(3R,4S)-3-FLUOROOXAN-4-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S)-3-fluorooxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXRZCAECMOKSR-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@H]1O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Predicted Chemical Properties of (3R,4S)-3-FLUOROOXAN-4-OL
Executive Summary: (3R,4S)-3-fluorooxan-4-ol is a stereochemically defined fluorinated saturated heterocycle. Publicly available experimental data on this specific molecule is scarce, indicating it is not a common commercially available compound. This guide, therefore, provides a predictive overview of its chemical and physical properties based on established principles of organic chemistry, stereoelectronic effects imparted by fluorine, and data from analogous structures. The strategic placement of fluorine can significantly influence molecular conformation, pKa, metabolic stability, and binding interactions, making fluorinated heterocycles like this one of potential interest to researchers in medicinal chemistry and drug discovery.[1][2] This document synthesizes structural analysis, predicted spectroscopic signatures, potential synthetic routes, and postulated reactivity to serve as a foundational resource for scientists considering this molecule for further investigation.
Introduction to Fluorinated Saturated Heterocycles
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[3][4] Its unique properties—high electronegativity, small steric footprint similar to hydrogen, and the ability to form strong C-F bonds—allow for the fine-tuning of a drug candidate's profile.[5][6] Introducing fluorine can modulate the pKa of nearby functional groups, block sites of metabolic oxidation, increase binding affinity, and alter membrane permeability.[2][7] In the context of a saturated ring system like oxane (tetrahydropyran), fluorine's influence extends to profound stereoelectronic effects that dictate the molecule's three-dimensional shape, a critical factor for biological activity.[8][9] This guide focuses on the trans-configured vicinal fluoroalcohol, this compound, to extrapolate its likely chemical behavior and characteristics.
Structural and Conformational Analysis
The structure of this compound features an oxane ring, which preferentially adopts a low-energy chair conformation. The key to understanding its properties lies in the orientation of the fluorine and hydroxyl substituents.
2.1 Conformational Preferences
The oxane ring can exist in two primary chair conformations. For a (3R,4S) trans substitution pattern, the substituents can be either diaxial or diequatorial.
-
Diequatorial Conformer: Generally, bulky substituents prefer the equatorial position to minimize steric strain (1,3-diaxial interactions). In this case, both the fluorine and hydroxyl groups would occupy equatorial positions, leading to what is typically the most stable conformation.
-
Diaxial Conformer: While sterically less favored, this conformation may be influenced by stereoelectronic effects. Specifically, hyperconjugative interactions, such as the gauche effect between the electronegative fluorine and the ring oxygen, can stabilize certain arrangements.[9][10] The interaction involves the donation of electron density from a C-H or C-C bonding orbital into an adjacent anti-periplanar C-F antibonding orbital (σ → σ*).[8] However, for most substituted cyclohexanes and heterocycles, the energetic penalty of placing groups in axial positions outweighs these stabilizing effects.
Therefore, this compound is predicted to exist predominantly in the diequatorial conformation.
Caption: Conformational equilibrium of this compound.
Predicted Physicochemical Properties
Quantitative properties can be estimated using computational models and by analogy to similar structures.
| Property | Predicted Value / Characteristic | Rationale / Reference Analog |
| Molecular Formula | C₅H₉FO₂ | Based on the chemical structure. |
| Molecular Weight | ~120.12 g/mol | Sum of atomic weights. |
| Appearance | Colorless liquid or low-melting solid. | Similar small-molecule alcohols and ethers (e.g., 3-hydroxytetrahydrofuran).[11] |
| Solubility | Soluble in water and polar organic solvents (Ethanol, Methanol, DMSO). | The hydroxyl group and ring oxygen allow for hydrogen bonding with protic solvents. |
| LogP (octanol/water) | -0.5 to 0.5 | The hydroxyl group decreases lipophilicity, while the fluorine slightly increases it. The net effect is a relatively polar molecule.[4] |
| pKa (of OH group) | ~14-15 | The electron-withdrawing fluorine atom on the adjacent carbon (C3) will lower the pKa of the C4-hydroxyl group slightly compared to a non-fluorinated analog (~16-17) via a negative inductive effect.[5] |
| Boiling Point | 160-190 °C (at atmospheric pressure) | Expected to be higher than non-hydroxylated oxanes due to hydrogen bonding. |
| Melting Point | < 25 °C | Likely a liquid at room temperature, but difficult to predict accurately without experimental data. |
Predicted Spectroscopic Signatures
The presence of fluorine dramatically influences NMR spectra, providing clear diagnostic signals.
-
¹H NMR:
-
H-3 Proton: The proton attached to the fluorine-bearing carbon (C3) will appear as a doublet of doublets (or more complex multiplet) with a large one-bond coupling to fluorine (¹J_HF) of approximately 45-50 Hz. Its chemical shift would be downfield, likely in the 4.5-5.0 ppm range.
-
H-4 Proton: The proton on the hydroxyl-bearing carbon (C4) will also be downfield (~3.5-4.0 ppm) and will show vicinal couplings (³J_HH) to adjacent protons.
-
Other Ring Protons: Protons on C2, C5, and C6 will appear in the typical oxane region (3.0-4.0 ppm for those adjacent to oxygen, 1.5-2.5 ppm for C5).
-
-
¹³C NMR:
-
C-3 Carbon: Will exhibit a very large one-bond C-F coupling (¹J_CF) of ~170-190 Hz. Its chemical shift will be significantly affected by the fluorine, appearing around 85-95 ppm.
-
C-2 and C-4 Carbons: Will show smaller two-bond C-F couplings (²J_CF) of approximately 15-25 Hz.
-
-
¹⁹F NMR:
-
A single resonance is expected. Its chemical shift will depend on the solvent and environment but can be predicted to be in the range of -180 to -210 ppm (relative to CFCl₃). The signal will be split by couplings to adjacent protons.[12]
-
-
IR Spectroscopy:
-
O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹, characteristic of the hydroxyl group's hydrogen bonding.
-
C-F Stretch: A strong, sharp absorption band in the 1000-1100 cm⁻¹ region.
-
C-O Stretch: Strong absorptions for the ether and alcohol C-O bonds, typically in the 1050-1150 cm⁻¹ range.
-
Proposed Synthetic Strategies
While no specific synthesis for this molecule is documented, plausible routes can be designed based on established methods for creating fluorinated heterocycles and vicinal fluoroalcohols.[13] A likely strategy would involve the stereoselective fluorination of a precursor alcohol or the opening of an epoxide.
Method: Electrophilic Fluorination of an Enol Ether Intermediate
This multi-step approach offers good potential for stereocontrol.
-
Preparation of Precursor: Start from a known tetrahydropyran derivative, such as tetrahydropyran-4-one.[14]
-
Formation of Enol Ether: Reaction of the ketone with a silylating agent (e.g., TMSCl) or an alcohol under acidic conditions would form a silyl enol ether or an alkyl enol ether at the C3-C4 position.
-
Electrophilic Fluorination: Treatment of the enol ether with an electrophilic fluorine source (e.g., Selectfluor®) would introduce the fluorine atom. The stereochemical outcome would depend on the directing influence of adjacent groups and reaction conditions.
-
Reduction and Stereocontrol: Reduction of the resulting α-fluoroketone with a stereoselective reducing agent (e.g., NaBH₄, L-Selectride®) would yield the desired trans-fluoroalcohol. The choice of reducing agent is critical for controlling the stereochemistry of the newly formed hydroxyl group.
Caption: A proposed synthetic workflow for this compound.
Postulated Reactivity and Applications
6.1 Chemical Reactivity
-
Hydroxyl Group: The C4-OH group will undergo typical alcohol reactions:
-
Oxidation: Can be oxidized to the corresponding ketone (3-fluorooxan-4-one) using standard reagents (PCC, Swern, DMP).
-
Esterification/Etherification: Will react with acyl chlorides, anhydrides, or alkyl halides (under basic conditions) to form esters and ethers, respectively. The nucleophilicity of the oxygen will be slightly reduced by the adjacent fluorine's inductive effect.
-
-
C-F Bond: The carbon-fluorine bond is exceptionally strong and generally unreactive, contributing to the molecule's overall stability. It is resistant to most nucleophilic substitution and will only undergo elimination under harsh basic conditions. This stability is a key reason for using fluorine to block metabolic pathways.[1]
6.2 Potential Applications in Drug Development
-
Metabolic Blocker: The robust C-F bond at C3 can prevent metabolic oxidation at that position, a common strategy to increase the half-life of a drug.[4]
-
Conformational Constraint: The stereoelectronic effects of the fluorine atom can lock the oxane ring into a preferred conformation, which can be exploited to optimize the presentation of other pharmacophoric features to a biological target.[9][10]
-
Modulation of pKa and H-Bonding: The electron-withdrawing nature of fluorine can fine-tune the acidity of the vicinal hydroxyl group, potentially altering its hydrogen bonding capabilities within a protein's active site. This can enhance binding affinity and selectivity.[2][5]
-
Scaffold for Bioisosteric Replacement: The fluorinated oxane ring can serve as a bioisostere for other chemical groups, such as phenyl rings or other cyclic systems, offering a different vector space and physicochemical profile for lead optimization campaigns.
Conclusion
References
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Garcias Morales, C., et al. (2024). Study of stereoelectronic effects in saturated heterocycles containing nitrogen and their relation with intermolecular and intramolecular interactions. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Stereoelectronic effect. Available at: [Link]
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Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8357-8359. Available at: [Link]
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Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]
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Aragoni, M. C., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganics, 6(3), 83. Available at: [Link]
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O'Hagan, D. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1637-1647. Available at: [Link]
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Napolitano, H. B., et al. (2017). Conformation analysis of a novel fluorinated chalcone. Journal of Molecular Modeling, 23(3), 97. Available at: [Link]
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Gill, T. E., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry, 18(41), 13133-13141. Available at: [Link]
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Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643. Available at: [Link]
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PubChem. (n.d.). (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. Available at: [Link]
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ResearchGate. (2012). Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs. Available at: [Link]
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Organic Syntheses. (n.d.). Furan, 3-hydroxy-1,2,3,4-tetrahydro-. Available at: [Link]
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Jones, G. W., & Lian, L. Y. (2002). Intermolecular Overhauser effects in fluoroalcohol solutions of cyclo-alanylglycine. Journal of Peptide Research, 60(3), 153-162. Available at: [Link]
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Isobe, M., et al. (1979). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Journal of the Chemical Society, Perkin Transactions 1, 160-164. Available at: [Link]
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Zhang, Y., et al. (2022). Enantiocomplementary synthesis of vicinal fluoro alcohols through photo-bio cascade reactions. Green Chemistry, 24, 7889-7893. Available at: [Link]
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PubChem. (n.d.). (3R,4S)-3-fluoro-3-methylpiperidin-4-ol. Available at: [Link]
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Pharmaffiliates. (n.d.). (3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-ol. Available at: [Link]
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Bazhykova, K.B., et al. (2018). Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. ResearchGate. Available at: [Link]
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PubChem. (n.d.). (2S,3S,4R)-4-bromo-2-fluoro-3-methylhexan-1-ol. Available at: [Link]
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A Technical Guide to the Structural Elucidation of (3R,4S)-3-Fluorooxan-4-ol
This guide provides an in-depth technical exploration of the methodologies employed in the definitive structural elucidation of (3R,4S)-3-fluorooxan-4-ol, a fluorinated oxane derivative of interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom into carbohydrate-like structures can significantly modulate their biological activity, making precise structural confirmation an imperative step in research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative on the synergistic application of advanced analytical techniques to unravel the compound's constitution, configuration, and conformation.
Introduction: The Significance of Fluorinated Oxanes
Fluorinated carbohydrates and their mimics are a pivotal class of molecules in modern medicinal chemistry. The introduction of fluorine, the most electronegative element, can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, a synthetically derived heterocyclic compound, represents a key scaffold in the design of novel therapeutic agents. Its structural elucidation is not merely an academic exercise but a critical component of quality control and a prerequisite for understanding its structure-activity relationships (SAR).
A Multi-pronged Approach to Structural Verification
The definitive assignment of the structure of this compound necessitates a multi-technique approach, where each analytical method provides a unique piece of the structural puzzle. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In certain cases, X-ray crystallography can provide the ultimate proof of structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a fluorinated compound like this compound, a suite of NMR experiments is required to ascertain its constitution and stereochemistry. Recent advances in NMR spectroscopy have been instrumental in the structural and conformational analysis of fluorinated carbohydrates[1][2].
1. 1H NMR Spectroscopy:
The proton NMR spectrum provides initial insights into the number and connectivity of hydrogen atoms. Key expected features for this compound include:
-
Chemical Shifts: The presence of the electronegative fluorine and oxygen atoms will cause a downfield shift of adjacent protons. The proton attached to the same carbon as the fluorine (H3) and the proton on the carbon bearing the hydroxyl group (H4) are expected to resonate at lower fields.
-
Coupling Constants (J-coupling): The magnitude of the coupling constants between adjacent protons (3JHH) is crucial for determining the relative stereochemistry. In a chair conformation, axial-axial couplings are typically large (8-12 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). Analysis of the coupling patterns of H3 and H4 will be critical in confirming the trans-diaxial or other arrangement of the fluorine and hydroxyl groups. The characterization of fluorinated sugars is aided by the presence of the fluorine atom, which leads to a characteristic downfield chemical shift of adjacent hydrogen atoms and by H-F coupling constants[3].
2. 13C NMR Spectroscopy:
The 13C NMR spectrum reveals the number of unique carbon environments. For this compound, five distinct carbon signals are expected. The carbon directly bonded to the fluorine atom (C3) will exhibit a large one-bond carbon-fluorine coupling (1JCF), typically in the range of 170-250 Hz, which is a definitive indicator of fluorination. The carbon bearing the hydroxyl group (C4) will also be shifted downfield.
3. 19F NMR Spectroscopy:
19F NMR is a highly sensitive technique that provides direct information about the fluorine environment. A single resonance is expected for this compound. The chemical shift of the fluorine atom can provide clues about its electronic environment. More importantly, the couplings to adjacent protons (2JHF and 3JHF) are invaluable for confirming the connectivity and stereochemistry. The multiplet structure in 19F NMR yields information about the fluorine's neighborhood, with spin-spin couplings transmitted through chemical bonds providing details about the immediate molecular environment[4].
4. 2D NMR Experiments:
Due to potential signal overlap in 1D spectra, 2D NMR experiments are indispensable for unambiguous assignments.
-
COSY (Correlation Spectroscopy): Establishes proton-proton correlations, allowing for the tracing of the spin systems within the oxane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling the assignment of all carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the overall connectivity of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for confirming the stereochemistry and preferred conformation of the oxane ring. For instance, a strong NOE between H3 and H5 would suggest a 1,3-diaxial relationship.
The ability to separate the 1H NMR spectra of different anomers of reducing sugars highlights the power of advanced NMR techniques in resolving complex spectra, a principle applicable to resolving overlapping signals in non-anomeric systems as well[5].
Experimental Protocol: NMR Analysis of this compound
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6).
-
1H NMR: Acquire a standard 1D 1H NMR spectrum.
-
13C NMR: Acquire a proton-decoupled 13C NMR spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH2, and CH3 groups.
-
19F NMR: Acquire a proton-coupled 19F NMR spectrum.
-
2D NMR: Acquire COSY, HSQC, HMBC, and NOESY spectra. Optimize acquisition and processing parameters to achieve good resolution and sensitivity.
-
Data Analysis: Integrate all spectra to assign all proton and carbon resonances and determine the coupling constants. Use the coupling constants and NOE data to establish the relative stereochemistry and preferred conformation.
Data Presentation: Expected NMR Data for this compound
| Nucleus | Technique | Expected Key Features |
| 1H | 1D NMR | Distinct signals for all 9 protons, with those on C3 and C4 shifted downfield. Characteristic JHH and JHF coupling patterns. |
| 13C | 1D NMR | Five distinct carbon signals. C3 will show a large 1JCF coupling. |
| 19F | 1D NMR | A single resonance with couplings to adjacent protons. |
| 1H-1H | COSY | Correlations between adjacent protons, confirming the ring structure. |
| 1H-13C | HSQC | Correlation of each proton to its directly attached carbon. |
| 1H-13C | HMBC | Long-range correlations confirming the overall molecular framework. |
| 1H-1H | NOESY | Through-space correlations revealing the spatial arrangement of atoms. |
Visualization: NMR Workflow for Structure Elucidation
Caption: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS): Confirming the Molecular Formula
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. Advanced mass spectrometry techniques have become game-changers for the analysis of carbohydrates and their derivatives[6].
High-Resolution Mass Spectrometry (HRMS):
HRMS, for instance, using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, is crucial for determining the accurate mass of the molecule. This allows for the unambiguous determination of the molecular formula (C5H9FO2 for this compound). Mass spectra of fluorocarbons are notably different from their hydrocarbon analogs, often showing characteristic fragmentation patterns[7].
Tandem Mass Spectrometry (MS/MS):
MS/MS experiments involve the selection of the molecular ion (or a protonated/sodiated adduct) and its subsequent fragmentation. The resulting fragment ions provide valuable information about the connectivity of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of water (H2O), hydrogen fluoride (HF), and cleavage of the oxane ring.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
HRMS Analysis: Infuse the sample into an ESI source coupled to a high-resolution mass spectrometer. Acquire the spectrum in both positive and negative ion modes.
-
MS/MS Analysis: Select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
Data Analysis: Determine the accurate mass and deduce the elemental composition. Analyze the fragmentation pattern to support the proposed structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm-1, characteristic of the hydroxyl group. The broadening is due to hydrogen bonding.
-
C-H Stretch: Absorption bands in the region of 2850-3000 cm-1 corresponding to the stretching vibrations of the C-H bonds in the oxane ring.
-
C-O Stretch: Strong absorption bands in the region of 1000-1300 cm-1 due to the C-O stretching vibrations of the ether and alcohol functionalities.
-
C-F Stretch: A strong absorption band in the region of 1000-1400 cm-1, which is characteristic of the carbon-fluorine bond.
The study of hydrogen bonding interactions between fluorinated alcohols and other molecules using FTIR can provide insights into the intermolecular forces at play[8].
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
X-ray Crystallography: The Unambiguous Proof
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure, including the absolute configuration.[9] This technique is considered the "gold standard" for structural elucidation. The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a 3D model of the electron density, from which the atomic positions can be determined with high precision.[10]
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of high quality from a suitable solvent or solvent system. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.
-
Structure Solution and Refinement: Process the data and solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
-
Structure Validation: Analyze the final structure for geometric reasonability and agreement with the experimental data.
Visualization: Integrated Structure Elucidation Pathway
Caption: An integrated pathway for structural elucidation.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. While NMR spectroscopy provides the most detailed information regarding the constitution, configuration, and conformation in solution, mass spectrometry and IR spectroscopy offer crucial corroborating evidence. For an unambiguous determination of the solid-state structure, X-ray crystallography remains the ultimate tool. By following the integrated workflow outlined in this guide, researchers and scientists can confidently and accurately characterize this and other novel fluorinated molecules, paving the way for their further investigation and application in drug discovery and development.
References
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Gerken, M., & Pfrengle, F. (Year). NMR spectra of fluorinated carbohydrates. Carbohydrate Research, 327(1-2), 185-218. [Link]
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Card, P. J., & Reddy, G. S. (Year). Fluorinated carbohydrates. 2. Selective fluorination of gluco- and mannopyranosides. Use of 2-D NMR for structural assignments. Scilit. [Link]
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van der Veden, D., et al. (Year). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry. [Link]
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van der Veden, D., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, 88(20), 14389–14399. [Link]
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Gerken, M., & Pfrengle, F. (Year). NMR Spectra of Fluorinated Carbohydrates. ResearchGate. [Link]
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Vaynberg, J., & Ng, L. M. (Year). Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface. Applied Surface Science, 240(1-4), 251-260. [Link]
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Golisade, A., et al. (Year). Anomerisation of fluorinated sugars by mutarotase studied by 19F NMR two-dimensional exchange spectroscopy. ePrints Soton. [Link]
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Ardá, A., et al. (2020). Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy. The Journal of Organic Chemistry, 85(24), 16323–16333. [Link]
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Fornaro, T., et al. (Year). FTIR study of hydrogen bonding interaction between fluorinated alcohol and unsaturated esters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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University of Ottawa NMR Facility. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. [Link]
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An In-Depth Technical Guide to (3R,4S)-3-Fluorooxan-4-ol: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of (3R,4S)-3-fluorooxan-4-ol, a key fluorinated heterocyclic intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, synthesis, and potential applications, particularly as a building block in medicinal chemistry.
Core Identifiers and Chemical Properties
This compound, also known as (3R,4S)-3-fluorotetrahydro-2H-pyran-4-ol, is a chiral, fluorinated derivative of tetrahydropyran. The strategic introduction of a fluorine atom and a hydroxyl group with a specific stereochemistry makes it a valuable synthon for creating complex molecules with potential biological activity.
| Identifier | Value | Source |
| CAS Number | 1932230-57-3 | [1] |
| Molecular Formula | C₅H₉FO₂ | [2] |
| Molecular Weight | 120.12 g/mol | [2] |
| Synonyms | (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-ol | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
Synthesis of this compound: The Fluoro-Prins Cyclization
The synthesis of fluorinated tetrahydropyrans such as this compound can be approached through various modern organic synthesis methodologies. A particularly relevant and efficient method is the fluoro-Prins cyclization . This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, where a fluoride source is used to trap the resulting carbocation intermediate.
Mechanistic Insight into the Fluoro-Prins Cyclization
The fluoro-Prins reaction is initiated by the activation of an aldehyde by a Lewis or Brønsted acid. This is followed by the nucleophilic attack of the alkene moiety of a homoallylic alcohol to form an oxocarbenium ion. Subsequent intramolecular cyclization generates a tetrahydropyranyl cation, which is then trapped by a fluoride ion to yield the desired 4-fluorotetrahydropyran.
Caption: Generalized workflow of the fluoro-Prins cyclization for the synthesis of 4-fluorotetrahydropyrans.
A Proven Experimental Protocol for Fluoro-Prins Cyclization
A highly effective and diastereoselective method for the synthesis of substituted 4-fluorotetrahydropyrans utilizes the DMPU/HF complex as a nucleophilic fluorination reagent. This reagent has been shown to provide higher yields and better diastereoselectivity compared to classical reagents like pyridine/HF.
General Procedure:
-
To a solution of the appropriate homoallylic alcohol (1 equivalent) and aldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add a stoichiometric amount of BF₃·OEt₂ at room temperature.
-
Stir the reaction mixture for a designated period (e.g., 2 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-fluorotetrahydropyran.
Note: This is a generalized protocol. The specific substrates, reaction times, and purification methods would need to be optimized for the synthesis of this compound to achieve the desired stereochemistry and yield.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in further synthetic applications. The primary techniques for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.
Expected ¹H and ¹³C NMR Spectral Features
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyran ring. The proton attached to the carbon bearing the fluorine atom will exhibit coupling to the fluorine, resulting in a doublet of doublets. The proton on the carbon with the hydroxyl group will also show characteristic couplings. The chemical shifts and coupling constants will be highly dependent on the stereochemistry of the molecule.
¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms of the oxane ring. The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant, which is a key diagnostic feature. The chemical shifts of the carbons will be influenced by the electronegativity of the attached oxygen and fluorine atoms.
Expected Mass Spectrometry Fragmentation
In a mass spectrometer, this compound is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for alcohols include the loss of a water molecule. Alpha-cleavage adjacent to the oxygen atom in the ring is also a likely fragmentation pathway.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. Its utility is highlighted by its role as a key intermediate in the preparation of a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), which has applications in the treatment of cancer.
The incorporation of the fluorinated oxane moiety can significantly impact the pharmacological properties of a drug candidate. The fluorine atom can enhance metabolic stability, improve binding affinity to the target protein, and modulate the physicochemical properties such as lipophilicity and pKa. The specific stereochemistry of this compound is critical for ensuring the correct three-dimensional orientation of the final drug molecule for optimal interaction with its biological target.
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Foreword: The Strategic Role of Fluorinated Heterocycles in Modern Drug Discovery
An In-Depth Technical Guide to the Stereochemistry of 3-Fluorooxan-4-ol Isomers
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a drug candidate's physicochemical and pharmacological profile, including metabolic stability, lipophilicity, and binding affinity. When fluorine is incorporated into a constrained cyclic system like an oxane ring, it introduces profound stereoelectronic effects that dictate molecular conformation. Understanding these effects is not merely an academic exercise; it is critical for rational drug design. This guide provides a deep dive into the stereochemical intricacies of the 3-fluorooxan-4-ol scaffold, a building block of high interest for developing novel therapeutics.[1] We will explore the interplay of steric and stereoelectronic forces that govern the conformational landscape of its isomers and detail the analytical methodologies required for their unambiguous characterization.
Isomeric Landscape of 3-Fluorooxan-4-ol
The structure of 3-fluorooxan-4-ol contains two adjacent stereocenters at the C3 and C4 positions. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.
-
trans isomers: (3R, 4R)-3-fluorooxan-4-ol and (3S, 4S)-3-fluorooxan-4-ol.
-
cis isomers: (3R, 4S)-3-fluorooxan-4-ol and (3S, 4R)-3-fluorooxan-4-ol.
These diastereomeric pairs (cis vs. trans) exhibit distinct physical properties and, crucially, different three-dimensional shapes, which can lead to vastly different biological activities.[2][3][4] The relationship between these isomers is fundamental to understanding their behavior.
Caption: Stereoisomeric relationships of 3-fluorooxan-4-ol.
Conformational Analysis: A Battle of Steric and Stereoelectronic Effects
The oxane ring predominantly adopts a low-energy chair conformation. The stability of a given chair conformer is dictated by the orientation of its substituents (axial vs. equatorial). For 3-fluorooxan-4-ol, the analysis is non-trivial, involving a delicate balance between classic steric hindrance and more subtle, but powerful, stereoelectronic interactions.[5][6]
Steric Strain
As a general principle, substituents prefer the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions with other axial groups (typically hydrogens). The relative steric bulk (A-value) of fluorine (approx. 0.25 kcal/mol) and hydroxyl (approx. 0.9 kcal/mol) groups suggests that the hydroxyl group has a stronger preference for the equatorial position. However, stereoelectronic effects can override these steric preferences.
The Gauche Effect
When two electronegative substituents are on adjacent carbons (a vicinal relationship, as in C3-F and C4-OH), the gauche effect often stabilizes a conformation where these groups have a dihedral angle of approximately 60° (gauche) over the anti-periplanar (180°) arrangement.[7][8][9] This counterintuitive phenomenon is primarily explained by hyperconjugation.[8][10]
-
Causality—Hyperconjugation: The stabilization arises from the donation of electron density from a C-H bonding orbital (σ) into the adjacent C-F anti-bonding orbital (σ).[8] This overlap is maximized in a gauche conformation. For 3-fluorooxan-4-ol, the key interaction is σ(C4-H) → σ(C3-F). This effect will strongly influence the preferred rotamer about the C3-C4 bond and, consequently, the ring conformation.
The Anomeric Effect and Related n→σ Interactions*
The anomeric effect traditionally describes the preference for an axial orientation of an electronegative substituent on the carbon adjacent to a ring heteroatom (the anomeric carbon).[11] While the C3-F bond is not at the anomeric position, the underlying principle of a stabilizing n→σ* orbital interaction is still highly relevant. A lone pair on the ring oxygen (n_O) can donate into the anti-bonding orbital of the C-F bond (σ*C-F). This interaction is maximized when the lone pair and the C-F bond are anti-periplanar. Depending on the chair conformation, this can stabilize an axial fluorine orientation, directly opposing the preference based on sterics.[12]
Intramolecular Hydrogen Bonding
In the cis isomers, the proximity of the fluorine and hydroxyl groups allows for the possibility of an intramolecular hydrogen bond (O-H···F). This can be a powerful conformational locking mechanism, potentially forcing one of the substituents into an otherwise unfavorable axial position to accommodate the optimal bond distance and angle.
Experimental Characterization Protocols
Determining the dominant conformation of each isomer requires sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for solution-state analysis, while X-ray crystallography provides definitive solid-state structural data.
High-Resolution NMR Spectroscopy
NMR is unparalleled for elucidating solution-state conformation, which is often the most relevant for biological activity. The key is to extract vicinal coupling constants (³J), whose magnitudes are related to the dihedral angle between the coupled nuclei via the Karplus equation. ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift dispersion.[13][14]
Protocol: Conformational Analysis of (3R,4S)-3-fluorooxan-4-ol via NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as polarity can influence conformational equilibria.[7]
-
Add a small amount of a reference standard if necessary (e.g., TMS for ¹H, CFCl₃ or a known fluorinated compound for ¹⁹F).[14]
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (≥500 MHz for ¹H) for optimal signal dispersion.
-
¹H NMR: Acquire a standard 1D proton spectrum. Pay close attention to the signals for H3 and H4. Their multiplicity and coupling constants are crucial.
-
¹⁹F NMR: Acquire a proton-coupled 1D fluorine spectrum. This provides J_HF coupling constants. Running a proton-decoupled spectrum can simplify the signal but removes valuable coupling information.[15]
-
2D NMR (COSY & HSQC): Acquire a ¹H-¹H COSY spectrum to confirm proton-proton connectivities and a ¹H-¹³C HSQC to assign proton signals to their respective carbons.[16]
-
-
Data Analysis & Interpretation:
-
Measure Coupling Constants: Carefully measure all relevant ³J_HH and ³J_HF values from the 1D spectra.
-
Apply Karplus Relationship: Use the measured ³J values to estimate dihedral angles.
-
A large ³J_HH (~8-12 Hz) between two vicinal protons typically indicates an axial-axial (anti-periplanar, ~180°) relationship.
-
Small ³J_HH values (~1-4 Hz) suggest axial-equatorial or equatorial-equatorial (gauche, ~60°) relationships.
-
-
Deduce Conformation: Based on the deduced dihedral angles, build a model of the dominant chair conformation. For example, if H3 and H4 show a large coupling, they are both axial. This would imply that in the cis isomer, F is equatorial and OH is equatorial. If they show a small coupling, one must be axial and the other equatorial.
-
Table 1: Representative Vicinal Coupling Constants for Chair Conformations
| Coupling Type | Relationship | Dihedral Angle (approx.) | Expected ³J Value (Hz) |
| ³J_Hax-Hax | Axial-Axial | 180° | 8 - 13 |
| ³J_Hax-Heq | Axial-Equatorial | 60° | 2 - 5 |
| ³J_Heq-Heq | Equatorial-Equatorial | 60° | 2 - 5 |
| ³J_Fax-Hax | Axial-Axial | 180° | 25 - 40 |
| ³J_Fax-Heq | Axial-Equatorial | 60° | 5 - 15 |
| ³J_Feq-Hax | Equatorial-Axial | 60° | 5 - 15 |
| ³J_Feq-Heq | Equatorial-Equatorial | 60° | < 5 |
Note: These are typical ranges and can vary based on the specific molecular environment.
Single-Crystal X-ray Crystallography
This technique provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and dihedral angles.[17][18][19]
Protocol: Structure Elucidation via X-ray Crystallography
-
Crystallization (The Critical Step):
-
Grow single crystals of the target isomer. This is often the most challenging step.
-
Screen various solvents and solvent mixtures (e.g., ethyl acetate/hexanes, methanol, acetone).
-
Employ techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution. A successful outcome requires a pure, crystalline solid of sufficient size and quality.[17]
-
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.[17]
-
Build an atomic model into the electron density map.
-
Refine the model computationally to achieve the best fit between the calculated and observed diffraction data. The final refined structure provides a detailed 3D picture of the molecule in the crystal lattice.[19]
-
Integrated Analytical Workflow
A robust investigation combines experimental techniques with computational modeling to build a self-validating system. The insights from one technique inform and corroborate the others.
Caption: A self-validating workflow for conformational analysis.
Implications for Drug Development
The precise three-dimensional arrangement of the fluorine and hydroxyl groups creates a specific electrostatic potential surface and vector for hydrogen bonding. A drug candidate's conformation dictates its interaction with a biological target, such as an enzyme active site or a receptor.[1] An isomer that preferentially adopts a conformation complementary to the binding site will exhibit higher affinity and potency, whereas another isomer may be completely inactive or bind to an off-target.[2][3] Therefore, the stereoselective synthesis and rigorous conformational analysis of scaffolds like 3-fluorooxan-4-ol are essential for developing selective and effective therapeutics.
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Conformational Landscape of (3R,4S)-3-Fluorooxan-4-ol: A Technical Guide to Stereoelectronic Interplay
Abstract
This technical guide provides an in-depth conformational analysis of (3R,4S)-3-fluorooxan-4-ol, a substituted tetrahydropyran (oxane) ring system of interest in medicinal chemistry and drug development. The introduction of fluorine and hydroxyl substituents creates a complex interplay of stereoelectronic effects that dictate the molecule's three-dimensional structure and, consequently, its biological activity. This document will dissect the dominant conformational preferences by examining the underlying principles of the gauche effect, intramolecular hydrogen bonding, and steric considerations. A comprehensive, field-proven computational workflow is presented for researchers to model and predict the conformational behavior of this and analogous heterocyclic systems.
Introduction: The Significance of Conformation in Drug Design
The three-dimensional conformation of a molecule is intrinsically linked to its function. In the realm of drug development, understanding the conformational preferences of a lead compound is paramount for optimizing its binding affinity to a biological target, its metabolic stability, and its overall pharmacokinetic profile. Substituted oxane rings are prevalent scaffolds in numerous natural products and pharmaceutical agents. The precise spatial arrangement of substituents on this heterocyclic core can dramatically alter its interaction with enzymes and receptors.
The subject of this guide, this compound, presents a fascinating case study in conformational analysis. The presence of a vicinal fluoro and hydroxyl group on the oxane ring introduces a delicate balance of competing non-covalent interactions. Strategic fluorination is a common tactic in medicinal chemistry to modulate a molecule's properties, and understanding its conformational consequences is a critical aspect of rational drug design.[1][2]
Structural Features and Key Stereoelectronic Forces
The conformational landscape of this compound is primarily governed by the chair conformations of the six-membered oxane ring. The relative stability of these conformers is determined by the axial or equatorial positioning of the fluorine and hydroxyl substituents and the complex interplay of the following stereoelectronic and steric effects:
-
The Gauche Effect: In acyclic systems like 1,2-difluoroethane, the gauche conformation is surprisingly more stable than the anti conformation.[3][4] This phenomenon is attributed to a stabilizing hyperconjugative interaction between the C-H σ bonding orbital and the C-F σ* antibonding orbital.[3] In this compound, the dihedral angle between the fluorine and hydroxyl groups is a key determinant of conformational stability, and a gauche relationship is anticipated to be a significant stabilizing factor.
-
Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the hydroxyl proton and the electronegative fluorine atom (O-H···F) is a powerful conformational driver.[5][6][7][8] The formation of this bond can lock the molecule into a specific conformation, overriding other less favorable interactions. The strength of this interaction is highly dependent on the distance and angle between the donor and acceptor groups.
-
Steric Hindrance (A-value): The steric bulk of substituents influences their preference for the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. While fluorine is relatively small, the hydroxyl group possesses a larger A-value, suggesting a preference for the equatorial orientation.
-
Anomeric Effect: While the substituents in this compound are not at the anomeric carbon (C2), the principles of the anomeric effect, which describes the preference of electronegative substituents for the axial position at C2 due to hyperconjugation, are a foundational concept in oxane stereoelectronics.[9][10][11]
Conformational Isomers of this compound
The two primary chair conformations of this compound are depicted below. The key to understanding the conformational preference lies in analyzing the interplay of the aforementioned effects in each chair form.
Caption: The two primary chair conformations of this compound interconvert via a ring flip.
In Chair Form 1 (Axial F, Equatorial OH) , the fluorine atom is in an axial position, and the hydroxyl group is in an equatorial position. This conformation allows for a potential gauche interaction between the C-F and C-O bonds. Furthermore, an intramolecular hydrogen bond between the axial fluorine and the equatorial hydroxyl group is possible, which would provide significant stabilization.
In Chair Form 2 (Equatorial F, Axial OH) , the fluorine atom is in an equatorial position, and the hydroxyl group is in an axial position. This conformation would be sterically less favorable for the hydroxyl group due to potential 1,3-diaxial interactions. The gauche interaction between the C-F and C-O bonds is also present in this conformer.
Proposed Dominant Conformer and Rationale
Based on a synthesis of the governing principles, Chair Form 1 (Axial F, Equatorial OH) is predicted to be the dominant conformer in the gas phase and in non-polar solvents.
Rationale:
-
Intramolecular Hydrogen Bonding: The primary stabilizing factor is the anticipated formation of a strong O-H···F intramolecular hydrogen bond in the diaxial arrangement of the substituents. This interaction can overcome the inherent preference of the hydroxyl group for the equatorial position.[5][6]
-
Gauche Effect: The gauche orientation of the vicinal fluorine and hydroxyl groups is present in both chair forms, but the stabilization from this effect is likely maximized in the context of the hydrogen bond.[3][12]
-
Minimized Steric Strain: Placing the larger hydroxyl group in the equatorial position in Chair Form 1 minimizes destabilizing 1,3-diaxial steric interactions.
Computational Workflow for Conformational Analysis
To quantitatively assess the conformational landscape of this compound, a robust computational chemistry workflow is essential.[13][14][15] The following protocol outlines a field-proven approach using Density Functional Theory (DFT).
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An In-Depth Technical Guide to the Physical and Spectral Properties of 3-Fluorooxan-4-ols
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The 3-fluorooxan-4-ol scaffold, a fluorinated tetrahydropyran ring, represents a valuable building block for drug discovery. Understanding the precise physical and spectral characteristics of its stereoisomers is paramount for the rational design and characterization of novel therapeutics. This guide provides a comprehensive analysis of the physical properties, conformational behavior, and detailed spectral data (NMR, IR, MS) of the cis- and trans-diastereomers of 3-fluorooxan-4-ol, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Fluorinated Oxane Motif
The oxane (tetrahydropyran) ring is a privileged scaffold, appearing in numerous natural products and pharmaceuticals. The introduction of a fluorine atom, the most electronegative element, at the C-3 position alongside a hydroxyl group at C-4 creates a system with unique stereochemical and electronic properties. The interplay between the inductive effects of the fluorine atom, the potential for intramolecular hydrogen bonding, and the conformational preferences of the six-membered ring dictates the molecule's three-dimensional structure and its presentation to biological targets.
This guide will dissect these properties, providing a foundational understanding rooted in conformational analysis and spectroscopic principles. We will explore how the relative orientation of the fluorine and hydroxyl substituents in the cis and trans isomers gives rise to distinct and predictable spectral signatures.
Stereoisomerism and Conformational Analysis
3-Fluorooxan-4-ol possesses two stereocenters (C-3 and C-4), giving rise to two pairs of enantiomers, which are grouped into two diastereomeric sets: cis and trans. The conformational landscape of these isomers is dominated by the chair conformation of the oxane ring, which minimizes torsional and angle strain.
The relative stability of the conformers is determined by the axial or equatorial positioning of the fluorine and hydroxyl groups. Key factors influencing this equilibrium include:
-
A-value of Substituents: The steric bulk of a substituent dictates its preference for the more spacious equatorial position.
-
Gauche Interactions: 1,3-diaxial interactions between substituents create steric strain, destabilizing conformations where bulky groups are axial.
-
Dipole-Dipole Interactions: The orientation of the C-F and C-O bond dipoles can lead to stabilizing or destabilizing interactions that influence conformational preference[1][2].
-
Hyperconjugation: Stabilizing interactions, such as the anomeric effect involving the ring oxygen and σ* orbitals of adjacent C-F or C-O bonds, play a crucial role[1][2].
-
Intramolecular Hydrogen Bonding: A hydrogen bond between the C4-hydroxyl group and the C3-fluorine atom or the ring oxygen can lock the molecule into a specific conformation.
The trans-isomer can exist in two primary chair conformations: diequatorial (F-eq, OH-eq) and diaxial (F-ax, OH-ax). The cis-isomer also has two primary chair forms: axial-equatorial (F-ax, OH-eq) and equatorial-axial (F-eq, OH-ax). The diequatorial conformer of the trans-isomer is generally expected to be the most stable due to minimized steric hindrance. However, intramolecular hydrogen bonding could stabilize conformers with axial substituents.
Caption: Conformational equilibrium of trans-3-fluorooxan-4-ol.
Physical and Spectral Data Summary
While comprehensive experimental data for all stereoisomers is dispersed throughout the literature and commercial catalogs, the following tables consolidate known properties. Note that specific values can vary based on the solvent and experimental conditions used for measurement.
Table 1: Physical Properties of 3-Fluorooxan-4-ol Isomers
| Stereoisomer | CAS Number | Molecular Formula | Molecular Weight | Physical Form |
| (3S,4R)-trans | 1932230-57-3 | C₅H₉FO₂ | 120.12 | Data not available |
| (3R,4S)-trans | 1932230-57-3 (racemate) | C₅H₉FO₂ | 120.12 | Data not available |
| (3S,4S)-cis | 1895912-87-4 (amine deriv.) | C₅H₉FO₂ | 120.12 | Data not available |
| (3R,4R)-cis | 1895912-87-4 (racemate, amine deriv.) | C₅H₉FO₂ | 120.12 | Data not available |
Note: Data for the parent alcohols is limited. CAS numbers for related amine derivatives are provided for reference.
Table 2: Key NMR Spectral Data Interpretation Principles
| Nucleus | Spectral Feature | Interpretation and Stereochemical Dependence |
| ¹H NMR | ³J(H3,H4) Coupling | Governed by the Karplus relationship. A large coupling constant (³J ≈ 8-11 Hz) indicates a dihedral angle near 180°, typical for an axial-axial relationship between H-3 and H-4 (trans-diequatorial isomer). A small coupling (³J ≈ 2-5 Hz) suggests a ~60° dihedral angle, indicative of an axial-equatorial or equatorial-equatorial relationship (cis isomers or trans-diaxial).[3] |
| δ(H-3) Chemical Shift | The proton on the fluorine-bearing carbon (H-3) will appear as a doublet of multiplets due to coupling with fluorine and adjacent protons. Its chemical shift is influenced by the relative orientation of the C-F bond. | |
| ¹³C NMR | ¹J(C,F) Coupling | A large one-bond coupling constant (typically 170-200 Hz) is characteristic of a direct C-F bond. |
| ²J(C,F) Coupling | Two-bond couplings are also significant (typically 15-30 Hz) and help in assigning carbons adjacent to the C-F bond. | |
| ¹⁹F NMR | δ(F) Chemical Shift | The chemical shift is highly sensitive to the local electronic environment. For secondary alkyl fluorides, shifts typically appear in the -170 to -200 ppm range (relative to CFCl₃). The exact shift depends on stereochemistry and solvent.[4][5] |
| J(F,H) Couplings | Geminal (²J(F,H3)) and vicinal (³J(F,H)) couplings provide critical structural information. Vicinal F-H couplings also follow a Karplus-like dependence on the dihedral angle.[6] |
Detailed Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise stereochemistry of 3-fluorooxan-4-ol isomers.
-
¹H NMR Spectroscopy: The key diagnostic feature is the vicinal coupling constant between the protons at C-3 and C-4, ³J(H3,H4). In the thermodynamically favored trans-diequatorial isomer, H-3 and H-4 are both axial. This anti-periplanar arrangement results in a large coupling constant, typically 8-11 Hz. Conversely, for the cis isomers, where one proton is axial and the other equatorial, a smaller coupling constant of 2-5 Hz is expected.
-
¹³C NMR Spectroscopy: The carbon spectrum is characterized by the large one-bond C-F coupling (¹J(C3,F) > 170 Hz) for the carbon bearing the fluorine atom. Carbons C-2 and C-4 will show smaller two-bond couplings (²J(C,F)), aiding in their assignment. The chemical shifts of the ring carbons are sensitive to the orientation of the substituents, with axial groups generally causing a shielding (upfield shift) effect on γ-carbons (C-5 and C-6 relative to an axial C-3 fluorine).
-
¹⁹F NMR Spectroscopy: The fluorine nucleus provides a highly sensitive probe with a wide chemical shift range, making it easy to distinguish between different fluorine environments.[5] The ¹⁹F spectrum of 3-fluorooxan-4-ol will show a single resonance, likely in the range of -180 to -200 ppm. The multiplicity of this signal, resulting from couplings to H-3, H-2, and H-4, is a rich source of structural information. The magnitude of these couplings is dependent on the dihedral angles between the F and H atoms.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration. The broadness is due to intermolecular hydrogen bonding. Evidence of strong intramolecular hydrogen bonding (e.g., between the OH and the ring oxygen) may result in a sharper, lower frequency band.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range correspond to the C-H stretching of the oxane ring.
-
C-F Stretch: A strong, sharp absorption band between 1000-1100 cm⁻¹ is indicative of the C-F stretching vibration. The exact position can be influenced by the molecular environment.
-
C-O Stretch: The C-O stretching of the ether linkage in the ring will appear as a strong band around 1050-1150 cm⁻¹, often overlapping with the C-F stretch. The alcohol C-O stretch will also appear in this region.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M+): In electron ionization (EI) mass spectrometry, the molecular ion peak at m/z = 120 may be weak or absent due to the lability of the alcohol.
-
Fragmentation: The most common initial fragmentation pathway is the loss of a water molecule (M-18) from the molecular ion, giving a peak at m/z = 102. Subsequent fragmentation may involve the loss of HF (M-20) or ring cleavage. A characteristic peak for fluorinated aliphatic compounds is often observed from the loss of HF from a fragment, or cleavage to generate fluorinated ions.
Experimental Protocols
Synthesis via Fluoro-Prins Cyclization
A robust method for the stereoselective synthesis of 4-fluorotetrahydropyrans is the fluoro-Prins reaction.[7][8] This protocol involves the cyclization of a homoallylic alcohol with an aldehyde in the presence of a nucleophilic fluorine source.
Protocol: Synthesis of a 3-Fluorooxan-4-ol derivative
-
Reaction Setup: To a solution of the corresponding homoallylic alcohol (1.0 equiv) and an aldehyde (1.2 equiv) in a suitable solvent (e.g., dichloromethane) at -78 °C in a fluorinated polymer reaction vessel, add the fluorinating reagent. A modern, effective reagent is DMPU/HF (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone hydrofluoride).[7][8]
-
Reaction Execution: Stir the mixture at low temperature and allow it to slowly warm to room temperature over several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to isolate the different stereoisomers.
-
Characterization: Characterize the purified isomers using NMR (¹H, ¹³C, ¹⁹F), IR, and high-resolution mass spectrometry (HRMS) to confirm their structure and stereochemistry.
Caption: Workflow for the synthesis of 3-fluorooxan-4-ols.
Conclusion
The 3-fluorooxan-4-ol framework presents a fascinating case study in stereoelectronics and conformational control. The distinct physical and spectral properties of its cis and trans diastereomers are a direct consequence of the spatial arrangement of the fluorine and hydroxyl substituents. A thorough understanding of their NMR, IR, and MS characteristics, particularly the diagnostic ³J(H3,H4) coupling constants and ¹⁹F NMR data, is essential for any scientist working with these valuable synthetic building blocks. The protocols and data presented herein serve as an authoritative guide for the synthesis, characterization, and rational application of 3-fluorooxan-4-ols in the advancement of medicinal chemistry and drug discovery.
References
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Okoromoba, O. E., Hammond, G. B., & Xu, B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters, 17(16), 3975–3977. Available from: [Link]
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NMR Facility, UCSB Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available from: [Link]
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Various Authors. (n.d.). Vicinal Coupling Constants and Conformation of Biomolecules. ResearchGate. Available from: [Link]
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Giraud, F., Mousseau, G., & Gouverneur, V. (2024). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry, 20, 262-269. Available from: [Link]
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Okoromoba, O. E., Hammond, G. B., & Xu, B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PubMed, 26262944. Available from: [Link]
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Kadlcik, S., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 12(1), 5839. Available from: [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Available from: [Link]
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Chemsigma. (3s,4r)-3-fluorooxan-4-ol [1932230-57-3]. Chemsigma. Available from: [Link]
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Kawagoe, F., et al. (2023). Efficient Stereo-Selective Fluorination on Vitamin D 3 Side-Chain Using Electrophilic Fluorination. Molecules, 28(24), 8021. Available from: [Link]
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Slideshare. (n.d.). 19 f chemical shifts and coupling constants. Available from: [Link]
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University of Wisconsin-Madison, Chemistry Department. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Available from: [Link]
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Wu, J. J., et al. (2019). Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism. Angewandte Chemie International Edition, 58(41), 14594-14598. Available from: [Link]
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Wu, D., et al. (2007). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules, 12(1), 1-26. Available from: [Link]
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Ivanov, I., et al. (2023). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molecules, 28(21), 7389. Available from: [Link]
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Mondal, R., Agbaria, M., & Nairoukh, Z. (2021). Fluorinated Rings: Conformation and Application. Chemistry–A European Journal, 27(25), 7193-7213. Available from: [Link]
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Scott, M. S., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Organic Letters, 15(17), 4474–4477. Available from: [Link]
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Feshin, V. P., & Feshina, E. V. (2000). Conformational Features of Monochloro-substituted Tetrahydropyrans According to Data from ab initio Calculations and 35Cl NQR. Russian Journal of General Chemistry, 70, 1141-1144. Available from: [Link]
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The Strategic Incorporation of Fluorine in Carbohydrate Mimetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic substitution of hydroxyl groups with fluorine atoms in carbohydrate structures has emerged as a powerful tool in the design and development of carbohydrate mimetics with enhanced therapeutic potential. This guide provides a comprehensive technical overview of the multifaceted role of fluorine in this context. We will delve into the profound influence of this small but highly electronegative atom on the physicochemical properties, conformational behavior, and biological activity of carbohydrates. Through an exploration of stereoelectronic effects, glycosidic bond stability, and enzyme-inhibitor interactions, this document will illuminate the rationale behind the use of fluorination in modern medicinal chemistry. Furthermore, this guide will present detailed synthetic strategies for accessing these valuable molecules, alongside protocols for their characterization and evaluation, empowering researchers to leverage the unique properties of fluorine in their drug discovery endeavors.
Introduction: The Rise of Fluorine in Glycomimetic Design
Carbohydrates are integral to a vast array of biological processes, from cell-cell recognition and signaling to immune responses. However, their inherent properties, such as high polarity and susceptibility to enzymatic degradation, often limit their therapeutic applicability.[1] Glycomimetics, synthetic molecules that mimic the structure and function of natural carbohydrates, offer a promising avenue to overcome these limitations.[1][2] Among the various chemical modifications employed in the design of glycomimetics, the introduction of fluorine has proven to be a particularly effective strategy.[1]
Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its small van der Waals radius allows it to act as a close bioisostere of a hydroxyl group, yet its electronic properties are vastly different.[3] This dichotomy is the cornerstone of its utility in medicinal chemistry. The replacement of a hydroxyl group with fluorine can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to cleavage by many metabolic enzymes, prolonging the in vivo half-life of the molecule.[4]
-
Modulated Bioavailability: By reducing the number of hydrogen bond donors, fluorination can decrease polarity and enhance membrane permeability.[3]
-
Altered Binding Affinities: The introduction of fluorine can modulate the electronic environment of the carbohydrate, influencing its interactions with protein targets.[1]
-
Probing Molecular Interactions: The unique NMR properties of the ¹⁹F nucleus provide a powerful tool for studying carbohydrate-protein interactions.[4]
This guide will explore these aspects in detail, providing the reader with a robust understanding of the principles and practices of utilizing fluorine in the design of next-generation carbohydrate-based therapeutics.
The Physicochemical Impact of Fluorination
The substitution of a hydroxyl group with a fluorine atom initiates a cascade of changes in the physicochemical properties of a carbohydrate. Understanding these changes is paramount to the rational design of effective glycomimetics.
Polarity and Lipophilicity (LogP)
A primary consequence of deoxyfluorination is the removal of a hydrogen bond donor, which significantly reduces the molecule's overall polarity. This, in turn, increases its lipophilicity, a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The change in lipophilicity can be quantified by the partition coefficient (LogP).
| Compound | LogP | pKa | Reference |
| D-Glucose | -3.29 | 12.3 | [5][6] |
| 2-deoxy-2-fluoro-D-glucose | -2.36 | N/A | [7] |
| 3-deoxy-3-fluoro-D-glucose | -2.41 | N/A | [7] |
| 4-deoxy-4-fluoro-D-glucose | -2.37 | N/A | [7] |
| 6-deoxy-6-fluoro-D-glucose | -2.36 | N/A | [7] |
Table 1: Comparison of LogP and pKa values for D-glucose and its monofluorinated analogs.
As illustrated in Table 1, even a single fluorine substitution can lead to a notable increase in LogP. This enhanced lipophilicity can improve passive diffusion across cell membranes, a crucial step for oral bioavailability.[3]
Acidity and Basicity (pKa)
The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly alter the acidity or basicity of nearby functional groups. For instance, the introduction of fluorine can lower the pKa of neighboring hydroxyl groups, making them more acidic. This modulation of pKa can have profound implications for a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interactions with biological targets.[8]
Stereoelectronic and Conformational Consequences of Fluorination
Beyond its impact on bulk properties, fluorine's influence extends to the intricate world of stereoelectronics and conformational preferences, which are critical determinants of a carbohydrate's biological activity.
The Gauche Effect and Anomeric Effects
The presence of a fluorine atom can significantly influence the conformational equilibrium of the pyranose ring and its substituents through the gauche effect. This effect describes the tendency of a molecule to adopt a conformation where a group with high electronegativity is gauche (at a 60° dihedral angle) to another electronegative group. In fluorinated carbohydrates, this can lead to a preference for conformations that might be less stable in their non-fluorinated counterparts.[2]
Furthermore, fluorine can modulate the anomeric effect, a stereoelectronic phenomenon that governs the orientation of substituents at the anomeric carbon (C1). The classical anomeric effect involves the donation of electron density from a lone pair of the endocyclic oxygen into the antibonding orbital (σ*) of the C1-substituent bond. The strong electron-withdrawing nature of fluorine can influence the energy levels of these orbitals, thereby altering the preferred anomeric configuration.[2]
Glycosidic Bond Stability
The stability of the glycosidic bond is a critical factor in the design of carbohydrate-based drugs, as its cleavage by glycosidases often leads to inactivation. The introduction of fluorine, particularly at positions vicinal to the anomeric center (e.g., C2), can significantly stabilize the glycosidic linkage against enzymatic hydrolysis.[9] This stabilization arises from the electron-withdrawing nature of fluorine, which destabilizes the formation of the positively charged oxocarbenium ion intermediate that is crucial for glycosidic bond cleavage.[9]
This increased stability is a key advantage of fluorinated glycomimetics, leading to longer in vivo half-lives and sustained therapeutic effects.
Fluorinated Carbohydrates as Enzyme Inhibitors
The unique properties of fluorinated carbohydrates make them excellent candidates for the development of enzyme inhibitors, particularly for glycosidases and glycosyltransferases.
Mechanism-Based Inhibition
Fluorinated carbohydrates can act as mechanism-based inhibitors, where the enzyme's own catalytic machinery is harnessed to activate the inhibitor, leading to irreversible inactivation. For example, a 2-deoxy-2-fluoro glycoside can be processed by a glycosidase, leading to the formation of a relatively stable 2-deoxy-2-fluoro-glycosyl-enzyme intermediate. The electron-withdrawing fluorine at C2 slows down the subsequent hydrolysis of this intermediate, effectively trapping the enzyme in an inactive state.[2]
Modulating Binding Affinity (Ki)
The replacement of hydroxyl groups with fluorine can also modulate the binding affinity of a carbohydrate for its target enzyme. The removal of a hydrogen bond donor can be detrimental if that interaction is critical for binding. Conversely, the introduction of a fluorine atom can lead to favorable electrostatic or hydrophobic interactions within the active site, thereby enhancing binding affinity.
| Inhibitor | Enzyme | Kᵢ (µM) | Reference |
| D-Glucose | α-Glucosidase | 1700 | [10] |
| 2-deoxy-2-fluoro-D-glucose | α-Glucosidase | 1500 | [10] |
| 1-Deoxynojirimycin | α-Glucosidase | 0.24 | [11] |
| 2-deoxy-2-fluoro-1-deoxynojirimycin | α-Glucosidase | 0.043 | [11] |
Table 2: Inhibition constants (Kᵢ) of glucose analogs against α-glucosidase.
As shown in Table 2, the effect of fluorination on binding affinity is context-dependent. While the Kᵢ of 2-deoxy-2-fluoro-D-glucose is similar to that of D-glucose, fluorination in the context of the more potent inhibitor, 1-deoxynojirimycin, leads to a significant enhancement in inhibitory activity.
Synthetic Strategies for Fluorinated Carbohydrates
The synthesis of fluorinated carbohydrates requires specialized reagents and techniques. The choice of fluorinating agent and reaction conditions is crucial for achieving the desired regioselectivity and stereoselectivity.
Nucleophilic Fluorination
Nucleophilic fluorination is the most common method for introducing fluorine into carbohydrates. This typically involves the displacement of a good leaving group, such as a triflate or tosylate, with a fluoride ion source.
DAST is a widely used reagent for the deoxyfluorination of alcohols. The reaction proceeds with inversion of configuration at the stereocenter.
Experimental Protocol: Deoxyfluorination of a Secondary Alcohol in a Protected Glucopyranoside using DAST
-
Preparation: Dissolve the protected glucopyranoside (1.0 eq.) in anhydrous dichloromethane (DCM) (10 mL/mmol) in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add DAST (1.2 eq.) dropwise to the cooled solution via syringe.
-
Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Washing: Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired fluorinated carbohydrate.
This is a general protocol and may require optimization for specific substrates.
Electrophilic Fluorination
Electrophilic fluorination involves the reaction of an electron-rich substrate, such as a glycal, with an electrophilic fluorine source, like Selectfluor®. This method is particularly useful for the synthesis of 2-deoxy-2-fluoro sugars.
Characterization and Analysis: The Power of ¹⁹F NMR
The unique nuclear magnetic resonance (NMR) properties of the ¹⁹F nucleus make it an invaluable tool for the characterization of fluorinated carbohydrates and for studying their interactions with biological macromolecules.
¹⁹F NMR for Structural Elucidation
¹⁹F NMR provides a wide chemical shift range and is highly sensitive to the local electronic environment, making it a powerful technique for confirming the successful incorporation of fluorine and for determining the stereochemistry of the fluorinated center.
Probing Protein-Ligand Interactions
¹⁹F NMR is particularly well-suited for studying the binding of fluorinated carbohydrates to proteins. The fluorine atom serves as a sensitive reporter, and changes in its chemical shift, line width, and relaxation rates upon binding can provide detailed information about the binding event.
Experimental Protocol: ¹⁹F NMR Analysis of Carbohydrate-Protein Interaction
-
Sample Preparation:
-
Prepare a stock solution of the purified fluorinated carbohydrate ligand in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.
-
Prepare a stock solution of the purified protein target in the same buffer.
-
For the NMR experiment, prepare a series of samples containing a fixed concentration of the fluorinated ligand and varying concentrations of the protein. Include a control sample with only the ligand.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional ¹⁹F NMR spectra for each sample at a constant temperature.
-
Use a high-resolution NMR spectrometer equipped with a fluorine probe.
-
Typical acquisition parameters include a spectral width appropriate for the expected chemical shift range of the fluorinated compound, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 5 times the T₁ of the fluorine nucleus.
-
-
Data Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Analyze the changes in the ¹⁹F chemical shift (Δδ), line width, and signal intensity as a function of protein concentration.
-
These changes can be used to determine the dissociation constant (K₋) of the protein-ligand interaction by fitting the data to a suitable binding isotherm.
-
Conclusion and Future Perspectives
The strategic incorporation of fluorine has revolutionized the field of glycomimetic design. By judiciously replacing hydroxyl groups with fluorine, researchers can fine-tune the physicochemical and biological properties of carbohydrates to create more effective and durable therapeutic agents. The ability to enhance metabolic stability, modulate bioavailability, and fine-tune binding affinities has led to the development of fluorinated carbohydrate mimetics with applications in a wide range of diseases, including cancer, infectious diseases, and metabolic disorders.
As our understanding of the intricate roles of carbohydrates in biology continues to grow, so too will the opportunities for the application of fluorinated glycomimetics. Advances in synthetic methodologies will enable the creation of increasingly complex and diverse fluorinated carbohydrate structures. Furthermore, the continued development of sophisticated analytical techniques, such as advanced NMR methods, will provide deeper insights into the interactions of these molecules with their biological targets. The future of fluorinated carbohydrate mimetics is bright, with the promise of delivering novel and effective therapies for a host of unmet medical needs.
References
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Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]
- Schaffrath, C. & Rautenstrauch, V. (2000). 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes.
- Hevey, R. (2021). The Role of Fluorine in Glycomimetic Drug Design.
- Poreddy, A. R., et al. (2015). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Biophysical Journal, 109(6), 1142-1146.
- Linclau, B., et al. (2020). Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. Chemical Society Reviews, 49(12), 3863-3917.
- Sergeyev, I. V., et al. (2022). Detection of Protein-Ligand Interactions by 19F Nuclear Magnetic Resonance Using Hyperpolarized Water. Journal of the American Chemical Society, 144(1), 321-328.
- Dalvit, C., et al. (2001). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Journal of the American Chemical Society, 123(26), 6398-6404.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Withers, S. G., & Williams, S. J. (2000). Glycosyl fluorides in enzymatic reactions.
- Polaskova, M., et al. (2024).
- Papandreou, G., & Ganem, B. (1991). Potent, broad-spectrum inhibition of glycosidases by an imino-sugare C-glycoside. Journal of the American Chemical Society, 113(23), 8984-8985.
- Gurbych, O., et al. (2024).
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introduction to fluorinated heterocyclic compounds
An In-Depth Technical Guide to Fluorinated Heterocyclic Compounds for Drug Discovery Professionals
Foreword
The strategic incorporation of fluorine into heterocyclic scaffolds represents one of the most powerful and widely adopted strategies in modern medicinal chemistry. This fusion of two dominant fields—organofluorine chemistry and heterocyclic chemistry—has yielded a disproportionately high number of successful therapeutic agents and advanced diagnostic tools.[1][2] Approximately 25% of all pharmaceuticals on the market contain fluorine, a testament to its ability to solve complex drug design challenges.[3] This guide, intended for researchers, medicinal chemists, and drug development scientists, moves beyond a simple cataloging of compounds. It aims to provide a deep, mechanistic understanding of why fluorinated heterocycles are so effective, how their unique properties can be rationally engineered, and what synthetic methodologies are most relevant for their construction. As a senior application scientist, the focus here is on the causality behind experimental choices and the practical application of these principles in a drug discovery setting.
The Strategic Imperative: Why Fluorine and Heterocycles are a Dominant Paradigm
The journey of a drug candidate from hit to market is fraught with challenges, primarily centered around optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of fluorine into heterocyclic frameworks—structures already considered "privileged" for their prevalence in nature and their ability to engage in specific biological interactions—offers a powerful toolkit to address these hurdles.[1][2]
The unique properties of the fluorine atom are central to its utility:
-
High Electronegativity: As the most electronegative element (Pauling scale: 3.98), fluorine exerts a powerful inductive electron-withdrawing effect, profoundly influencing the electronic environment of the molecule.[4][5]
-
Small Atomic Radius: With a van der Waals radius of ~1.47 Å, fluorine is only slightly larger than hydrogen (~1.20 Å), allowing it to act as a bioisostere of hydrogen with minimal steric penalty.[4][6]
-
Carbon-Fluorine Bond Strength: The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol for sp³ C), rendering it exceptionally stable and resistant to metabolic cleavage.[7][8][9]
When these properties are applied to a heterocyclic core, the medicinal chemist gains precise control over multiple molecular parameters simultaneously, a concept we will explore in the following sections.
Caption: A logical workflow illustrating the strategic application of fluorine to overcome common drug design challenges.
Engineering Molecular Properties: The Mechanistic Impact of Fluorine
The decision to introduce fluorine is never arbitrary. It is a calculated choice to modulate specific physicochemical properties. Understanding the underlying mechanisms is crucial for rational drug design.
Enhancing Metabolic Stability
One of the most valuable applications of fluorination is to block metabolic oxidation by cytochrome P450 (CYP) enzymes.[8] Many drug candidates fail due to rapid clearance, often initiated by the enzymatic hydroxylation of a vulnerable C-H bond. Replacing this hydrogen with fluorine effectively armors the position against metabolic attack due to the immense strength of the C-F bond.[4]
Causality: CYP enzymes function by abstracting a hydrogen atom. The high dissociation energy of the C-F bond makes this process energetically prohibitive, forcing metabolism to occur elsewhere or not at all, thereby increasing the drug's half-life and bioavailability.[10]
Data Presentation: Impact of Fluorination on Metabolic Half-Life
| Compound Pair | Structure (Non-Fluorinated) | Half-Life (t½) | Structure (Fluorinated) | Half-Life (t½) | Fold Increase |
| PI3K Inhibitor Analog | Pyridine Ring | 15 min | Di fluoro-Pyridine Ring | 120 min | 8x |
| BTK Inhibitor Analog | Phenyl Ring | 30 min | Fluoro -Phenyl Ring | >240 min | >8x |
Note: Data is representative and compiled from principles discussed in cited literature.[11]
Modulating Basicity (pKa) and Lipophilicity (LogP)
The basicity of nitrogen atoms in heterocycles is critical for solubility, receptor binding (via salt bridges), and off-target effects (e.g., hERG channel binding). Fluorine's strong inductive electron-withdrawing effect can precisely tune the pKa of a nearby amine.[4]
Causality: By withdrawing electron density, fluorine reduces the basicity (lowers the pKa) of nitrogen atoms within the heterocyclic ring.[8] This can be a decisive advantage. For instance, reducing the basicity of a molecule can decrease its charge at physiological pH (7.4), which often improves its ability to cross cell membranes and the blood-brain barrier.[11][12]
The effect on lipophilicity is more nuanced. While a single fluorine-for-hydrogen substitution often slightly increases the LogP, the modulation of pKa can have a more dominant effect on the overall distribution coefficient (LogD) at a specific pH.[8]
Conformation Control and Binding Affinity
Fluorine can influence the conformational preferences of a molecule through electrostatic interactions and hyperconjugation. This can pre-organize a ligand into its bioactive conformation, minimizing the entropic penalty upon binding to its target protein. Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in a protein's active site, increasing binding affinity.[4][11]
A Scientist's Guide to Synthesis: Key Protocols and Strategies
The synthesis of fluorinated heterocycles remains a challenging yet evolving field.[1] Method selection depends on the desired position of the fluorine atom, the electronic nature of the heterocyclic core, and whether the fluorination is performed early (building block approach) or late in the synthetic sequence.
Electrophilic Fluorination of Electron-Rich Heterocycles
This method is ideal for introducing fluorine onto heterocyclic systems that are sufficiently nucleophilic to react with an electrophilic fluorine source ("F+"). The most common and user-friendly reagents are N-fluoro compounds, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.[13]
Causality: Selectfluor® is an F-TEDA-BF₄ salt that is highly effective, stable, and relatively safe to handle. It is preferred for its high reactivity and solubility in common organic solvents. The reaction proceeds via an electrophilic aromatic substitution-type mechanism on the heterocyclic ring.
Caption: General mechanism for electrophilic fluorination of a heterocycle using Selectfluor®.
Experimental Protocol: Electrophilic Fluorination of a Substituted Indole
-
System Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add the substituted indole (1.0 eq, 5 mmol) and anhydrous acetonitrile (50 mL). Stir the solution at room temperature until all solids are dissolved.
-
Reagent Addition: Add Selectfluor® (1.1 eq, 5.5 mmol) portion-wise over 10 minutes. Rationale: Portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 30 minutes until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) followed by brine (1 x 50 mL). Rationale: The bicarbonate wash removes any acidic byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired fluorinated indole.
Nucleophilic Deoxofluorination
For heterocycles bearing a hydroxyl or carbonyl group, deoxofluorination is a powerful strategy. Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogs (Deoxo-Fluor®) replace C-O bonds with C-F bonds.[14]
Causality: This method is chosen when a precursor with an oxygen-containing functional group is readily available. It is particularly useful for synthesizing gem-difluoro compounds from ketones or for introducing fluorine at an aliphatic position on a heterocyclic side chain. The reaction proceeds via an SN2 or SNi mechanism after activation of the oxygen atom.
Modern Transition-Metal Catalyzed Fluorination
Late-stage fluorination, the introduction of fluorine at the end of a synthesis, is highly desirable as it allows a common intermediate to be diversified. Recent advances in palladium and silver catalysis have enabled the direct C-H fluorination of heterocycles that are not amenable to classical electrophilic or nucleophilic methods.[15][16]
Causality: These methods offer novel regioselectivity, often directed by a functional group on the substrate. While still an area of active research, they provide access to previously unobtainable fluorinated heterocyles. The primary challenge remains facilitating the difficult C-F reductive elimination step from the metal center.[16]
Field Applications: Case Studies in Drug Discovery and Diagnostics
The theoretical benefits of fluorinated heterocycles are realized in a multitude of approved drugs and clinical candidates.
Antiviral and Anticancer Nucleosides
Many potent antiviral and anticancer drugs are fluorinated nucleoside analogs.[17][18][19] The heterocyclic nucleobase is recognized by viral or cellular enzymes, while the fluorine, typically on the sugar moiety, imparts crucial properties.
-
Sofosbuvir (Hepatitis C): This blockbuster drug is a phosphoramidate prodrug of a 2'-deoxy-2'-α-fluoro-β-C-methyluridine monophosphate analog.[10] The fluorine atom at the 2' position enhances the stability of the glycosidic bond and contributes to the molecule's potent inhibition of the viral RNA polymerase.[20]
-
Fluorouracil (5-FU) (Cancer): A foundational anticancer agent, 5-FU is a fluorinated pyrimidine.[2] It is metabolized in vivo to FdUMP, which inhibits thymidylate synthase, thereby halting DNA synthesis in rapidly dividing cancer cells. The fluorine atom's electronegativity is key to the stability of the inhibitory complex.
PET Imaging in Neuroscience and Oncology
Positron Emission Tomography (PET) is a non-invasive imaging technique that requires a positron-emitting radionuclide. Fluorine-18 (¹⁸F) is nearly ideal for PET due to its short half-life (109.8 min) and low positron energy, which allows for high-resolution images.[4][20] Many PET tracers are fluorinated heterocycles designed to bind to specific targets in the body.
-
[¹⁸F]Florbetapir (Alzheimer's Disease): This FDA-approved PET tracer is a fluorinated stilbene derivative containing a benzoxazole heterocycle.[21] It is designed to cross the blood-brain barrier and bind to β-amyloid plaques, a hallmark of Alzheimer's disease, enabling early diagnosis and monitoring of disease progression.[21]
Caption: Experimental workflow from radiosynthesis of an ¹⁸F-labeled heterocyclic tracer to its use in clinical PET imaging.
Future Perspectives and Conclusion
The field of fluorinated heterocyclic chemistry continues to advance rapidly. Key future challenges include the development of more sustainable and environmentally benign fluorination methods, as current industrial processes often rely on harsh reagents.[7] Furthermore, the catalytic, enantioselective synthesis of complex fluorinated heterocycles remains a significant goal, promising even greater precision in drug design.[16][22]
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The Oxane Ring: A Cornerstone of Bioactivity in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxane ring, a six-membered saturated heterocycle also known as tetrahydropyran (THP), is a fundamental structural motif deeply embedded in the fabric of biology and medicinal chemistry. Its prevalence ranges from the pyranose forms of essential carbohydrates to complex polyether antibiotics and cutting-edge pharmaceuticals.[1][2][3] This guide provides a comprehensive exploration of the oxane ring's biological significance, delving into its stereochemical properties, its role in molecular recognition, and its strategic use in drug design to modulate pharmacokinetic profiles. We will examine its presence in nature's pharmacopeia, its application in approved therapeutics, and present detailed methodologies for evaluating the biological activity of oxane-containing compounds, thereby offering a holistic view for professionals in drug discovery and development.
The Oxane Moiety: A Foundation of Bioactivity
The biological function of the oxane ring is intrinsically linked to its unique structural and chemical properties. Unlike its acyclic ether counterparts, the THP ring's cyclic nature imparts conformational rigidity, which reduces the entropic penalty upon binding to a biological target.[4]
Conformational Analysis and its Biological Implications
The oxane ring predominantly adopts a puckered "chair" conformation to minimize torsional and steric strain, similar to cyclohexane.[5][6] This chair form allows substituents to occupy either axial or equatorial positions, a critical factor in determining molecular shape and how the molecule interacts with its biological target. The precise orientation of these substituents, governed by the ring's conformation, is paramount for specific, high-affinity binding to enzymes and receptors. The stability of the chair conformation makes pyranose rings more rigid than their five-membered furanose counterparts, a key reason for their dominance in free sugars.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to determine the configuration of hydroxyl groups around the ring by taking advantage of the relatively constant angles between hydrogen atoms in the stable chair conformation.[5]
The oxygen atom within the heterocycle introduces polarity and serves as a potent hydrogen bond acceptor. This feature provides an additional point of interaction with biological targets, a distinct advantage over its carbocyclic analog, cyclohexane.[4] This capacity for hydrogen bonding is fundamental to the role of carbohydrates in biological systems and the mechanism of action for many oxane-containing drugs.
Nature's Blueprint: The Ubiquity of the Oxane Ring in Natural Products
The oxane ring is a privileged scaffold selected by nature for a vast array of biologically active molecules. Its presence is a testament to its evolutionary success in forming stable, functional structures.
Carbohydrates: The Pyranose Ring
The most fundamental role of the oxane ring in biology is in the structure of monosaccharides. Simple sugars like glucose predominantly exist as six-membered cyclic hemiacetals, known as pyranoses.[5][8] This ring structure is formed by the reaction of a hydroxyl group (typically on carbon 5) with the aldehyde at carbon 1.[5] The resulting pyranose form is thermodynamically more stable than the alternative five-membered furanose ring.[5] This stability and defined stereochemistry are crucial for their roles in energy metabolism and as building blocks for polysaccharides and nucleic acids.[7][8]
Polyether Antibiotics and Marine Natural Products
Beyond carbohydrates, the oxane ring is a recurring motif in complex natural products with potent biological activities. Polyether ionophores, a class of antibiotics produced by Streptomyces species, feature multiple interconnected furan and pyran rings.[9][10][11] These molecules can transport metal cations across cell membranes, giving them a broad spectrum of activity against bacteria, fungi, and parasites.[9][10]
Marine environments are a rich source of structurally diverse natural products, many of which contain oxane or related oxygenated heterocycles like oxepanes.[12][13] These compounds, isolated from organisms like sponges, algae, and corals, often exhibit remarkable cytotoxic properties against cancer cell lines.[12][13] Notable examples include anticancer agents like bryostatin and eribulin, which are marine macrolides featuring prominent tetrahydropyran motifs.[1][2]
Engineering Bioactivity: The Oxane Ring in Modern Drug Discovery
Medicinal chemists have strategically employed the oxane ring to optimize the properties of therapeutic agents. It serves not only as a core scaffold but also as a functional group to fine-tune a drug's interaction with its target and its overall pharmacokinetic profile.
A Privileged Scaffold in Approved Drugs
The tetrahydropyran ring is present in a variety of approved drugs. Early examples include the anticonvulsant topiramate and the neuraminidase inhibitor zanamivir (Relenza), both of which are derived from carbohydrate structures.[4] The THP motif is valued for its ability to confer structural rigidity and provide a key hydrogen bond accepting oxygen atom, enhancing binding affinity and selectivity.[4][14]
Modulating ADME Properties
A significant application of the oxane ring in drug design is the modulation of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[15] Replacing a more lipophilic carbocyclic ring, such as a cyclohexane, with a tetrahydropyran can lead to several benefits:
-
Improved Solubility: The polarity introduced by the oxygen atom can enhance aqueous solubility.
-
Reduced Lipophilicity: THP derivatives generally have lower lipophilicity (logP) compared to their cyclohexyl counterparts.[4] This can improve a drug's ADME profile, as excessively high lipophilicity is often associated with poor absorption and rapid metabolism.[4][16]
-
Enhanced Metabolic Stability: The oxane ring can be used to block metabolically labile sites on a molecule, preventing degradation by metabolic enzymes like the cytochrome P450 (CYP450) system.[4]
-
Modulation of pKa: The electron-withdrawing nature of the ring oxygen can influence the basicity (pKa) of nearby amine groups, which can be critical for optimizing a drug's solubility and target engagement.[4]
The strategic switch from a cyclohexyl to a THP ring has been shown to improve clearance in both rat and human models, highlighting its utility in overcoming pharmacokinetic challenges.[4]
Laboratory to Clinic: Methodologies for Evaluating Oxane-Containing Compounds
Validating the biological significance of an oxane-containing compound requires a suite of robust experimental protocols. As a self-validating system, each protocol must provide clear, reproducible data to support claims of bioactivity and mechanism of action.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To quantify the binding affinity and kinetics (k_on, k_off, K_D) of an oxane-containing small molecule inhibitor to its purified target protein.
Methodology:
-
Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare a dilution series of the oxane-containing compound (the analyte) in a suitable running buffer (e.g., HBS-EP+). Include a zero-concentration sample as a baseline.
-
Binding Assay: Inject the analyte dilutions over the immobilized protein surface at a constant flow rate. Monitor the change in response units (RU) in real-time.
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the protein.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
Data Presentation: Binding Kinetics of Compound X
| Parameter | Value | Unit |
| k_on (Association Rate) | 1.5 x 10⁵ | M⁻¹s⁻¹ |
| k_off (Dissociation Rate) | 3.0 x 10⁻⁴ | s⁻¹ |
| K_D (Dissociation Constant) | 2.0 | nM |
Experimental Protocol: In Vitro Metabolic Stability Assessment
Objective: To determine the metabolic stability of an oxane-containing compound in human liver microsomes.
Methodology:
-
Reaction Mixture Preparation: Prepare an incubation mixture containing human liver microsomes and NADPH in a phosphate buffer. Pre-warm to 37°C.
-
Compound Incubation: Add the test compound (e.g., at 1 µM final concentration) to initiate the metabolic reaction. Incubate at 37°C.
-
Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line determines the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CL_int) can be calculated.
Data Presentation: Metabolic Stability of Compound Y
| Parameter | Value | Unit |
| In Vitro Half-life (t½) | 75 | min |
| Intrinsic Clearance (CL_int) | 15.4 | µL/min/mg |
Visualization of Experimental Workflow
A clear workflow ensures reproducibility and understanding of the experimental process.
Caption: Workflow for evaluating oxane-containing drug candidates.
Future Perspectives
The oxane ring continues to be a structural motif of high interest in chemical biology and drug discovery. Its conformational rigidity, polarity, and synthetic tractability make it an invaluable tool for medicinal chemists.[2][17] Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse oxane-containing scaffolds.[17] As our understanding of biological systems deepens, the strategic incorporation of the oxane ring will undoubtedly play a crucial role in the design of the next generation of selective, potent, and safe therapeutics.
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- PubMed. (n.d.). Influence of conformational flexibility on biological activity in cyclic astin analogues. PubMed.
- ResearchGate. (2010). Conformational analysis of 1,3,2-dioxathiane and its oxides.
- BioIVT. (2020). What is ADME and how does it fit into drug development?
- MDPI. (n.d.). Synthesis, Biological Evaluation and Docking Studies of Ring-Opened Analogues of Ipomoeassin F. MDPI.
- NRC Research Press. (n.d.). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study.
- PhysChem Forum. (n.d.). The Influence of Physicochemical Properties on ADME.
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Methodological & Application
stereoselective synthesis of (3R,4S)-3-FLUOROOXAN-4-OL
Application Note & Protocol
A Proposed Stereoselective Synthesis of (3R,4S)-3-Fluorooxan-4-ol
Prepared for: Researchers, scientists, and drug development professionals.
Abstract
This document outlines a detailed, proposed synthetic route for the stereoselective synthesis of this compound, a fluorinated tetrahydropyran derivative. Fluorinated carbohydrates and their mimics are of significant interest in medicinal chemistry and drug development due to their potential to modulate biological activity and improve pharmacokinetic properties. The absence of a direct, published synthesis for this specific stereoisomer necessitates a rational design approach. This guide details a multi-step synthesis commencing from a simple achiral allylic alcohol, leveraging key transformations including a Sharpless Asymmetric Epoxidation and a regioselective epoxide opening with a fluoride source to establish the desired (3R,4S) stereochemistry. This document provides in-depth protocols, mechanistic insights, and quantitative data to guide researchers in this synthetic endeavor.
Introduction: The Significance of Fluorinated Oxanes
The introduction of fluorine into organic molecules can have profound effects on their physicochemical and biological properties. In the context of carbohydrate mimics, such as substituted oxanes, fluorination can lead to increased metabolic stability, altered hydrogen bonding capabilities, and modulation of protein-ligand interactions. The specific stereochemistry of the fluorine and hydroxyl groups, as in this compound, is critical for defining the molecule's three-dimensional shape and its potential biological targets. This particular stereoisomer could serve as a valuable building block for the synthesis of novel therapeutics, including enzyme inhibitors and metabolic probes.
The synthesis of such highly functionalized and stereochemically defined molecules presents a significant challenge. The control over the relative and absolute stereochemistry at the C3 and C4 positions is paramount. The strategy detailed herein addresses this challenge through a sequence of highly selective, well-established chemical transformations.
Retrosynthetic Analysis and Strategy
A plausible retrosynthetic pathway for this compound is envisioned to originate from a simple, achiral allylic alcohol. The key disconnections involve an intramolecular Williamson ether synthesis to form the oxane ring and a regioselective epoxide opening to install the fluoro and hydroxyl groups with the correct stereochemistry.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Sharpless Asymmetric Epoxidation of But-3-en-1-ol
Principle: The Sharpless Asymmetric Epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols. [1][2]The reaction utilizes a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate (DET) ligand. [3][4]The choice of (+)-DET or (-)-DET dictates the facial selectivity of the epoxidation, allowing for predictable formation of the desired enantiomer. For the synthesis of the (2R,3R)-epoxy alcohol intermediate, (+)-DET is the appropriate chiral ligand.
Protocol:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂, 200 mL).
-
Cooling: Cool the solvent to -20 °C using a cryocool or a dry ice/acetone bath.
-
Catalyst Formation: To the cooled solvent, add titanium(IV) isopropoxide (Ti(OiPr)₄, 5.9 mL, 20 mmol) followed by the dropwise addition of (+)-diethyl tartrate ((+)-DET, 4.1 mL, 24 mmol). Stir the resulting mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
-
Substrate Addition: Add but-3-en-1-ol (8.6 mL, 100 mmol) dropwise to the reaction mixture.
-
Oxidant Addition: A solution of tert-butyl hydroperoxide (t-BuOOH, 40 mL of a 5.0 M solution in decane, 200 mmol) is then added dropwise over a period of 1 hour, ensuring the internal temperature does not exceed -15 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
Quenching: Upon completion (typically 4-6 hours), the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid (50 mL). The mixture is stirred vigorously for 1 hour at room temperature.
-
Workup: The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the (2R,3R)-glycidol derivative.
| Parameter | Value |
| Expected Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% |
| Key Reagents | Ti(OiPr)₄, (+)-DET, t-BuOOH |
Step 2: Regioselective Ring-Opening of the Epoxide with Fluoride
Principle: The opening of the epoxide ring with a fluoride nucleophile will establish the C3-fluoro and C4-hydroxyl stereocenters. This reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon atom attacked by the nucleophile. [5][6]For the desired (3R,4S) stereochemistry, the fluoride must attack the C3 position of the (2R,3R)-epoxide. The regioselectivity of this attack can be influenced by the choice of fluoride source and reaction conditions. [7][8][9]Triethylamine trihydrofluoride (Et₃N·3HF) is an effective and commonly used reagent for such transformations.
Protocol:
-
Preparation: In a Teflon or polyethylene flask, dissolve the (2R,3R)-glycidol derivative (10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere.
-
Reagent Addition: Carefully add triethylamine trihydrofluoride (Et₃N·3HF, 4.9 mL, 30 mmol) dropwise to the solution at room temperature. Caution: HF is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC for the consumption of the starting material.
-
Quenching: Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL) to quench the excess acid.
-
Workup: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo.
-
Purification: The crude fluorohydrin diol is purified by flash chromatography on silica gel (eluent: methanol/dichloromethane gradient).
| Parameter | Value |
| Expected Yield | 70-85% |
| Diastereoselectivity | >10:1 (favoring the desired regioisomer) |
| Key Reagents | Et₃N·3HF or TBAF |
Step 3: Intramolecular Williamson Ether Synthesis for Oxane Formation
Principle: The final step to form the oxane ring is an intramolecular Williamson ether synthesis. [10][11][12]This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on the same molecule in an Sₙ2 reaction. [13]To achieve this, one of the hydroxyl groups of the fluorohydrin diol must be selectively converted into a good leaving group, such as a tosylate. The more reactive primary alcohol will be preferentially tosylated over the secondary alcohol. Subsequent treatment with a strong base will induce cyclization.
Protocol:
-
Selective Tosylation:
-
Dissolve the fluorohydrin diol (5 mmol) in anhydrous pyridine (25 mL) and cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.05 g, 5.5 mmol) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate.
-
The organic layer is washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated. The crude tosylate is often used directly in the next step without further purification.
-
-
Cyclization:
-
Dissolve the crude tosylate in anhydrous THF (50 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 240 mg of a 60% dispersion in mineral oil, 6 mmol) portion-wise. Caution: NaH is highly reactive and flammable.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product, this compound, by flash column chromatography.
-
| Parameter | Value |
| Expected Overall Yield (2 steps) | 60-75% |
| Key Reagents | TsCl, Pyridine, NaH |
Conclusion
The proposed multi-step synthesis provides a robust and stereocontrolled route to this compound. The strategic use of the Sharpless Asymmetric Epoxidation ensures high enantiopurity of the key epoxy alcohol intermediate. Subsequent regioselective opening with a fluoride source and an intramolecular Williamson ether synthesis allows for the precise installation of the required stereocenters and the formation of the oxane ring. The protocols detailed in this guide are based on well-established and reliable transformations, offering a high probability of success for researchers in the field of medicinal chemistry and organic synthesis.
References
-
Organic Chemistry Portal. Sharpless Epoxidation. [Link]
-
Dalal Institute. Sharpless Asymmetric Epoxidation. [Link]
-
Katsuki, T. Sharpless Asymmetric Epoxidation and its Synthetic Applications. [Link]
-
ResearchGate. Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins. [Link]
-
Master Organic Chemistry. The Intramolecular Williamson Ether Synthesis. [Link]
-
The Doyle Group, Princeton University. Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. [Link]
-
Chemistry LibreTexts. 15.8: Opening of Epoxides. [Link]
-
ACS Publications. Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ACS Publications. Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
YouTube. Intramolecular Williamson Ether Synthesis. [Link]
-
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-
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Application Notes and Protocols for the Purification of Fluorinated Diols
Introduction: The Unique Purification Challenges of Fluorinated Diols
The incorporation of fluorine atoms into diols—organic compounds containing two hydroxyl groups—imparts a unique set of physicochemical properties that are highly desirable in the development of pharmaceuticals, advanced materials, and agrochemicals. These properties include enhanced metabolic stability, increased lipophilicity, and altered acidity. However, the very characteristics that make fluorinated diols valuable also present significant hurdles in their purification.
Researchers and process chemists frequently encounter challenges stemming from:
-
Altered Polarity and Solubility: The high electronegativity of fluorine can create strong molecular dipoles, yet the overall molecule may exhibit surprisingly low solubility in common polar solvents due to the hydrophobic nature of the fluorinated alkyl segments. This dual character complicates the selection of appropriate solvents for crystallization and chromatography.
-
Complex Intermolecular Interactions: Fluorinated diols can engage in a complex network of hydrogen bonding (via the hydroxyl groups), dipole-dipole interactions, and weaker fluorous-fluorous interactions. These competing forces can hinder the formation of well-ordered crystals and lead to the co-elution of impurities during chromatographic separation.
-
Boiling Point Elevation: The presence of two hydroxyl groups significantly increases the boiling point of these molecules compared to their monofunctional alcohol counterparts, often necessitating vacuum distillation to prevent thermal decomposition.
This comprehensive guide provides detailed application notes and protocols for the three primary purification techniques applicable to fluorinated diols: crystallization, chromatography, and distillation. The methodologies described herein are designed to provide a robust starting point for researchers, scientists, and drug development professionals, enabling them to develop efficient and effective purification strategies.
Purification by Crystallization
Crystallization is a powerful technique for obtaining highly pure fluorinated diols, particularly for final product polishing. The key to successful crystallization lies in the rational selection of a solvent or solvent system that exploits the differential solubility of the target compound and its impurities.
The Principle of Solvent Selection
The ideal crystallization solvent should exhibit high solubility for the fluorinated diol at elevated temperatures and low solubility at lower temperatures. For fluorinated diols, a single solvent that meets these criteria can be difficult to find. Therefore, a mixed-solvent system is often more effective.[1][2][3] In this approach, a "soluble solvent" is used to dissolve the diol, and an "insoluble solvent" (or anti-solvent) is added to induce precipitation.
-
Soluble Solvents: These are typically polar solvents that can engage in hydrogen bonding with the hydroxyl groups of the diol. Examples include lower alcohols (methanol, ethanol, isopropanol), acetone, and ethyl acetate.[2]
-
Insoluble Solvents (Anti-Solvents): Non-polar solvents are often used to decrease the overall polarity of the solvent mixture, thereby reducing the solubility of the polar diol. Common choices include hexanes, heptane, and toluene.
The interplay of the polar hydroxyl groups and the often non-polar fluorinated chain means that a systematic screening of solvent mixtures is crucial.
Protocol for Solvent Screening and Recrystallization
This protocol outlines a systematic approach to identifying a suitable mixed-solvent system for the recrystallization of a fluorinated diol.
Materials:
-
Crude fluorinated diol
-
A selection of "soluble" solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)
-
A selection of "insoluble" solvents (e.g., hexanes, heptane, toluene, water)[2]
-
Small vials or test tubes
-
Heating block or water bath
-
Ice bath
Procedure:
-
Solubility Testing:
-
Place a small amount of the crude fluorinated diol (e.g., 10-20 mg) into several separate vials.
-
To each vial, add a different "soluble" solvent dropwise at room temperature until the solid dissolves. Note the approximate solubility.
-
Select a "soluble" solvent in which the diol is reasonably soluble.
-
In a separate set of vials containing the diol, test the "insoluble" solvents to confirm low solubility at room temperature.
-
-
Mixed-Solvent System Screening:
-
Dissolve a small amount of the crude diol in a minimal amount of the chosen hot "soluble" solvent.
-
While the solution is hot, add a selected "insoluble" solvent dropwise until the solution becomes faintly cloudy.[1][3]
-
Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.[1][3]
-
Allow the vial to cool slowly to room temperature, and then place it in an ice bath.
-
Observe for crystal formation. The ideal solvent combination will result in a good yield of crystalline solid.
-
Repeat this process with different combinations of soluble and insoluble solvents to identify the optimal system.
-
-
Scale-Up Recrystallization:
-
Once an effective solvent pair is identified, dissolve the bulk of the crude fluorinated diol in the minimum amount of the "soluble" solvent at its boiling point.
-
Slowly add the "insoluble" solvent while maintaining the temperature until persistent cloudiness is observed.
-
Add a small amount of the "soluble" solvent to redissolve the precipitate.
-
Remove the heat source and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "insoluble" solvent, and dry under vacuum.
-
Purification by Chromatography
Chromatography is a versatile technique for the purification of fluorinated diols, particularly for separating mixtures with closely related impurities or for isolating compounds from complex reaction mixtures. The choice of stationary and mobile phases is critical and depends on the polarity of the target diol.
Principles of Chromatographic Separation of Fluorinated Diols
The presence of both polar hydroxyl groups and a non-polar (or "fluorous") segment in fluorinated diols allows for several chromatographic strategies:
-
Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel, alumina, or diol-functionalized silica) and a non-polar mobile phase (e.g., mixtures of hexanes and ethyl acetate).[4] In this mode, the polar hydroxyl groups of the diol interact strongly with the stationary phase, requiring a more polar mobile phase for elution.
-
Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase (e.g., mixtures of water, methanol, or acetonitrile).[5] Separation is driven by the hydrophobic interactions of the fluorinated alkyl chain with the stationary phase.
-
Fluorinated Stationary Phases: Columns with fluorinated stationary phases (e.g., pentafluorophenyl - PFP) can offer unique selectivity for fluorinated compounds through dipole-dipole, π-π, and ion-exchange interactions, in addition to hydrophobic interactions.[6][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for very polar compounds that are poorly retained in reversed-phase chromatography. HILIC uses a polar stationary phase (such as silica or diol-functionalized silica) and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water).[8]
Protocol for Flash Chromatography Purification
This protocol provides a general guideline for the purification of a fluorinated diol using flash chromatography on silica gel (normal-phase).
Materials:
-
Crude fluorinated diol
-
Silica gel (230-400 mesh)
-
Flash chromatography system (or glass column)
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
TLC Method Development:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (e.g., start with a 4:1 ratio).
-
Visualize the plate under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Adjust the solvent polarity until the desired compound has a retention factor (Rf) of approximately 0.2-0.4. This solvent system will be the starting point for the flash chromatography mobile phase.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Allow the silica to settle, and then gently add a layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude fluorinated diol in a minimal amount of a strong solvent (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dry, adsorbed sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase determined from the TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, start with 10% ethyl acetate in hexanes and gradually increase to 50% ethyl acetate in hexanes.
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the purified fluorinated diol under high vacuum to remove any residual solvent.
-
Purification by Distillation
For thermally stable fluorinated diols, distillation can be an effective method for purification, especially on a larger scale. Due to their high boiling points, vacuum distillation is almost always necessary to prevent decomposition.[9][10]
Principles of Vacuum Distillation
By reducing the pressure above the liquid, the boiling point of the compound is lowered.[9] This allows for distillation at a lower temperature, which is crucial for heat-sensitive compounds. The key to a successful vacuum distillation is a well-sealed system and careful control over the heat input and vacuum level.
Protocol for Vacuum Distillation
Materials:
-
Crude fluorinated diol
-
Vacuum distillation apparatus (including a round-bottom flask, a short-path distillation head with a condenser and vacuum connection, receiving flasks, and a thermometer)
-
Heating mantle
-
Stir bar
-
Vacuum pump and vacuum trap
-
Manometer (optional, but recommended for reproducibility)
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus, ensuring all glass joints are properly greased and sealed to prevent leaks.[11]
-
Place a stir bar in the distillation flask.
-
Connect the vacuum source to the distillation apparatus via a vacuum trap.
-
-
Distillation:
-
Place the crude fluorinated diol in the distillation flask.
-
Begin stirring and turn on the vacuum pump to reduce the pressure in the system.[11]
-
Once a stable vacuum is achieved, begin to slowly heat the distillation flask.
-
Monitor the temperature of the vapor as the liquid begins to boil and condense.
-
Collect any low-boiling impurities in a separate receiving flask.
-
When the temperature of the vapor stabilizes, switch to a clean receiving flask to collect the pure fluorinated diol.
-
Record the boiling point and the pressure at which the distillation is performed.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
-
Disassemble the apparatus and collect the purified product.
-
Data Presentation
Table 1: Recommended Starting Purification Techniques for Fluorinated Diols
| Technique | When to Use | Key Considerations |
| Crystallization | Final purification step for solid diols; removal of minor impurities. | Requires finding a suitable solvent system; slow cooling is critical for high purity. |
| Chromatography | Purification of complex mixtures; separation of isomers or closely related impurities. | Choice of stationary and mobile phase is crucial; method development can be time-consuming. |
| Vacuum Distillation | Purification of thermally stable, liquid diols; large-scale purification. | Requires a good vacuum system; risk of thermal decomposition if not performed carefully. |
Visualization of Workflows
Diagram 1: Workflow for Purification by Mixed-Solvent Crystallization
Caption: A systematic workflow for the purification of fluorinated diols using mixed-solvent crystallization.
Diagram 2: Decision Tree for Chromatographic Method Selection
Caption: A decision tree to guide the selection of an appropriate chromatographic method for fluorinated diol purification based on polarity.
Safety and Handling
Working with fluorinated compounds, including diols, requires strict adherence to safety protocols due to their potential hazards.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13] For volatile or toxic compounds, a face shield and respiratory protection may be necessary.[14]
-
Ventilation: All manipulations of fluorinated diols should be performed in a well-ventilated fume hood to minimize inhalation exposure.[13]
-
Storage: Store fluorinated diols in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[12]
-
Waste Disposal: Dispose of all fluorinated waste according to institutional and local regulations.
-
Emergency Procedures: Be familiar with the specific hazards of the compounds you are working with and the appropriate emergency procedures. In case of skin contact, flush the affected area with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[12]
References
-
Daikin Chemicals. (2019). Safety Data Sheet: FLUOROALCOHOL N1. [Link]
-
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. [Link]
-
Molecular Pharmaceutics. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. [Link]
-
Chemistry Stack Exchange. (2025). Purifying Fluorinated Alcohol via flash Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Chemistry LibreTexts. (2022). 7.14: Mixed Solvent Crystallization. [Link]
-
Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. [Link]
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
-
BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. [Link]
-
LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. [Link]
-
ResearchGate. (2025). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. [Link]
-
Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Columbia University Research. FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications. [Link]
-
European Patent Office. (2006). PURIFICATION OF FLUORINATED ALCOHOLS. [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. [Link]
-
MDPI. (2024). Carbonylation of Polyfluorinated 1-Arylalkan-1-ols and Diols in Superacids. [Link]
-
The Schlenk Line Survival Guide. Dynamic Vacuum Distillation. [Link]
-
Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. [Link]
- Google Patents. (2012).
-
Interchim. Purification - Flash Chromatography. [Link]
-
Wikipedia. Vacuum distillation. [Link]
-
ChemRxiv. (2023). Oxidation of Alcohols and Oxidative Cyclization of Diols using NaBr and Selectfluor. [Link]
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-
Chemistry Stack Exchange. (2023). Boiling points of hydro- and fluoro-carbons. [Link]
-
YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. [Link]
-
YouTube. (2022). Vacuum Distillation. [Link]
-
Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. [Link]
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University of Waterloo. (2023). AQUEOUS ELECTRON INITIATED DESTRUCTION OF PER- AND POLYFLUOROALKYL SUBSTANCES IN AQUEOUS MEDIA BY ULTRAVIOLET-LIGHT ACTIVATED SU. [Link]
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Application Notes & Protocols: Comprehensive Analytical Strategies for 3-Fluorooxane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The incorporation of a fluorine atom into heterocyclic scaffolds, such as the oxane ring system, is a prevalent strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. The resulting 3-fluorooxane derivatives often exhibit enhanced metabolic stability, membrane permeability, and binding affinity. Consequently, robust and reliable analytical methods are paramount for structural elucidation, purity assessment, and enantiomeric separation during the research, development, and quality control phases. This guide provides a detailed overview of the primary analytical techniques, field-proven insights into method development, and step-by-step protocols for the comprehensive analysis of 3-fluorooxane derivatives.
Part 1: Foundational Analytical Principles
The analytical strategy for 3-fluorooxane derivatives is dictated by the unique physicochemical properties imparted by the fluorine atom and the chiral center at the C-3 position. A multi-technique approach is essential for unambiguous characterization. The primary analytical pillars are Nuclear Magnetic Resonance (NMR) for structural confirmation, Mass Spectrometry (MS) for molecular weight determination, and Chromatography for separation and quantification.
The Indispensable Role of ¹⁹F NMR Spectroscopy
For any organofluorine compound, ¹⁹F NMR is not merely an auxiliary technique but a primary tool for structural verification. The ¹⁹F nucleus offers several advantages for NMR spectroscopy.[1][2][3]
-
High Sensitivity: The ¹⁹F isotope has 100% natural abundance and a high gyromagnetic ratio, making it the third most receptive NMR nucleus after ³H and ¹H.[2][3] This high sensitivity allows for rapid data acquisition even with small sample quantities.
-
Vast Chemical Shift Range: ¹⁹F NMR chemical shifts span a range of approximately 800 ppm, which is significantly larger than for ¹H NMR.[2] This wide dispersion minimizes signal overlap and makes the chemical shift highly sensitive to subtle changes in the local electronic environment, aiding in the differentiation of isomers.[4]
-
Absence of Background Signal: Unlike ¹H NMR, where solvent or impurity signals can be confounding, ¹⁹F NMR spectra are inherently clean as naturally occurring fluorinated compounds are rare.[3]
The chemical shift of the fluorine atom in a 3-fluorooxane derivative provides direct evidence of its covalent attachment and its environment within the molecule. Furthermore, spin-spin coupling between ¹⁹F and adjacent ¹H nuclei (²JHF and ³JHF) is invaluable for confirming the regiochemistry of fluorination. These coupling constants can be used to determine the connectivity within the molecule.[4]
Mass Spectrometry: Confirming Identity and Structure
Mass spectrometry is a cornerstone for determining the molecular weight and elemental composition of 3-fluorooxane derivatives. Unlike chlorine and bromine, which have characteristic isotopic patterns (M+2 peaks), fluorine is monoisotopic (¹⁹F).[5] This results in a single, sharp molecular ion peak, simplifying spectral interpretation. The absence of a prominent M+2 peak is a strong indicator that chlorine or bromine is not present in the molecule.[5][6][7]
When coupled with chromatographic techniques (GC-MS or LC-MS), MS provides both separation and identification. High-resolution mass spectrometry (HRMS) is particularly powerful, enabling the determination of the elemental formula with high accuracy by measuring the exact mass of the molecular ion.[8]
The Challenge of Chirality
The 3-fluorooxane core possesses a chiral center at the C-3 position, meaning it exists as a pair of enantiomers ((R)-3-fluorooxane and (S)-3-fluorooxane).[9] Enantiomers have identical physical properties in an achiral environment but can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological activities in a chiral biological system.[10] Therefore, the separation and quantification of individual enantiomers are not just an analytical challenge but a regulatory necessity in drug development.[10][11][12] Chiral chromatography is the most effective and widely used technique for this purpose.[9][11]
Part 2: Chromatographic Separation Techniques & Protocols
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the specific 3-fluorooxane derivative and its impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is well-suited for volatile and thermally stable compounds like many 3-fluorooxane derivatives.[13] Coupling with a mass spectrometer provides definitive identification of separated components.
Causality in Method Development:
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a robust starting point. It provides good selectivity for a wide range of compounds. For more challenging separations of isomers, alternative stationary phases may be required.[14]
-
Derivatization: If the derivative possesses polar functional groups (e.g., hydroxyls) that cause poor peak shape or thermal instability, derivatization is necessary. Silylation, for instance, by reacting the analyte with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens with a non-polar trimethylsilyl (TMS) group, improving volatility and chromatographic performance.[14][15][16]
-
Injection and Temperature Program: A split injection prevents column overloading. The oven temperature program must be optimized to ensure separation of the analyte from solvents and impurities without causing on-column degradation. A slow initial ramp can resolve volatile impurities, while a faster ramp at higher temperatures can elute the target analyte efficiently.[13]
Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis of 3-fluorooxane derivatives.
Protocol 2.1.1: GC-MS Analysis of a 3-Fluorooxane Derivative
This protocol outlines a general method for the analysis of a thermally stable 3-fluorooxane derivative.
-
Sample Preparation:
-
Accurately weigh and dissolve 1 mg of the 3-fluorooxane derivative in 1 mL of dichloromethane (DCM) or ethyl acetate to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution.[13]
-
If derivatization is needed, add a 2:1 molar excess of a silylating reagent (e.g., BSTFA with 1% TMCS) to a dried aliquot of the sample, cap tightly, and heat at 70°C for 30 minutes.[15]
-
-
Instrumentation & Parameters:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890/5977).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector: 250°C, Split ratio 20:1, Injection volume 1 µL.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Mass Analyzer: Quadrupole, Scan mode m/z 40-550.
-
-
Data Analysis:
-
Integrate the peak corresponding to the 3-fluorooxane derivative.
-
Confirm identity by comparing the acquired mass spectrum with a reference spectrum or by analyzing the fragmentation pattern.
-
Quantify against the calibration curve.
-
Table 1: Summary of GC-MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | DB-5ms (or equivalent) | General purpose, good for resolving many non-polar to mid-polar compounds. |
| Injector Temp. | 250°C | Ensures rapid volatilization without thermal degradation. |
| Oven Program | 60°C to 280°C | Provides separation from solvent and low-boiling impurities while eluting the analyte in a reasonable time. |
| Ionization Mode | Electron Ionization (EI) | Creates reproducible, fragment-rich spectra ideal for library matching and structural elucidation. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for less volatile, thermally labile, or highly polar 3-fluorooxane derivatives.[17] Reversed-phase (RP) chromatography on a C18 column is the most common starting point.
Causality in Method Development:
-
Column Selection: Standard C18 columns are highly versatile. However, for compounds with high fluorine content, specialized fluorinated stationary phases (e.g., pentafluorophenyl - PFP) can offer alternative selectivity and enhanced retention.[18][19] These phases utilize multiple retention mechanisms, including hydrophobic, dipole-dipole, and π–π interactions, which can be advantageous for separating structurally similar fluorinated compounds.[18][19]
-
Mobile Phase: A mixture of water (or buffer) and a water-miscible organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard. The pH of the aqueous component is a critical parameter. For analyses involving the [¹⁸F]fluoride ion, a mobile phase pH above 5 is recommended for silica-based C18 columns to ensure good recovery and peak shape.[20] While this applies to the fluoride ion itself, it highlights the sensitivity of fluorine-containing species to column interactions and is a good practice to consider.
-
Detector: A Diode Array Detector (DAD) or UV detector is suitable if the molecule contains a chromophore.[21] If not, or for higher sensitivity and specificity, a Mass Spectrometer (LC-MS) is the ideal detector.[21][22]
Protocol 2.2.1: RP-HPLC-UV Analysis of a 3-Fluorooxane Derivative
-
Sample and Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas all mobile phases before use.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
Prepare a 1 mg/mL stock solution of the analyte in the diluent and create calibration standards.
-
-
Instrumentation & Parameters:
-
System: HPLC or UHPLC system with a DAD/UV detector.
-
Column: C18, 100 mm x 2.1 mm, 2.7 µm particle size.
-
Column Temperature: 35°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Detection: 220 nm (or analyte's λmax).
-
Gradient Program:
-
Start at 10% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
-
Data Analysis:
-
Identify the analyte peak by its retention time.
-
Confirm peak purity using the DAD spectral analysis.
-
Quantify using a calibration curve based on peak area.
-
Table 2: Summary of RP-HPLC Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 (e.g., Poroshell, Kinetex) | Industry standard for reversed-phase; provides excellent efficiency and resolution. |
| Mobile Phase | Water/Acetonitrile with Acid | Acid modifier (formic acid) improves peak shape for many compounds and aids ionization for MS. |
| Gradient Elution | 10% to 95% Organic | Elutes a wide range of compounds with varying polarities; ensures the target analyte is eluted with good peak shape. |
| Detector | DAD/UV | Non-destructive detection suitable for compounds with a UV chromophore. |
Part 3: Enantioselective Analysis
Resolving the enantiomers of 3-fluorooxane is critical. Chiral HPLC using a Chiral Stationary Phase (CSP) is the most powerful and common approach.[11]
Causality in Method Development:
-
CSP Selection: This is the most critical step and is often empirical. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated or immobilized on silica) are extremely versatile and resolve a broad range of chiral compounds.[12] Cyclodextrin-based CSPs are another widely applicable class.[12] The choice depends on the specific interactions (e.g., hydrogen bonding, dipole-dipole, steric inclusion) between the analyte and the chiral selector.
-
Mobile Phase Selection: The mobile phase composition dramatically affects enantioselectivity. In normal-phase mode (e.g., hexane/isopropanol), small changes in the alcohol modifier can invert elution order or go from no separation to baseline resolution. In reversed-phase mode, both the organic modifier and any additives play a key role.
Principle of Chiral Recognition on a CSP
Caption: Enantiomers interact differently with a Chiral Stationary Phase, leading to separation.
Protocol 3.1.1: Chiral HPLC Separation of 3-Fluorooxane Enantiomers
-
Column and Mobile Phase Screening:
-
Begin by screening on a versatile polysaccharide-based column (e.g., Chiralpak IG-3).[12]
-
Prepare mobile phases for both normal-phase (NP) and reversed-phase (RP) modes.
-
NP: Hexane / Isopropanol (IPA) mixtures (e.g., 90:10, 80:20).
-
RP: Acetonitrile / Water mixtures.
-
-
Perform isocratic runs with each mobile phase to find initial separation conditions.
-
-
Instrumentation & Optimized Parameters (Example in Normal Phase):
-
System: HPLC with UV Detector.
-
Column: Chiralpak IG-3 (amylose tris(3-chloro-5-methylphenylcarbamate)), 250 mm x 4.6 mm, 3 µm.
-
Mobile Phase: 90:10 Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: 210 nm.
-
-
Method Optimization:
-
Adjust the ratio of Hexane:IPA. Increasing the IPA content will typically decrease retention times.
-
If co-elution occurs, screen other alcohol modifiers (e.g., ethanol) or different CSPs.
-
-
Data Analysis:
-
Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.
-
Determine the enantiomeric excess (% ee) by calculating the relative peak areas.
-
References
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]
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Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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American Chemical Society. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
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LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
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MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Chiral Drug Separation. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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SpringerLink. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry. Retrieved from [Link]
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PubMed. (n.d.). Gas Chromatography and Liquid Chromatography Coupled to Mass Spectrometry for the Determination of Fluorotelomer Olefins, Fluorotelomer Alcohols, Perfluoroalkyl Sulfonamides and Sulfonamido-Ethanols in Water. Retrieved from [Link]
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ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]
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PubMed. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia. Retrieved from [Link]
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American Chemical Society. (2020). A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. ACS Applied Materials & Interfaces. Retrieved from [Link]
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ResearchGate. (n.d.). Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
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PubMed. (2015). Retention of [(18)F]fluoride on reversed phase HPLC columns. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Application Note: Definitive Stereochemical and Structural Analysis of (3R,4S)-3-Fluoroooxane-4-ol using ¹H and ¹⁹F NMR Spectroscopy
Abstract
This comprehensive guide details a robust Nuclear Magnetic Resonance (NMR) methodology for the unambiguous structural and stereochemical characterization of (3R,4S)-3-fluorooxan-4-ol, a representative fluorinated heterocyclic compound. Fluorinated molecules are of paramount importance in pharmaceutical and materials science, and precise analytical techniques are critical for their development.[1][2] This document provides an in-depth exploration of the underlying principles of both ¹H and ¹⁹F NMR, followed by field-proven, step-by-step protocols for sample preparation, data acquisition, and spectral interpretation. By leveraging one-dimensional (1D) and two-dimensional (2D) NMR experiments, this guide equips researchers, scientists, and drug development professionals with the necessary tools to confidently assign the constitution and relative stereochemistry of this and similar fluorinated scaffolds.
Introduction: The Significance of Fluorinated Heterocycles
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[2] Fluorinated carbohydrates and their heterocyclic analogs, such as this compound, are particularly valuable scaffolds in medicinal chemistry.
However, the introduction of fluorine and the creation of stereocenters necessitate powerful analytical methods to confirm the precise three-dimensional structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for this purpose.[1][3] The presence of the ¹⁹F nucleus, which is 100% naturally abundant and possesses a spin of ½, offers a unique and highly sensitive spectroscopic handle.[1][4][5] Its large chemical shift dispersion and characteristic spin-spin couplings to nearby protons (¹H) provide a wealth of structural information.[1][5][6] This application note will demonstrate how a synergistic analysis of ¹H and ¹⁹F NMR spectra, supported by 2D correlation experiments, enables the complete and definitive characterization of this compound.
Underlying Principles of ¹H and ¹⁹F NMR for Fluorinated Heterocycles
A deep understanding of the physical phenomena underpinning the NMR experiment is crucial for accurate data interpretation. The key parameters in both ¹H and ¹⁹F NMR are the chemical shift (δ) and the spin-spin coupling constant (J).
Chemical Shift (δ)
The chemical shift of a nucleus is determined by its local electronic environment. In this compound, the chemical shifts of the ring protons are primarily influenced by:
-
Electronegativity: The highly electronegative fluorine and oxygen atoms deshield adjacent protons, causing their signals to appear at a higher frequency (downfield) in the spectrum.[7]
-
Stereochemistry: The spatial orientation of substituents (axial vs. equatorial) significantly impacts the chemical shift. Generally, axial protons are more shielded and appear upfield relative to their equatorial counterparts.
For ¹⁹F NMR, the chemical shift range is vastly wider than for ¹H NMR, often spanning over 700 ppm.[5][6] This large dispersion minimizes signal overlap, even in complex mixtures, making ¹⁹F NMR an exceptionally powerful tool for analysis.[1][8][9] The ¹⁹F chemical shift is highly sensitive to the local electronic and steric environment.
Spin-Spin Coupling (J-coupling)
J-coupling arises from the interaction of nuclear spins transmitted through the bonding electrons. In the context of this compound, both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings are observed.
-
¹H-¹H Coupling: The magnitude of the vicinal coupling constant (³J_HH) between protons on adjacent carbons is highly dependent on the dihedral angle (φ) between them. This relationship is described by the Karplus equation .[10][11] Large ³J_HH values (typically 8-12 Hz) are observed for protons with anti-periplanar (φ ≈ 180°, axial-axial) relationships, while smaller values (1-4 Hz) are characteristic of gauche (φ ≈ 60°, axial-equatorial or equatorial-equatorial) relationships. This principle is fundamental to determining the chair conformation and relative stereochemistry of the oxane ring.
-
¹H-¹⁹F Coupling: The fluorine nucleus couples to protons over multiple bonds (²J_HF, ³J_HF, and even longer-range couplings). These couplings provide invaluable connectivity information.[5] Similar to ³J_HH, the vicinal ¹H-¹⁹F coupling constant (³J_HF) also exhibits a Karplus-type dependence on the H-C-C-F dihedral angle.[12] The magnitude of ³J_HF can be substantial, often ranging from 10 to 50 Hz, and is a key parameter for stereochemical assignment.[12]
Experimental Protocol: A Validated Workflow
This section provides a detailed, step-by-step methodology for acquiring high-quality NMR data. The causality behind each step is explained to ensure robust and reproducible results.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.[13]
-
Analyte: Ensure this compound is of high purity (>95%), as impurities will complicate the spectra.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte.[13][14] For polar, hydroxyl-containing compounds like the target molecule, Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD) are excellent choices.[15] DMSO-d₆ is often preferred as it slows the exchange of the hydroxyl proton, allowing it to be observed as a distinct, coupled signal. Chloroform-d (CDCl₃) can also be used but may not be suitable for highly polar compounds.[16]
-
Concentration: Dissolve 5-10 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for 1D experiments and most 2D experiments on modern spectrometers.[3]
-
Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for ¹H NMR). If TMS is not suitable, the residual solvent peak can be used for referencing (e.g., DMSO-d₅ at ~2.50 ppm).[16]
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
Instrumentation and Calibration
These protocols are designed for a standard 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tuning and Matching: Tune and match the probe for both the ¹H and ¹⁹F frequencies to ensure maximum sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.[15]
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, which results in sharp, symmetrical peaks and optimal resolution.[14]
Data Acquisition
1D ¹H NMR Spectrum:
-
Pulse Sequence: Standard single pulse (zg30 or similar).
-
Spectral Width: ~12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures accurate integration.[5]
-
Number of Scans: 8-16 scans.
1D ¹⁹F NMR Spectrum:
-
Pulse Sequence: Standard single pulse with ¹H decoupling (e.g., zgpg30 with inverse gated decoupling for quantitative analysis).
-
Spectral Width: ~250 ppm, centered around -150 ppm (this may need adjustment based on the instrument and compound class).[6][17]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 5 seconds.
-
Number of Scans: 16-64 scans.
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-coupled to each other, revealing the H-C-C-H connectivity within the molecule.[18][19][20]
-
Pulse Sequence: Standard COSY (cosygpmf or similar).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with the carbon atom it is directly attached to. This is invaluable for unambiguous assignment of both ¹H and ¹³C signals.[21][22]
-
Pulse Sequence: Standard HSQC with multiplicity editing (e.g., hsqcedetgpsisp2.3). This will differentiate CH/CH₃ signals from CH₂ signals.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
Data Processing and Spectral Interpretation
Raw NMR data (Free Induction Decay - FID) must be processed to generate the frequency-domain spectrum.
Processing Steps
-
Fourier Transform (FT): Converts the time-domain FID into the frequency-domain spectrum.
-
Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift axis using TMS (0 ppm) or the residual solvent peak.
-
Integration: Integrate the area under each peak in the ¹H spectrum to determine the relative number of protons.
Modern NMR software packages like Mnova or TopSpin can perform these steps efficiently.[23][24][25]
Spectral Analysis of (3R,4S)-3-Fluoroooxane-4-ol
The following table summarizes the expected ¹H and ¹⁹F NMR data for the target molecule in a common solvent like CDCl₃. Actual values may vary slightly based on solvent and concentration.[26]
Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound
| Position | Nucleus | Expected δ (ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| H3 | ¹H | 4.6 - 4.9 | ddd | ³J_HF ≈ 45-50, ³J_H3,H4 ≈ 3, ³J_H3,H2ax ≈ 10, ³J_H3,H2eq ≈ 3 |
| H4 | ¹H | 3.8 - 4.1 | m | ³J_H4,H3 ≈ 3, ³J_H4,H5ax ≈ 10, ³J_H4,H5eq ≈ 4 |
| F3 | ¹⁹F | -190 to -210 | ddd | ³J_FH3 ≈ 45-50, ³J_FH2ax ≈ 20-25, ³J_FH4 ≈ 15-20 |
| OH4 | ¹H | 1.5 - 3.0 | d or br s | ³J_H,H4 ≈ 4 (if observed) |
| H2, H5, H6 | ¹H | 3.4 - 4.2 | m | - |
ddd = doublet of doublet of doublets, m = multiplet, br s = broad singlet
Interpretation Walkthrough:
-
Identify H3: The proton attached to the same carbon as the fluorine (H3) will be the most diagnostic signal. It will appear as a doublet of doublets of doublets (ddd) due to coupling with the fluorine and the two protons on C2 and the proton on C4. The most prominent feature will be the large coupling to fluorine (³J_HF ≈ 45-50 Hz).
-
Analyze ¹⁹F Spectrum: The ¹⁹F spectrum will show a single resonance, also split into a ddd by H3, H2ax, and H4. This confirms the connectivity around the fluorine atom.
-
Use COSY to Trace Connectivity: A cross-peak in the COSY spectrum will connect the H3 signal to the H4 signal. From H4, further cross-peaks will identify the protons on C5. Similarly, cross-peaks from H3 will identify the protons on C2. This allows for the complete assignment of the proton spin system.
-
Confirm with HSQC: The HSQC spectrum will definitively link each proton signal to its corresponding carbon signal, validating the assignments made from the 1D and COSY spectra.
-
Determine Stereochemistry from Coupling Constants:
-
The stereochemistry at C3 and C4 is (3R, 4S), meaning the fluorine is axial and the hydroxyl group is equatorial (or vice-versa depending on the chair flip). Assuming the most stable chair conformation, the fluorine will likely be in the axial position to minimize steric hindrance.
-
H3-H4 Coupling: With an axial fluorine and equatorial hydroxyl group, H3 would be equatorial and H4 would be axial. The dihedral angle between them (φ_H3-H4) is ~60°. This would result in a small ³J_H3,H4 coupling constant (2-4 Hz), which is a key indicator of this relative stereochemistry.
-
Other Vicinal Couplings: Analysis of other couplings, such as ³J_H4,H5ax (~10-12 Hz, axial-axial) and ³J_H4,H5eq (~3-5 Hz, axial-equatorial), will confirm the chair conformation and the axial position of H4.
-
Troubleshooting and Advanced Considerations
-
Broad OH Signal: The hydroxyl proton signal can be broad or exchange with residual water in the solvent, sometimes disappearing into the baseline.[27] Gently heating the sample or ensuring an anhydrous solvent can sharpen this signal.
-
Signal Overlap: In the ¹H spectrum, signals for the ring protons (especially H2, H5, H6) can be overlapped.[7] Higher field strength instruments (600 MHz+) or more advanced 2D experiments like TOCSY (Total Correlation Spectroscopy) can help resolve these regions.
-
Through-Space Coupling (NOE/HOESY): For complex cases, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment can confirm spatial proximity. A cross-peak between ¹⁹F and a specific proton in a HOESY spectrum provides definitive proof of their close spatial arrangement, which can be invaluable for confirming stereochemistry.[28][29]
Conclusion
The combination of 1D ¹H and ¹⁹F NMR, augmented by 2D COSY and HSQC experiments, provides a powerful and definitive workflow for the structural and stereochemical elucidation of this compound. By carefully analyzing chemical shifts and, most critically, the magnitudes of both homonuclear (³J_HH) and heteronuclear (³J_HF) coupling constants, researchers can confidently determine the connectivity, conformation, and relative stereochemistry of fluorinated heterocycles. This robust methodology is essential for quality control, reaction monitoring, and the rational design of new chemical entities in the pharmaceutical and chemical industries.
References
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Verdonk, M. L., Cole, J. C., & Hartshorn, M. J. (2003). Improved understanding of protein-ligand interactions through analysis of X-ray crystal structures of industrial relevance. Journal of Medicinal Chemistry, 46(18), 3593-3605. [Link]
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Dalvit, C., Flocco, M., Knapp, S., & Pevarello, P. (2003). ¹⁹F NMR in fragment-based screening: theory and applications. Journal of the American Chemical Society, 125(25), 7643-7650. [Link]
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Angulo, J., & Nieto, P. M. (2011). NMR methods for the study of carbohydrate-protein interactions. Chemical Society Reviews, 40(3), 1366-1382. [Link]
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Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press. [Link]
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Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]
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Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]
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Haasnoot, C. A. G., de Leeuw, F. A. A. M., & Altona, C. (1980). The relationship between proton-proton NMR coupling constants and substituent electronegativities—I : An empirical generalization of the Karplus equation. Tetrahedron, 36(19), 2783-2792. [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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University of Ottawa. (n.d.). Fluorine-19 NMR. [Link]
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Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
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Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6, 41-46. [Link]
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Thrasher, J. S. (2010). Inorganic Fluorine Chemistry: Toward the 21st Century. American Chemical Society. [Link]
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Mestrelab Research. (n.d.). Mnova NMR. [Link]
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Chemistry LibreTexts. (2023). 2D NMR Introduction. [Link]
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Application Note: Mastering the Mass Spectrometry of Fluorinated Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemicals, and materials science, owing to the unique physicochemical properties imparted by the carbon-fluorine bond. However, these same properties present significant challenges for characterization by mass spectrometry. This application note provides a comprehensive guide to navigating the complexities of analyzing fluorinated organic compounds. We will delve into the fundamental principles governing their ionization and fragmentation behavior, offer detailed protocols for sample preparation and analysis, and present troubleshooting strategies to overcome common analytical hurdles. By integrating field-proven insights with established scientific principles, this guide aims to empower researchers to generate high-quality, reliable mass spectrometric data for their fluorinated analytes.
The Fluorine Factor: Unique Properties and Their Mass Spectrometric Implications
The introduction of fluorine, the most electronegative element, into an organic scaffold dramatically alters its electronic properties, conformation, and metabolic stability. Understanding these changes is paramount to developing effective mass spectrometry workflows.
-
High Electronegativity and the Strong C-F Bond: The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the metabolic stability of many fluorinated drugs. In mass spectrometry, this bond strength can influence fragmentation pathways, often leading to rearrangements and the formation of stable, fluorine-containing fragment ions.
-
Increased Lipophilicity and Surface Activity: Fluorination can significantly increase the lipophilicity of a molecule. This property is crucial in understanding and mitigating matrix effects during electrospray ionization (ESI), as highly surface-active molecules can preferentially accumulate at the surface of ESI droplets, potentially leading to ion suppression or enhancement.[1]
-
Low Polarizability: The low polarizability of fluorine contributes to weak intermolecular interactions, which can affect chromatographic separation and ionization efficiency.[1]
These unique characteristics necessitate a tailored approach to mass spectrometric analysis, from sample preparation to data interpretation.
Navigating the Ionization Maze: Selecting the Optimal Technique
The choice of ionization technique is critical for the successful analysis of fluorinated compounds. The ideal method will efficiently generate gas-phase ions of the intact molecule with minimal in-source fragmentation.
Electrospray Ionization (ESI): The Workhorse for Polar Fluorinated Analytes
ESI is a "soft ionization" technique widely used for polar and thermally labile molecules, making it a common choice for many fluorinated pharmaceuticals and their metabolites.[2][3] It is particularly effective for producing multiply charged ions from large molecules, extending the mass range of the analyzer.[2]
Causality Behind ESI Suitability: ESI is well-suited for molecules that can be readily ionized in solution. Many fluorinated drug candidates possess polar functional groups that can be protonated or deprotonated, making them amenable to ESI.
Challenges with ESI:
-
Matrix Effects: As mentioned, the surface-active nature of some fluorinated compounds can lead to significant ion suppression or enhancement, compromising quantitative accuracy.[1][4] Co-eluting matrix components can compete for charge or alter the droplet's surface tension, interfering with the ionization of the target analyte.[4]
-
Poor Ionization of Nonpolar Compounds: Highly fluorinated, nonpolar compounds may not ionize efficiently by ESI.
Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Compounds
APCI is another atmospheric pressure ionization technique that is generally more suitable for less polar and more volatile compounds than ESI.
Causality Behind APCI Suitability: In APCI, ionization occurs in the gas phase through reactions with reagent gas ions. This can be advantageous for fluorinated compounds that are thermally stable but do not ionize well in solution.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For Elemental Fluorine Analysis
While not a molecular mass spectrometry technique, ICP-MS is a powerful tool for quantifying total fluorine content. However, the direct determination of fluorine by ICP-MS is challenging due to its high ionization potential, which is even greater than that of the argon used in the plasma.[5][6]
Overcoming ICP-MS Challenges: Recent advancements have focused on indirect detection methods. One promising approach involves the formation of polyatomic ions, such as [BaF]+ or Na2F+, in the plasma afterglow, which significantly improves sensitivity.[7]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Derivatized Compounds
GC-MS is well-suited for volatile and thermally stable fluorinated compounds. However, many fluorinated pharmaceuticals are not directly amenable to GC analysis due to their polarity and low volatility.
Derivatization as a Solution: Derivatization with fluorinated reagents can be employed to improve the chromatographic properties and mass spectrometric detection of certain analytes.
Caution with GC-MS: Highly reactive fluorinated compounds, such as HF, can degrade standard polysiloxane GC columns.[8] Careful column selection and consideration of analyte reactivity are crucial.
Deciphering the Fragments: Understanding Fragmentation Patterns
The fragmentation of fluorinated organic compounds in tandem mass spectrometry (MS/MS) can be complex and often differs significantly from their non-fluorinated analogs.
-
Dominance of Fluorine-Containing Fragments: Due to the strength of the C-F bond, fragmentation pathways that retain the fluorine atoms are often favored. For perfluorinated compounds, the CF3+ ion is frequently the most abundant in the mass spectrum.[9]
-
Rearrangements: McLafferty-type rearrangements and other intramolecular rearrangements involving fluorine atoms are common.
-
Absence or Low Abundance of Molecular Ions: In electron ionization (EI) mass spectrometry, the molecular ion of perfluorinated compounds may be very small or completely absent.[9] Soft ionization techniques like ESI and CI are therefore preferred when determination of the molecular weight is critical.[10]
The following diagram illustrates a generalized fragmentation workflow.
Caption: Generalized workflow for tandem mass spectrometry (MS/MS).
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a starting point for the analysis of fluorinated organic compounds. Optimization will be necessary based on the specific analyte and matrix.
Protocol 1: Sample Preparation for LC-MS Analysis of Fluorinated Pharmaceuticals in Biological Matrices
Objective: To extract a fluorinated drug candidate from plasma and prepare it for LC-ESI-MS/MS analysis.
Rationale: This protocol utilizes solid-phase extraction (SPE) to remove proteins and other interfering matrix components, thereby reducing matrix effects and improving analytical sensitivity.
Materials:
-
Plasma sample containing the fluorinated analyte
-
Internal standard (a stable isotope-labeled version of the analyte is ideal)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
SPE cartridges (e.g., Oasis HLB)
-
Centrifuge
-
SPE manifold
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 1 mL of methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto an appropriate LC column (e.g., C18).
-
Develop a gradient elution method to achieve good separation of the analyte from any remaining matrix components.
-
Optimize MS parameters (e.g., spray voltage, gas flows, collision energy) for the specific analyte.
-
Protocol 2: General Instrument Setup for ESI-MS/MS
Objective: To establish a robust starting point for ESI-MS/MS method development for a novel fluorinated compound.
Rationale: Systematic optimization of ESI source parameters and collision energy is crucial for achieving optimal sensitivity and generating informative fragment spectra.
Procedure:
-
Infusion and Tuning:
-
Prepare a 1 µg/mL solution of the fluorinated analyte in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Optimize the ESI source parameters, including:
-
Capillary voltage
-
Nebulizing gas pressure
-
Drying gas flow and temperature
-
Fragmentor/cone voltage
-
-
-
MS/MS Optimization:
-
Isolate the precursor ion (e.g., [M+H]+ or [M-H]-) in the first mass analyzer.
-
Ramp the collision energy to identify the optimal energy for producing a stable and informative fragment ion spectrum.
-
Select 2-3 characteristic and intense fragment ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Data Presentation and Interpretation
Table 1: Common Adducts and Their Impact on Mass Spectra
| Adduct | Ion Observed (Positive Mode) | Ion Observed (Negative Mode) | Comments |
| Proton | [M+H]+ | --- | Most common in positive ESI. |
| Sodium | [M+Na]+ | --- | Can be prominent, especially with glass vials. |
| Ammonium | [M+NH4]+ | --- | Often observed when using ammonium-based buffers. |
| Formate | --- | [M+HCOO]- | Common when using formic acid in the mobile phase. |
| Acetate | --- | [M+CH3COO]- | Can be seen with acetate buffers. |
Visualization of the Analytical Workflow
Caption: Overview of the analytical workflow for fluorinated compounds.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Sensitivity | Inefficient ionization, ion suppression. | Optimize ionization source parameters. Improve sample cleanup to reduce matrix effects. Try a different ionization technique (e.g., APCI). |
| No Molecular Ion | In-source fragmentation. | Use a softer ionization technique (e.g., ESI, CI). Reduce fragmentor/cone voltage. |
| High Background Noise | Contaminated solvents or system. | Use high-purity solvents. Flush the LC and MS systems. |
| Poor Reproducibility | Inconsistent sample preparation, matrix effects. | Automate sample preparation if possible. Use a stable isotope-labeled internal standard. Dilute the sample to minimize matrix effects. |
Conclusion and Future Outlook
The analysis of fluorinated organic compounds by mass spectrometry presents a unique set of challenges that can be overcome with a systematic and informed approach. By carefully considering the physicochemical properties of the analyte, selecting the appropriate ionization technique, and optimizing experimental parameters, researchers can obtain high-quality data for both qualitative and quantitative applications. The continued development of novel ionization techniques and high-resolution mass spectrometry will further enhance our ability to characterize these important molecules.[11] The integration of complementary techniques, such as 19F NMR, can provide a more complete picture, especially when mass spectrometry alone may not account for all fluorinated species present.[12]
References
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health.
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). ResearchGate.
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). National Institutes of Health.
- Mass spectra of fluorocarbons. (n.d.). NIST.
- Electrospray ionization. (n.d.). Wikipedia.
- Ionization Methods in Organic Mass Spectrometry. (n.d.). University of California, Riverside.
- High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019). ACS Publications.
- Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). (n.d.). National Institutes of Health.
- Is it possible to analyze F-compounds with GCMS? (2014). ResearchGate.
- Advances in high-throughput mass spectrometry in drug discovery. (2022). National Institutes of Health.
- Chemical Ionization. (2022). Chemistry LibreTexts.
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). National Institutes of Health.
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The Strategic Incorporation of (3R,4S)-3-Fluorooxan-4-ol in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Emergence of Fluorinated Oxanes in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for optimizing molecular properties.[1][2] The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, pKa, and conformational preferences.[1][2] Within the vast arsenal of fluorinated building blocks, saturated heterocycles such as oxanes (tetrahydropyrans) have garnered significant attention. The (3R,4S)-3-fluorooxan-4-ol scaffold, a stereochemically defined fluorinated tetrahydropyran, represents a sophisticated building block for introducing a vicinal fluoro-hydroxy motif. This arrangement offers a unique combination of hydrogen bonding capabilities and conformational constraint, making it a valuable tool for medicinal chemists aiming to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into the strategic rationale for its use, present a detailed case study of its incorporation into a clinical candidate, and provide a comprehensive, step-by-step protocol for its synthesis.
Strategic Rationale for Employing this compound
The decision to incorporate the this compound moiety into a drug candidate is driven by several key medicinal chemistry principles:
-
Conformational Control: The highly electronegative fluorine atom exerts a significant influence on the conformational equilibrium of the oxane ring. This "gaucho effect" between the fluorine and the ring oxygen can stabilize specific chair conformations, thereby pre-organizing the molecule for optimal interaction with its biological target. This conformational locking can lead to a significant improvement in binding affinity and selectivity.
-
Metabolic Stability: The robust C-F bond is significantly less susceptible to enzymatic oxidation compared to a C-H bond. By replacing a hydrogen atom with fluorine at a metabolically vulnerable position, the overall metabolic stability of the drug candidate can be substantially enhanced, leading to a longer half-life and improved bioavailability.
-
Modulation of Physicochemical Properties: The introduction of fluorine can subtly alter the lipophilicity and pKa of nearby functional groups. The vicinal hydroxyl group in this compound can act as a hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor. This dual nature allows for intricate interactions within a protein binding pocket.
-
Bioisosteric Replacement: The fluoro-hydroxy motif can serve as a bioisostere for other chemical groups, such as a diol or a more complex hydrogen-bonding system. This allows for the exploration of new chemical space while retaining key interactions with the target protein.[3][4]
Application Case Study: A Potent Kinase Inhibitor for Oncology
A prominent example of the successful application of the this compound scaffold is in the development of novel kinase inhibitors for the treatment of cancer.[4] A patent application describes a series of aminopurine compounds with potent inhibitory activity against various protein kinases implicated in cancer progression.[4]
One of the lead compounds, cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide , incorporates the (3R,4S)-3-fluorooxan-4-yl moiety, which is crucial for its biological activity.[4]
Table 1: Key Features of the Kinase Inhibitor Incorporating this compound
| Feature | Description | Reference |
| Target Class | Protein Kinases | [4] |
| Therapeutic Area | Oncology | [4] |
| Scaffold | Aminopurine | [4] |
| Key Building Block | (3S,4R)-3-fluorooxan-4-yl-amine | [4] |
| Rationale for Inclusion | The fluorinated oxane moiety is believed to confer a favorable conformation for binding to the kinase active site and to enhance metabolic stability. | Inferred from general principles of medicinal chemistry. |
While specific IC50 values for this exact compound are not publicly disclosed in the patent, the extensive claims and detailed synthesis of related analogs underscore the importance of the this compound fragment for achieving the desired therapeutic profile. The patent highlights the novelty and non-obviousness of this particular substitution in achieving potent kinase inhibition.[4]
Experimental Protocols
The following section provides a detailed, plausible, multi-step protocol for the stereoselective synthesis of this compound. This protocol is a composite based on established methodologies for the synthesis of analogous fluorinated heterocycles, including the fluorination of dihydropyrans and the stereoselective reduction of ketones.
Protocol 1: Stereoselective Synthesis of this compound
This protocol is divided into three main stages:
-
Synthesis of the Dihydropyran Precursor
-
Electrophilic Fluorination
-
Stereoselective Reduction
Stage 1: Synthesis of 3,4-Dihydro-2H-pyran
This stage can be accomplished through the dehydration of tetrahydrofurfuryl alcohol.
-
Materials: Tetrahydrofurfuryl alcohol, activated alumina.
-
Procedure:
-
Pack a heated reaction tube with activated alumina.
-
Heat the tube to 300-400 °C.
-
Slowly pass tetrahydrofurfuryl alcohol over the heated alumina.
-
Collect the product, which will be a mixture of 3,4-dihydro-2H-pyran and water.
-
Separate the organic layer, dry over anhydrous potassium carbonate, and distill to obtain pure 3,4-dihydro-2H-pyran.
-
Stage 2: Electrophilic Fluorination of 3,4-Dihydro-2H-pyran
This stage introduces the fluorine atom at the 3-position.
-
Materials: 3,4-Dihydro-2H-pyran, Selectfluor®, acetonitrile, 3 Å molecular sieves.
-
Procedure:
-
To a solution of 3,4-dihydro-2H-pyran (1.0 eq) in dry acetonitrile in the presence of 3 Å molecular sieves at 0 °C under an argon atmosphere, slowly add a solution of Selectfluor® (1.0 eq) in dry acetonitrile dropwise.[5]
-
Stir the reaction mixture at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.[5]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dilute the residue with diethyl ether and filter to remove any solids.[5]
-
Evaporate the filtrate in vacuo to yield the crude fluorinated intermediate. This will likely be a mixture of regio- and stereoisomers that will be carried forward.
-
Stage 3: Stereoselective Reduction to this compound
This final stage establishes the desired cis stereochemistry of the fluoro and hydroxyl groups. An enzymatic reduction is proposed here for high stereoselectivity.
-
Materials: Crude fluorinated intermediate from Stage 2, a suitable ketoreductase (KRED) enzyme, NADPH or a glucose/glucose dehydrogenase recycling system, buffer (e.g., potassium phosphate buffer, pH 7.0).
-
Procedure:
-
Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0) containing the crude fluorinated ketone from Stage 2 (1.0 eq).
-
Add the ketoreductase enzyme and the NADPH cofactor (or the recycling system).
-
Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the progress by HPLC or chiral GC.
-
Upon completion, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting product by flash column chromatography on silica gel to afford the desired this compound.
-
Visualization of Key Concepts
Workflow for Application in Drug Discovery
Caption: A generalized workflow for the application of this compound in a drug discovery project.
Conformational Influence of Fluorine
Sources
- 1. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: Synthesis and biological evaluation. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]
- 5. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
derivatization of (3R,4S)-3-FLUOROOXAN-4-OL for biological screening
An Application Guide to the Synthesis and Biological Evaluation of a Focused Derivative Library of (3R,4S)-3-Fluorooxan-4-ol
Senior Application Scientist's Foreword
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, often imparting profound effects on metabolic stability, binding affinity, and bioavailability.[1] Fluorinated carbohydrates and their mimics, such as the this compound scaffold, represent a promising, yet underexplored, chemical space for drug discovery.[2][3] The presence of the fluorine atom can alter the electronic properties and hydrogen-bonding capabilities of the molecule, potentially leading to novel interactions with biological targets.[4] This guide provides a comprehensive, experience-driven framework for the systematic derivatization of this compound and the subsequent biological screening of the resulting focused library. Our objective is to move beyond a simple list of procedures and instead offer an integrated strategy, explaining the causal logic behind our synthetic choices and the design of an efficient screening cascade to identify biologically active "hits."
Part 1: Rationale and Design of the Derivative Library
The this compound core scaffold presents a single, chemically accessible secondary alcohol. This hydroxyl group is the primary handle for derivatization, allowing for a systematic exploration of the structure-activity relationship (SAR) around this core. The strategic placement of the fluorine atom adjacent to the hydroxyl group can influence the reactivity of the alcohol and, more importantly, how the final derivatives interact with protein binding pockets.[5]
Our library design is centered on three robust and versatile chemical transformations targeting the C4-hydroxyl group: Esterification , Etherification , and Carbamoylation . These reactions were chosen to introduce a diverse range of functional groups, varying in size, polarity, and hydrogen bonding potential, thereby maximizing the chemical space explored.
-
Esters: Introduce a polar carbonyl group and allow for the exploration of various alkyl and aryl side chains.
-
Ethers: Replace the hydroxyl proton with a more stable and lipophilic group, fundamentally altering the hydrogen-bonding profile.
-
Carbamates: Introduce a functional group capable of acting as both a hydrogen bond donor and acceptor, often found in pharmacologically active compounds.
This multi-pronged synthetic approach is visualized in the workflow below.
Caption: Synthetic workflow for generating a diverse library from the core scaffold.
Part 2: Synthetic Protocols
The following protocols are generalized procedures. Researchers should adapt reagent quantities and reaction times based on the specific substrate used. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Esterification via Acid Chloride
-
Principle: This method utilizes a highly reactive acid chloride to acylate the secondary alcohol in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[6]
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
Acid Chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) dropwise.
-
Add the desired acid chloride (1.2 eq) dropwise. The reaction may be exothermic.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.
-
Protocol 2: Etherification via Williamson Synthesis
-
Principle: This classic method involves deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[7]
-
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add NaH (1.5 eq). Wash the NaH with anhydrous hexanes to remove mineral oil, decant the hexanes, and dry the NaH under a stream of N₂.
-
Add anhydrous THF or DMF and cool to 0 °C.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise. Allow the mixture to stir at 0 °C for 30 minutes (hydrogen gas evolution should be observed).
-
Add the alkyl halide (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material. Gentle heating may be required for less reactive halides.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture three times with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification & Characterization:
-
Purify via silica gel column chromatography.
-
Characterize by NMR (¹H, ¹³C, ¹⁹F) and HRMS.
-
Protocol 3: Carbamoylation via Isocyanate
-
Principle: The nucleophilic hydroxyl group reacts directly with the electrophilic carbon of an isocyanate to form a stable carbamate linkage. This reaction is often catalyst-free.[8]
-
Materials:
-
This compound
-
Anhydrous Toluene or THF
-
Isocyanate (e.g., Phenyl isocyanate, Butyl isocyanate)
-
Dibutyltin dilaurate (DBTDL, optional catalyst)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous toluene in a flame-dried flask under an inert atmosphere.
-
Add the isocyanate (1.1 eq) dropwise at room temperature.
-
If the reaction is slow, add a catalytic amount of DBTDL (0.01 eq).
-
Heat the reaction to 50-80 °C and monitor by TLC.
-
Once complete, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can often be purified directly without an aqueous workup.
-
-
Purification & Characterization:
-
Purify by silica gel column chromatography or recrystallization.
-
Characterize by NMR (¹H, ¹³C, ¹⁹F), IR (for carbamate C=O stretch), and HRMS.
-
Part 3: Biological Screening Cascade
A tiered screening approach is essential for efficiently identifying promising compounds while minimizing resource expenditure.[9] Our strategy begins with a broad cytotoxicity assessment to eliminate non-specific compounds, followed by targeted assays to identify specific biological activity.
Caption: A tiered workflow for efficient biological screening of the derivative library.
Protocol 4: Primary Cytotoxicity Screen (LDH Release Assay)
-
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[10][11] An increase in LDH activity in the culture supernatant is proportional to the number of lysed cells.
-
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a disease-relevant line like A549 lung cancer cells)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
Test compounds dissolved in DMSO
-
Commercially available LDH Cytotoxicity Assay Kit
-
Triton X-100 (for positive control)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of test compounds. Add 1 µL of compound solution to the appropriate wells to reach a final screening concentration (e.g., 50 µM). Include vehicle controls (DMSO only) and a positive control for maximum lysis (e.g., 1% Triton X-100).
-
Incubation: Incubate the plate for 24-48 hours.
-
Assay:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution provided in the kit.
-
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Compound Abs - Vehicle Control Abs) / (Positive Control Abs - Vehicle Control Abs)]
-
Compounds showing >20% cytotoxicity are flagged as toxic and are generally excluded from further screening.
-
Protocol 5: Secondary Enzyme Inhibition Screen
-
Principle: This protocol provides a general template for a colorimetric or fluorometric enzyme inhibition assay.[12][13] The specific enzyme, substrate, and detection method will vary. Here, we use a generic serine protease as an example.
-
Materials:
-
Purified enzyme (e.g., Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)
-
Test compounds and a known inhibitor (positive control)
-
384-well assay plates
-
-
Procedure:
-
To each well of a 384-well plate, add:
-
20 µL of Assay Buffer
-
0.5 µL of test compound in DMSO (final concentration e.g., 10 µM)
-
5 µL of enzyme solution
-
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of the chromogenic substrate.
-
Measure the absorbance (e.g., at 405 nm for p-nitroaniline release) every minute for 30 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition: % Inhibition = 100 * [1 - (V_compound / V_vehicle)]
-
Compounds showing >50% inhibition are considered "hits."
-
For hits, perform a dose-response experiment with serial dilutions of the compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Part 4: Data Presentation and Interpretation
Hypothetical screening data for a selection of derivatives is presented below. This data allows for the identification of initial hits and the formulation of preliminary SAR.
Table 1: Biological Screening Results for this compound Derivatives
| Compound ID | Derivatization Type | R Group | % Cytotoxicity at 50 µM | Enzyme X % Inhibition at 10 µM | IC₅₀ (µM) |
| FO-01 | Ester | -COCH₃ (Acetyl) | 8.5 | 15.2 | > 50 |
| FO-02 | Ester | -COPh (Benzoyl) | 12.1 | 65.8 | 8.7 |
| FO-03 | Ester | -CO(4-Cl-Ph) | 15.3 | 88.1 | 2.1 |
| FO-04 | Ether | -CH₃ (Methyl) | 5.2 | 5.6 | > 50 |
| FO-05 | Ether | -CH₂Ph (Benzyl) | 25.6 | 72.3 | 11.5 (Toxic) |
| FO-06 | Carbamate | -CONHPh (Phenyl) | 18.9 | 92.5 | 1.5 |
| FO-07 | Carbamate | -CONH(4-F-Ph) | 16.4 | 95.3 | 0.9 |
Interpretation of Results:
-
Hit Identification: Compounds FO-03 , FO-06 , and FO-07 are identified as primary hits. They exhibit potent inhibition of Enzyme X (IC₅₀ < 5 µM) and low cytotoxicity (<20% at 50 µM).
-
Preliminary SAR:
-
Comparing FO-01 to FO-02 , a larger aromatic ester is more active than a small alkyl ester, suggesting a hydrophobic pocket in the enzyme's active site.
-
The addition of an electron-withdrawing chlorine (FO-03 ) further enhances potency.
-
The ether series shows that while a benzyl ether (FO-05 ) is active, it also introduces significant cytotoxicity, making it a less desirable scaffold.
-
The carbamate series is highly potent. The phenyl carbamate (FO-06 ) is very active, and adding a fluorine atom to the phenyl ring (FO-07 ) provides a modest but noticeable increase in potency, highlighting the potential for favorable fluorine interactions.
-
-
Next Steps: The next steps for hits like FO-07 would be resynthesis for confirmation, testing in orthogonal (different format) assays to rule out artifacts, and synthesis of further analogues to refine the SAR.
References
-
Di Marco, A., et al. (2021). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI. Available at: [Link]
-
BioAssay Systems. Enzyme Inhibitor Screening Services. Available at: [Link]
-
Amsbio. Enzyme Activity Assays. Available at: [Link]
-
Chen, P., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules. Available at: [Link]
-
Biocompare. Inhibitor Screening Kits. Available at: [Link]
-
Biobide. What is an Inhibition Assay? Available at: [Link]
-
Plaza-García, S., et al. (2020). Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Available at: [Link]
-
Sahoo, P. K., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. Available at: [Link]
-
baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Available at: [Link]
- Patsnap Eureka. Method for carbamoylating alcohols.
-
Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]
-
Plaza-García, S., et al. (2020). Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. RSC Publishing. Available at: [Link]
-
Organic Reactions. Acid to Ester - Common Conditions. Available at: [Link]
-
Jiménez-Barbero, J., et al. (2020). Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. ResearchGate. Available at: [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]
- Google Patents. Method for carbamoylating alcohols.
-
Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Available at: [Link]
- Google Patents. Process for esterification of secondary alcohols containing an ether group by reaction in the presence of a cation exchange resin catalyst.
-
Sahoo, P. K., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Publications. Available at: [Link]
-
Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Available at: [Link]
-
Sahoo, P. K., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]
-
ResearchGate. The esterification of normal acid with secondary alcohols, branched... Available at: [Link]
- Google Patents. Method for carbamoylating alcohols.
-
Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]
-
Vaillard, S., et al. (2015). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. ResearchGate. Available at: [Link]
-
Georgakopoulos, S., et al. (2013). Fluoroacetylation/fluoroethylesterification as a derivatization approach for gas chromatography-mass spectrometry in metabolomics. Journal of Chromatography B. Available at: [Link]
-
Miller, R. L., et al. (2024). Synthesis and screening of a library of Lewisx deoxyfluoro-analogues reveals differential recognition by glycan-binding partners. Nature Communications. Available at: [Link]
Sources
- 1. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluorinated carbohydrates as chemical probes formolecular recognition studies. Current statusand perspectives [addi.ehu.es]
- 4. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]
- 5. Synthesis and screening of a library of Lewisx deoxyfluoro-analogues reveals differential recognition by glycan-binding partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 8. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 9. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. blog.biobide.com [blog.biobide.com]
Protocol for Incorporating Fluorooxanol Dyes into Larger Molecules: A Detailed Guide for Researchers
This comprehensive guide provides detailed protocols and expert insights for the successful incorporation of fluorooxanol dyes into larger biomolecules. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles and critical parameters for achieving robust and reproducible bioconjugates. Our focus is on empowering you with the knowledge to not only follow a protocol but to also troubleshoot and optimize the conjugation process for your specific application.
Introduction to Fluorooxanol Dames: Properties and Applications
Fluorooxanol dyes are a class of fluorescent molecules that have gained traction in biomedical research and drug development due to their unique spectral properties.[1] Often characterized by their sensitivity to the surrounding environment, these dyes can exhibit changes in their fluorescence intensity and emission wavelength in response to variations in solvent polarity, viscosity, and binding to macromolecules.[2][3] This solvatochromic behavior makes them powerful tools for probing molecular interactions and conformational changes.
The core structure of oxonol dyes can be chemically modified to create a range of derivatives with diverse spectral characteristics, from the visible to the near-infrared (NIR) region.[1] This versatility allows for their use in a variety of applications, including:
-
Fluorescence Microscopy: For visualizing the localization and dynamics of labeled biomolecules within cells and tissues.[1][3]
-
Flow Cytometry: For identifying and sorting cell populations based on the expression of specific markers.[4][5]
-
High-Throughput Screening (HTS): For identifying and characterizing molecular interactions in drug discovery.
-
Biosensors: For detecting the presence and concentration of specific analytes.[6]
The Chemistry of Fluorooxanol Incorporation: A Tale of Two Chemistries
The covalent attachment of a fluorooxanol dye to a larger molecule, a process known as bioconjugation, relies on the reaction between a specific functional group on the dye and a complementary functional group on the target biomolecule.[7][8] The two most prevalent and reliable strategies for achieving this are amine-reactive and thiol-reactive chemistries.
Amine-Reactive Chemistry: Targeting Lysines and N-termini
The most common approach for labeling proteins and antibodies involves targeting the primary amines (-NH2) found on the side chains of lysine residues and the N-terminus of the polypeptide chain.[8][9] This is typically achieved using N-hydroxysuccinimide (NHS) esters of the fluorooxanol dye.[7][9]
The reaction proceeds via a nucleophilic attack of the deprotonated amine on the NHS ester, resulting in the formation of a stable amide bond and the release of NHS.[9] The efficiency of this reaction is highly dependent on the pH of the reaction buffer. An optimal pH range of 8.3-8.5 is recommended to ensure that a sufficient number of amine groups are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.[9][10]
Thiol-Reactive Chemistry: A More Site-Specific Approach
For more site-specific labeling, thiol-reactive chemistry is often the method of choice. This strategy targets the sulfhydryl group (-SH) of cysteine residues.[6][11] Maleimide-functionalized fluorooxanol dyes are commonly used for this purpose.
The maleimide group reacts with the sulfhydryl group via a Michael addition reaction to form a stable thioether bond.[12] This reaction is highly specific for thiols at a neutral pH (6.5-7.5), where the reactivity of maleimides towards amines is significantly lower.[13] If the target protein contains disulfide bonds, these can be reduced to free thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) prior to conjugation.[11]
Experimental Workflows: Visualizing the Conjugation Process
To provide a clear overview of the bioconjugation process, the following diagrams illustrate the key steps involved in both amine-reactive and thiol-reactive labeling.
Detailed Protocols for Fluorooxanol Incorporation
The following protocols provide a starting point for the conjugation of fluorooxanol dyes to proteins. It is crucial to note that these are general guidelines, and optimization may be required for your specific biomolecule and dye.
Protocol 1: Amine-Reactive Labeling with Fluorooxanol-NHS Ester
Materials:
-
Protein of interest (in a buffer free of primary amines, e.g., PBS or HEPES)
-
Fluorooxanol-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Size exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in a suitable buffer at a concentration of 2-10 mg/mL.
-
Adjust the pH of the protein solution to 8.3-8.5 using the 1 M sodium bicarbonate buffer.
-
-
Prepare the Dye Stock Solution:
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting point of a 10- to 20-fold molar excess of the dye is recommended.
-
Slowly add the dye stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Characterize the Conjugate:
-
Determine the protein concentration and the dye concentration by measuring the absorbance at 280 nm and the maximum absorbance wavelength of the fluorooxanol dye, respectively.
-
Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A_dye / ε_dye) / (A_280 - (A_dye * CF)) / ε_protein) Where:
-
A_dye is the absorbance of the dye at its maximum absorbance wavelength.
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Protocol 2: Thiol-Reactive Labeling with Fluorooxanol-Maleimide
Materials:
-
Protein of interest (in a buffer at pH 6.5-7.5, e.g., PBS or HEPES)
-
Fluorooxanol-maleimide
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
(Optional) TCEP or DTT for disulfide bond reduction
-
Size exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in a suitable buffer at a concentration of 2-10 mg/mL.
-
If necessary, reduce disulfide bonds by adding a 10- to 20-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye.[11]
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the fluorooxanol-maleimide in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13]
-
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve a 10- to 20-fold molar excess of the dye over the protein.
-
Add the dye stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size exclusion chromatography column equilibrated with a suitable storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Characterize the Conjugate:
-
Determine the protein concentration and the dye concentration and calculate the Degree of Labeling (DOL) as described in Protocol 1.
-
Data Presentation: Spectral Properties of Representative Fluorescent Dyes
The choice of a fluorescent dye is critical for the success of any fluorescence-based assay. The following table summarizes the spectral properties of some commonly used fluorescent dyes that share characteristics with the broader oxonol class.
| Dye Family | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Fluorescein (FITC) | 494 | 518 | ~75,000 | ~0.92 |
| Rhodamine (TRITC) | 550 | 573 | ~85,000 | ~0.28 |
| Cyanine3 (Cy3) | 550 | 570 | ~150,000 | ~0.15 |
| Cyanine5 (Cy5) | 649 | 670 | ~250,000 | ~0.20 |
| Alexa Fluor 488 | 495 | 519 | ~71,000 | ~0.92 |
| Alexa Fluor 555 | 555 | 565 | ~150,000 | ~0.10 |
| Alexa Fluor 647 | 650 | 668 | ~239,000 | ~0.33 |
Note: Spectral properties can vary depending on the solvent and conjugation to a biomolecule.[2][15]
Troubleshooting and Field-Proven Insights
Even with a well-defined protocol, challenges can arise during the bioconjugation process. The following table provides guidance on common issues and potential solutions.
| Issue | Potential Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | - Inactive dye (hydrolyzed NHS ester or maleimide) - Incorrect reaction pH - Insufficient dye-to-protein ratio - Competing nucleophiles in the buffer (e.g., Tris) | - Use fresh, anhydrous DMSO/DMF for dye dissolution. - Verify the pH of the reaction buffer. - Increase the molar excess of the dye. - Use a buffer free of competing nucleophiles. |
| Protein Precipitation | - High DOL leading to aggregation - Hydrophobic nature of the dye | - Reduce the dye-to-protein molar ratio. - Perform the reaction at a lower temperature (4°C). - Use a more hydrophilic dye derivative if available. |
| Loss of Biological Activity | - Modification of critical amino acid residues (e.g., in the active site or binding interface) | - Reduce the DOL. - Use a more site-specific labeling strategy (e.g., thiol-reactive chemistry). - Protect the active site with a ligand during conjugation. |
| High Background Fluorescence | - Incomplete removal of unreacted dye | - Optimize the purification step (e.g., use a longer column or a different type of chromatography). |
Expert Tip: For amine-reactive labeling, it is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target protein for reaction with the NHS ester.[8] Similarly, for thiol-reactive labeling, ensure that the buffer is free of any thiol-containing reagents.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- Gao, W., et al. (2005). Synthesis of thiol-reactive, long-wavelength fluorescent phenoxazine derivatives for biosensor applications.
-
BioActs. (n.d.). Flamma® 648 Maleimide. Retrieved from [Link]
- Kovacs, Z., et al. (2012). Solvent-Free Synthesis and Fluorescence of a Thiol-Reactive Sensor for Undergraduate Organic Laboratories.
- Page, A., et al. (1998). Synthesis of functionalised fluorescent dyes and their coupling to amines and amino acids. Journal of the Chemical Society, Perkin Transactions 1, (22), 3857-3864.
-
BioActs. (2025, February 4). FSD™ Fluors NHS ester Series. Retrieved from [Link]
-
Washington University in St. Louis Office of Technology Management. (n.d.). Oxonol Dyes with Near Infrared Fluorescence for Improving Bioimaging. Retrieved from [Link]
-
Cyanagen. (n.d.). STAR FLUOR 550 NHS ester - Reactive dye. Retrieved from [Link]
- Nikolova, B., et al. (2013). New fluorogenic dyes for analysis of cellular processes by flow cytometry and confocal microscopy. Journal of Photochemistry and Photobiology B: Biology, 129, 137-143.
-
Joseph, S. (2005, October 13). Amine-Reactive Probes. The Joseph Lab. Retrieved from [Link]
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baseclick GmbH. (n.d.). Fluorescent dyes: spectra, types & applications. Retrieved from [Link]
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Glen Research. (n.d.). Spectral Characteristics of Fluorescent Dyes. Retrieved from [Link]
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Gao, W., et al. (2005). Synthesis of thiol-reactive, long-wavelength fluorescent phenoxazine derivatives for biosensor applications. Semantic Scholar. Retrieved from [Link]
-
Bitesize Bio. (2025, May 21). Choosing Fluorophores for Microscopy and Flow Cytometry. Retrieved from [Link]
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Application Notes & Protocols: Unlocking the Therapeutic Potential of (3R,4S)-3-fluorooxan-4-ol in Drug Discovery
Introduction: The Emerging Role of Fluorinated Carbohydrates in Medicine
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, with approximately 20% of all recently marketed pharmaceuticals containing at least one fluorine atom. This is not a random occurrence but a deliberate design strategy to enhance drug-like properties. The unique characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1][2]
The Strategic Advantage of Fluorine in Drug Design
Introducing fluorine into a drug candidate can profoundly influence its biological behavior. Key advantages include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can block "metabolic soft spots," prolonging the drug's half-life and improving its oral bioavailability.[1][2][3]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a compound's solubility, lipophilicity, and ability to cross cellular membranes.[2][4] This can lead to improved absorption and distribution profiles.
-
Increased Binding Affinity: Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.[2][3] It can also stabilize the bioactive conformation of a molecule, locking it into a shape that is optimal for target engagement.[1]
(3R,4S)-3-fluorooxan-4-ol: A Novel Scaffold with Therapeutic Promise
Carbohydrates and their derivatives are fundamental to a vast array of biological processes, from energy metabolism to cellular recognition and signaling. However, natural sugars often have poor pharmacokinetic properties, limiting their therapeutic potential.[5] Fluorinated carbohydrates, or fluorosugars, merge the biological relevance of sugars with the medicinal chemistry advantages of fluorine.[5][6][7]
This compound represents a simple, yet promising, fluorinated pyranose scaffold. While this specific molecule is not extensively characterized in public literature, its structural motifs are present in larger, biologically active compounds.[8] Its strategic fluorination adjacent to a hydroxyl group makes it a prime candidate for interacting with carbohydrate-processing enzymes. This document provides a comprehensive guide for researchers to explore and validate the therapeutic potential of this scaffold.
Document Purpose and Scope
This guide is designed for researchers, scientists, and drug development professionals. It serves as a foundational resource for investigating the therapeutic potential of this compound. It outlines the scientific rationale for its potential mechanisms of action and provides detailed, field-proven protocols for its initial characterization, from in vitro enzyme inhibition to preliminary ADME-Tox profiling.
Physicochemical and Structural Properties of this compound
Molecular Structure and Stereochemistry
The structure of this compound is defined by a six-membered tetrahydropyran (oxan) ring. The stereochemistry is critical: the fluorine atom at position 3 is in an axial orientation, while the hydroxyl group at position 4 is equatorial. This specific arrangement dictates the three-dimensional shape of the molecule and how it will present its functional groups to a biological target.
Key Physicochemical Parameters (Predicted)
The following table summarizes the predicted physicochemical properties of the molecule, which are crucial for its initial assessment as a drug candidate.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight ( g/mol ) | ~120.12 | Falls within the "Rule of Five" guidelines for good oral bioavailability. |
| LogP (Lipophilicity) | ~-0.5 to 0.5 | Indicates good water solubility, which is favorable for formulation, but may require optimization for membrane permeability. |
| Hydrogen Bond Donors | 1 (OH group) | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 2 (O in ring, F) | Fluorine is a weak H-bond acceptor, but the ring oxygen is significant for interactions.[9] |
| Polar Surface Area (Ų) | ~29.46 | Suggests good potential for oral absorption and cell permeability. |
Rationale for Potential Biological Interactions
The core hypothesis for the biological activity of this compound is its function as a glycomimetic .[5] It is designed to mimic natural sugars that are substrates for key enzymes. The presence of the electronegative fluorine atom at the C3 position is expected to destabilize the formation of an oxocarbenium ion-like transition state, which is a hallmark of the reaction mechanism for many glycosidases.[5] This destabilization can turn the molecule from a substrate into a potent inhibitor.
Potential Therapeutic Applications and Mechanisms of Action
Hypothesis: Inhibition of Glycosidases and Glycosyltransferases
The most promising application for this scaffold is as an inhibitor of sugar-processing enzymes.[6]
-
Glycosidases are enzymes that break glycosidic bonds, crucial for processes like carbohydrate digestion (e.g., α-glucosidase) and glycoprotein processing. Inhibitors are used to treat diabetes and viral infections.[5]
-
Glycosyltransferases (GTs) are enzymes that form glycosidic bonds, building the complex glycans on proteins and lipids. Aberrant glycosylation is a hallmark of cancer and inflammatory diseases.
The fluorosugar can act as a mechanism-based inhibitor . It enters the enzyme's active site like a normal substrate, and the enzyme's catalytic machinery initiates a reaction. However, the fluorinated intermediate formed is highly stabilized and cannot be turned over, leading to covalent inactivation of the enzyme.[7][10]
Hypothesis: Modulation of Glucose Metabolism
Fluorinated glucose analogs, such as 2-deoxy-2-fluoroglucose (FDG), are well-known inhibitors of hexokinase, the first enzyme in the glycolytic pathway.[9] While this compound is not a direct glucose analog, it could potentially interact with glucose transporters or other enzymes in central carbon metabolism, particularly in cells with high glucose uptake, such as cancer cells.
4.1.5 Self-Validation and Controls
-
Positive Control (Acarbose): Ensures the assay is sensitive to known inhibitors. The calculated IC₅₀ should be consistent with literature values under similar conditions.
-
Negative Control (No Enzyme): Accounts for any non-enzymatic hydrolysis of the substrate. Absorbance should be near zero.
-
Blank (No Inhibitor): Represents 100% enzyme activity and is the reference for calculating inhibition.
Protocol 2: Cell-Based Assay for Assessing Cellular Uptake and Glycan Processing
4.2.1 Principle and Objective
This assay evaluates the effect of this compound on the overall glycosylation profile of a cell line. Many cell-based glycan array technologies exist that use engineered cell lines to display specific glycan structures. [11][12]A simpler approach is to treat a relevant cell line with the compound and then analyze changes in cell-surface glycans using fluorescently labeled lectins (proteins that bind specific sugar structures) or mass spectrometry.
4.2.2 Cell Line Selection and Culture
-
Cell Line: A human cell line with a well-characterized glycosylation profile, such as HEK293 or CHO cells, is recommended. [11][13]For cancer-related hypotheses, a cancer cell line (e.g., HT-29, HeLa) would be appropriate.
-
Culture: Maintain cells in standard culture conditions (e.g., DMEM with 10% FBS at 37°C, 5% CO₂).
4.2.3 Experimental Workflow
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 96-well) at a density that allows them to reach ~70-80% confluency after the treatment period.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 24-48 hours. Include a vehicle-only control (e.g., media with DMSO).
-
Cell Harvesting & Staining (Lectin Staining):
-
Gently wash the cells with PBS.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Incubate with a panel of fluorescently labeled lectins (e.g., Con A for mannose, WGA for sialic acid/GlcNAc).
-
Wash away unbound lectin.
-
-
Analysis:
-
Microscopy: Visualize changes in fluorescence intensity and localization using a fluorescence microscope.
-
Flow Cytometry: Quantify the mean fluorescence intensity of the cell population for each lectin. A decrease in signal for a specific lectin suggests the compound interfered with the pathway that builds that lectin's target glycan.
-
4.2.4 Endpoint Analysis (Mass Spectrometry)
For a more detailed, unbiased analysis, N-glycans can be released from total cell protein and analyzed by mass spectrometry. [14]
-
Lyse the treated and control cells.
-
Release N-glycans from glycoproteins using the enzyme PNGase F. [14][15]3. Purify the released glycans.
-
Analyze the glycan profile using MALDI-TOF or LC-MS to identify structural changes and relative abundances.
Protocol 3: Preliminary ADME-Tox Profiling
4.3.1 In Vitro Metabolic Stability Assay (Microsomal Stability)
This assay measures the rate at which the test compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs). [16][17]The compound is incubated with liver microsomes (subcellular fractions containing these enzymes), and the disappearance of the parent compound is monitored over time by LC-MS/MS. [18]This provides an estimate of its intrinsic clearance.
-
Pooled Human Liver Microsomes (e.g., from XenoTech or Corning)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH (Cofactor)
-
Test Compound
-
Positive Control Compounds (e.g., Midazolam - high clearance; Verapamil - low clearance)
-
Acetonitrile (with internal standard) to stop the reaction
-
LC-MS/MS system
-
Prepare Incubation Mix: In a microplate, combine buffer, liver microsomes (e.g., 0.5 mg/mL final concentration), and the test compound (e.g., 1 µM final concentration). [17][18]Prepare parallel wells without NADPH as a negative control.
-
Pre-warm: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add NADPH (1 mM final concentration) to start the reaction. [16]4. Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an analytical internal standard. [16]5. Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the test compound relative to the internal standard.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate intrinsic clearance (Cl_int) based on the half-life and protein concentration.
| Parameter | High Stability | Low Stability |
| Half-life (t₁/₂) | > 30 min | < 10 min |
| % Remaining at 30 min | > 50% | < 10% |
4.3.2 Preliminary Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability. [19]Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. [19][20]The amount of formazan produced is proportional to the number of viable cells and can be quantified after solubilization.
-
HepG2 cells (or another relevant cell line)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Doxorubicin (Positive control for cytotoxicity)
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere for 24 hours. [20][21]2. Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include wells for vehicle control (no compound) and a positive control (Doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form. [22]5. Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well. [21]Agitate the plate to ensure complete dissolution of the crystals.
-
Measurement: Read the absorbance at 540-570 nm. [22][23]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (concentration that causes 50% cell death).
Data Interpretation and Next Steps
Integrating In Vitro Data to Build a Candidate Profile
The data from these initial assays provide the first comprehensive look at the potential of this compound.
-
A potent IC₅₀ in the enzyme assay (<10 µM) combined with low cytotoxicity (CC₅₀ > 50 µM) suggests a promising therapeutic window.
-
High metabolic stability (t₁/₂ > 30 min) indicates the compound may have a favorable in vivo half-life.
-
Changes observed in the cell-based glycan assay can help confirm the mechanism of action and guide the selection of in vivo disease models.
Go/No-Go Decision Criteria for Preclinical Development
| Criteria | Go (Proceed) | No-Go (Re-evaluate/Stop) |
| Potency (IC₅₀) | < 10 µM | > 50 µM |
| Cytotoxicity (CC₅₀) | > 50 µM | < 10 µM |
| Selectivity Index | > 10 (CC₅₀ / IC₅₀) | < 2 |
| Metabolic Stability | t₁/₂ > 20 min in human liver microsomes | t₁/₂ < 5 min |
Future Directions and Advanced Studies
If the initial data are promising, subsequent steps would include:
-
Selectivity Profiling: Test against a panel of other glycosidases and relevant enzymes to ensure target specificity.
-
Pharmacokinetic (PK) Studies: Administer the compound to animal models (e.g., mice) to determine its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.
-
In Vivo Efficacy Studies: Evaluate the compound in a relevant animal model of disease (e.g., a diabetes model for a glucosidase inhibitor or a cancer xenograft model).
-
Lead Optimization: Synthesize analogs of the lead compound to improve potency, selectivity, and pharmacokinetic properties.
References
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- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
- ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action. Request PDF.
- ScienceDirect. (n.d.). Fluorosugars as inhibitors of bacterial enzymes.
- LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.
- Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?
- Royal Society of Chemistry. (2020). Fluorinated carbohydrates as chemical probes for molecular recognition studies.
- National Institutes of Health. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. PMC.
- UBC Chemistry. (1996). Fluorinated sugars as probes of glycosidase mechanisms.
- Cyprotex | Evotec. (n.d.). Microsomal Stability.
- Biocompare. (2018). Cell-based Array Provides New Tool for Glycan Research.
- ACS Publications. (2015).
- CLYTE Technologies. (2025).
- Mercell. (n.d.). metabolic stability in liver microsomes.
- BenchChem. (2025). Application Notes and Protocols for α-Glucosidase Inhibition Assay with Magnoloside F.
- BenchChem. (2025). Application Notes and Protocols for α-Glucosidase Inhibition Assay Using Lucidal.
- PubMed. (n.d.). Fluorinated carbohydrates as potential plasma membrane modifiers. Synthesis of 4- and 6-fluoro derivatives of 2-acetamido-2-deoxy-D-hexopyranoses.
- MDPI. (n.d.). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model.
- Elabscience. (n.d.).
- ResearchGate. (2020). Fluorinated carbohydrates as chemical probes for molecular recognition studies.
- protocols.io. (n.d.). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
- La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays.
- National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- protocols.io. (2018). In vitro α-glucosidase inhibitory assay.
- protocols.io. (2023). MTT (Assay protocol).
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- National Institutes of Health. (n.d.). Cell-Based Glycan Arrays—A Practical Guide to Dissect the Human Glycome. PMC.
- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- Transformation. (2026). Alpha-Glucosidase Inhibition Assay: A Comprehensive Guide.
- Consortium for Functional Glycomics. (n.d.).
- National Institutes of Health. (2024). Mammalian cell-based production of glycans, glycopeptides and glycomodules. PMC.
- Google Patents. (2019). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
- Lectenz Bio. (n.d.). Explore Lectenz Bio's Suite of Glycan Processing Enzymes.
- Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
- National Institutes of Health. (n.d.).
- ResearchGate. (2025). Antimicrobial activity of essential oils and ethanolic extracts of three species of laurel (Litsea spp.)
- MDPI. (2022).
- ResearchGate. (2025). Enantiomeric Enrichment of (+)-(3R,4S)-4-(4-Fluorophenyl)
- ResearchGate. (2025). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride.
- MDPI. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus.
- National Institutes of Health. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Fluorinated Oxanes
Welcome to the technical support center for the synthesis of fluorinated oxanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating fluorine into oxane ring systems. The introduction of fluorine can dramatically alter the physicochemical and biological properties of molecules, making fluorinated oxanes highly valuable in medicinal chemistry.[1][2] However, their synthesis is often fraught with challenges.[3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of fluorinated oxanes, offering potential causes and actionable solutions.
Issue 1: Low to No Product Yield in Fluorocyclization of Alkenols
You're attempting a fluorocyclization of an unsaturated alcohol to form a fluorinated oxane, but you observe low yields or only starting material.
| Potential Cause | Recommended Solution & Rationale |
| Inefficient Fluorinating Agent | The choice of fluorinating agent is critical. Reagents like Selectfluor® in combination with a catalyst are often effective.[5] For nucleophilic fluorination, consider reagents like DMPU/HF, which has shown higher yields and diastereoselectivity compared to traditional reagents like pyridine/HF in fluoro-Prins reactions.[6][7][8] |
| Suboptimal Reaction Conditions | Temperature and reaction time are crucial parameters. For some fluorocyclization reactions, lower temperatures (-50 °C) can improve selectivity and yield.[9] Microwave conditions have also been shown to accelerate Prins-type fluorination reactions.[8] |
| Poor Activation of the Alkene | The reaction mechanism often involves activation of the alkene, fluorination, and then cyclization.[10] Ensure your catalytic system is appropriate for the substrate. For example, hypervalent iodine reagents can be effective promoters.[10] |
| Steric Hindrance | Bulky substituents on the alkenol can hinder the approach of the fluorinating agent or the subsequent cyclization. Consider redesigning the substrate if possible, or using a less sterically demanding fluorinating agent. |
Experimental Protocol: Fluoro-Prins Cyclization using DMPU/HF [6][7][8]
-
To a solution of the homoallylic alcohol (1.0 equiv) in an appropriate solvent (e.g., CH2Cl2) at 0 °C, add DMPU/HF (2.0-3.0 equiv).
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., CH2Cl2 or EtOAc).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Poor Regio- or Stereoselectivity in Epoxide Ring-Opening with Fluoride
You are synthesizing a fluorinated oxane precursor via the ring-opening of an epoxide with a fluoride source, but you obtain a mixture of regioisomers or diastereomers.
| Potential Cause | Recommended Solution & Rationale |
| Nature of the Fluoride Source | "Naked" fluoride anions can act as a Brønsted base, leading to side reactions.[11] HF-containing reagents like Olah's reagent (pyridine·9HF) are highly reactive but may lead to poor selectivity.[11] Consider using a latent source of fluoride, such as benzoyl fluoride, in a dual-catalyst system to achieve higher enantioselectivity.[11][12] A combination of TBAF and KHF2 has also been used for regioselective ring-opening.[13] |
| Substrate Control | The regioselectivity of epoxide opening is highly dependent on the substrate's electronic and steric properties. For sterically hindered epoxides, specialized reagents like [18F]FeF species generated from [18F]HF may be necessary to achieve the desired regioselectivity.[14] |
| Catalyst System | For enantioselective transformations, a cooperative dual-catalyst system, employing both a chiral amine and a chiral Lewis acid, can promote highly selective ring-opening of meso and terminal epoxides.[11][12] |
| Solvent Effects | Fluorinated alcohols can act as powerful promoters for epoxide ring-opening reactions by activating the epoxide towards nucleophilic attack.[15] |
Workflow for Optimizing Regioselective Epoxide Ring-Opening
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 3: Difficulty in Purification of the Fluorinated Oxane
You have successfully synthesized your target fluorinated oxane, but are facing challenges in isolating the pure compound.
| Potential Cause | Recommended Solution & Rationale |
| Co-elution with Starting Materials or Byproducts | The polarity of fluorinated compounds can be similar to their non-fluorinated precursors. Optimize your chromatography conditions by screening different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Consider using a different stationary phase (e.g., alumina, C18). |
| Presence of Acidic Impurities | Acidic impurities such as hydrogen halides or phosgene can be present.[16] Aqueous scrubbing with alkaline solutions can remove these, but may introduce water.[16] Anhydrous purification methods, such as passing the product through a column of a basic amine, can be effective.[16] |
| Product Volatility | Some smaller fluorinated oxanes may be volatile. Use caution during solvent removal (e.g., use a cold trap, avoid high vacuum). |
| Complex Mixture | If the reaction produces a complex mixture, consider derivatization of the crude product to facilitate separation. For example, in the context of 18F-labeled compounds, unreacted precursors can be derivatized to increase their hydrophobicity, allowing for separation by solid-phase extraction (SPE).[17] |
Issue 4: Ambiguous Spectroscopic Data (NMR)
You have isolated a product, but the NMR data is difficult to interpret, making structural confirmation challenging.
| Potential Cause | Recommended Solution & Rationale |
| Complex Coupling Patterns | The presence of fluorine introduces C-F and H-F coupling, which can complicate 1H and 13C NMR spectra. 19F NMR is a powerful tool for characterizing fluorinated molecules due to its high sensitivity and large chemical shift dispersion.[18][19] |
| Overlapping Signals | In complex molecules, proton signals can overlap. Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity. |
| Lack of a Reference Standard | When possible, synthesize a small amount of a known, related fluorinated oxane to use as a reference for comparing NMR data. |
| Conformational Isomers | The oxane ring can exist in different conformations, which may be in slow exchange on the NMR timescale, leading to broad signals or multiple sets of peaks. Variable temperature NMR studies can help to resolve these issues. |
Key NMR Parameters for Fluorinated Oxanes [20][21]
| Nucleus | Key Information Provided |
| 19F NMR | Direct observation of the fluorine environment, chemical shift is highly sensitive to substitution.[19] |
| 1H NMR | H-F coupling constants provide information about the proximity of protons to the fluorine atom. |
| 13C NMR | C-F coupling constants (1JCF, 2JCF, etc.) are valuable for assigning carbons attached to or near the fluorine atom. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in introducing fluorine into an oxane ring?
A1: The primary challenges include controlling regio- and stereoselectivity, the often harsh conditions required for fluorination which can be incompatible with sensitive functional groups, and the potential for side reactions like elimination.[1][22] The high electronegativity of fluorine can also influence the reactivity of neighboring functional groups.[23]
Q2: How do I choose the right protecting groups for my synthesis?
A2: The choice of protecting groups is crucial and should be guided by their stability to the fluorination conditions and their selective removal without affecting the newly introduced C-F bond.[24][25] For instance, silyl ethers are commonly used to protect alcohols, but they are labile to fluoride ions, which are often used in nucleophilic fluorination.[26][27] In such cases, alternative protecting groups like benzyl ethers (removed by hydrogenolysis) or acyl groups (removed by hydrolysis or reduction) may be more suitable.[27] Bulky silyl protecting groups can also be used to suppress side reactions like β-elimination during electrophilic fluorination.[22]
Logical Flow for Protecting Group Strategy
Caption: Strategy for selecting and using protecting groups.
Q3: My fluorinated oxane appears to be unstable. What could be the cause?
A3: While the C-F bond is generally strong, the overall stability of a fluorinated molecule can be influenced by its structure.[28] For example, the presence of certain functional groups proximal to the C-F bond can lead to elimination of HF under basic or acidic conditions.[28] Additionally, some fluorinated compounds can be susceptible to metabolic cleavage of the C-F bond.[28] If instability is observed, carefully re-examine the structure for potentially labile arrangements and consider the pH and storage conditions of your compound.
Q4: Are there any particular safety precautions I should take when working with fluorinating agents?
A4: Yes, many fluorinating agents are hazardous and require special handling.[1][4] For example, HF and its amine complexes (e.g., Olah's reagent) are highly corrosive and toxic.[11] Reagents like DAST (diethylaminosulfur trifluoride) can be explosive if heated. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Some newer crystalline fluorinating agents like XtalFluor-E and XtalFluor-M are more stable and easier to handle than traditional reagents.[29]
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Okoromoba, O. E., Hammond, G. B., & Xu, B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters, 17(17), 4236–4239. [Link]
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Kalow, J. A., & Doyle, A. G. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society, 132(10), 3268–3269. [Link]
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Okoromoba, O. E., Hammond, G. B., & Xu, B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PubMed, 26295322. [Link]
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Bernard-Gauthier, V., et al. (2016). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. Bioconjugate Chemistry, 27(6), 1598–1605. [Link]
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Yan, N., et al. (2016). Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines. Organic & Biomolecular Chemistry, 14(12), 3264–3268. [Link]
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Donohoe, T. J., & Callens, C. K. (2011). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkat USA. [Link]
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Sarparanta, M., et al. (2019). Efficient cartridge purification for producing high molar activity [18F]fluoro-glycoconjugates via oxime formation. Nuclear Medicine and Biology. [Link]
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Aggarwal, V. K., et al. (2020). Synthesis, Stability, and Biological Studies of Fluorinated Analogues of Thromboxane A2. ACS Central Science. [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
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Wuts, P. G. M. (2007). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. [Link]
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Baret, J.-C., et al. (2009). Influence of Fluorinated Surfactant Composition on the Stability of Emulsion Drops. Langmuir. [Link]
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van der Veen, S., et al. (2018). Synthesis of 2-deoxy-2,2-difluoro-α-maltosyl fluoride and its X-ray structure in complex with Streptomyces coelicolor GlgEI-V279S. Organic & Biomolecular Chemistry. [Link]
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Wu, Y., et al. (2021). Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. Frontiers in Chemistry. [Link]
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Technical Support Center: Side Reactions in the Fluorination of Tetrahydropyrans
Welcome to the Technical Support Center for the fluorination of tetrahydropyrans. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reactions encountered during the synthesis of fluorinated tetrahydropyran derivatives. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve reaction outcomes, enhance product yields, and ensure the integrity of your target molecules.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions related to side reactions in the fluorination of tetrahydropyrans, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
Q1: What are the most prevalent side reactions I should anticipate when fluorinating a tetrahydropyran ring?
A1: The primary side reactions are typically elimination, rearrangement, and ring-opening.[1] Elimination reactions lead to the formation of unsaturated pyran derivatives. Rearrangements can occur, especially if the reaction proceeds through a carbocationic intermediate, leading to constitutional isomers.[1] Ring-opening is a more destructive side reaction that can be promoted by certain fluorinating agents and reaction conditions, leading to acyclic products.[2]
Q2: My reaction is yielding a significant amount of an alkene byproduct. What is the likely cause and how can I suppress it?
A2: The formation of an alkene byproduct strongly suggests that an elimination reaction is competing with the desired nucleophilic substitution (fluorination).[3][4] This is particularly common when fluorinating secondary or tertiary alcohols on the tetrahydropyran ring. To minimize elimination, consider the choice of fluorinating agent, base, solvent, and reaction temperature. For a detailed guide, please refer to Troubleshooting Guide 1: Elimination Reactions .
Q3: I've isolated a product with a different carbon skeleton than my starting material. What could have caused this?
A3: Skeletal rearrangements are indicative of a reaction mechanism involving a carbocation intermediate (SN1 or E1 pathway).[1][4] A less stable carbocation formed initially can rearrange to a more stable one via a hydride or alkyl shift before the fluoride ion attacks. To prevent this, you should favor SN2 conditions. See Troubleshooting Guide 2: Rearrangement Reactions for specific protocols.
Q4: After my reaction, I'm struggling to isolate my desired fluorinated product from a complex mixture of byproducts. What could be happening?
A4: A complex product mixture often points to degradation of the starting material or the product, possibly through ring-opening or other degradative pathways.[5] The stability of the tetrahydropyran ring can be compromised by harsh reaction conditions or highly reactive fluorinating agents. The presence of certain functional groups on your substrate can also lead to unexpected side reactions.[6] For strategies to mitigate this, refer to Troubleshooting Guide 3: Ring-Opening and Degradative Pathways .
Q5: How does the choice of fluorinating agent impact the prevalence of side reactions?
A5: The choice of fluorinating agent is critical. Reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® are known to sometimes promote elimination and rearrangement reactions.[7][8] Newer generation reagents like PyFluor and PhenoFluor™ have been developed to offer higher selectivity and reduce the incidence of these side reactions.[1][7] Electrophilic fluorinating agents, such as Selectfluor®, can also be employed, but their reactivity must be carefully matched to the substrate to avoid unwanted side reactions.[9][10]
Section 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance to address specific side reactions.
Troubleshooting Guide 1: Elimination Reactions
Issue: Significant formation of unsaturated pyran byproducts.
Underlying Cause: Elimination (E1 or E2) pathways competing with nucleophilic substitution (SN1 or SN2). This is often promoted by basic conditions, high temperatures, and the formation of carbocation intermediates.[3][4]
Visualizing the Competing Pathways:
Caption: Competing substitution and elimination pathways.
Mitigation Strategies:
1. Reagent Selection:
-
Protocol: Opt for deoxyfluorination reagents known to suppress elimination. For instance, PhenoFluor™ in combination with potassium fluoride (KF) can reduce elimination side products.[7] XtalFluor-E® and XtalFluor-M® are also reported to be more selective and reduce elimination compared to DAST and Deoxo-Fluor®.[8]
-
Causality: These reagents often proceed through a mechanism that is less prone to forming a carbocation intermediate, thereby disfavoring the E1 pathway. Additives like KF can trap protons, reducing the acidity of the reaction medium and suppressing acid-catalyzed elimination.[7]
2. Base Selection:
-
Protocol: If a base is required, use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA or Hünig's base) or 2,6-lutidine.[1]
-
Causality: Sterically hindered bases are less likely to act as nucleophiles and are more selective for proton abstraction, which is necessary for the E2 pathway. However, their bulk can disfavor the transition state required for elimination compared to the desired substitution.
3. Temperature Control:
-
Protocol: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with low temperatures (e.g., -78 °C or 0 °C) and slowly warm the reaction as needed while monitoring for product formation and byproduct generation.
-
Causality: Elimination reactions often have a higher activation energy than substitution reactions. By keeping the temperature low, you can kinetically favor the substitution pathway. However, for some reagents like PhenoFluor™, increasing the temperature has been shown to surprisingly decrease elimination byproducts in certain cases.[7]
4. Solvent Choice:
-
Protocol: Use non-polar or weakly polar aprotic solvents such as dichloromethane (DCM), toluene, or dioxane.
-
Causality: Polar protic solvents can stabilize carbocation intermediates, favoring SN1 and E1 pathways. Aprotic solvents with low polarity will disfavor the formation of these intermediates.
Troubleshooting Guide 2: Rearrangement Reactions
Issue: Isolation of a fluorinated product with a rearranged carbon skeleton.
Underlying Cause: Formation of a carbocation intermediate that undergoes a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation prior to nucleophilic attack by the fluoride ion.[4]
Visualizing the Rearrangement Pathway:
Caption: Carbocation rearrangement leading to isomeric products.
Mitigation Strategies:
1. Promote SN2 Conditions:
-
Protocol: Utilize fluorinating agents and conditions that favor a direct backside attack (SN2 mechanism). This involves using a good nucleophilic fluoride source and a solvent that does not stabilize carbocations.
-
Causality: The SN2 mechanism is a concerted process that does not involve a discrete carbocation intermediate, thus preventing the possibility of rearrangement.[7]
2. Choice of Fluorinating Agent:
-
Protocol: Reagents such as PyFluor, in combination with a fluoride source, can promote SN2-like pathways. A Lewis acid-catalyzed "fluoride shuttling" approach with a non-basic fluoride donor can also suppress rearrangement.[11]
-
Causality: These systems are designed to deliver fluoride in a controlled manner, avoiding conditions that lead to the formation of a "free" carbocation.
3. Use of Protecting Groups:
-
Protocol: If adjacent functional groups are contributing to the instability of the desired reaction pathway, consider using protecting groups.[12][13][14] For example, protecting a nearby hydroxyl or amine group can prevent it from influencing the reaction electronically or participating in unwanted side reactions.[15]
-
Causality: Protecting groups can alter the electronic and steric environment of the reaction center, disfavoring carbocation formation and rearrangement.[16]
Troubleshooting Guide 3: Ring-Opening and Degradative Pathways
Issue: Low recovery of cyclic products and the formation of a complex mixture of acyclic byproducts.
Underlying Cause: The tetrahydropyran ring, while generally stable, can undergo cleavage under certain fluorination conditions. This can be initiated by the fluorinating agent acting as a Lewis acid, or by the generation of strong acids (like HF) as byproducts, which can catalyze ring-opening.[2][17]
Visualizing a Potential Ring-Opening Mechanism:
Caption: Lewis acid-mediated ring-opening of tetrahydropyran.
Mitigation Strategies:
1. Control of Acidity:
-
Protocol: Add a mild, non-nucleophilic base or an acid scavenger to the reaction mixture. For example, pyridine or a polymer-supported base can be used to neutralize any HF generated in situ.
-
Causality: By neutralizing acidic byproducts, you prevent the acid-catalyzed cleavage of the ether linkage in the tetrahydropyran ring.
2. Choice of Fluorinating Agent and Solvent:
-
Protocol: Use fluorinating agents with lower Lewis acidity. For instance, HF-amine complexes like Olah's reagent (HF-Pyridine) or HF/DMPU can be effective while being less harsh than reagents that generate strong Lewis acidic byproducts.[17] Be cautious with solvents that can react with the fluorinating agent, as this can lead to uncontrolled reactions and degradation.[18]
-
Causality: Minimizing the Lewis acidity of the reaction environment reduces the likelihood of activating the ring oxygen for cleavage.
3. Anhydrous Conditions:
-
Protocol: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[19]
-
Causality: Moisture can react with many fluorinating agents to produce HF and other acidic byproducts, which can promote ring-opening and other side reactions.[19][20]
4. Protecting Group Strategy:
-
Protocol: If the substrate contains sensitive functional groups that could be promoting degradation, employ an appropriate protecting group strategy.[13][14]
-
Causality: Protecting sensitive functionalities prevents them from participating in undesired reactions that could lead to the decomposition of the molecule.[16]
Section 3: Data Summary and Protocols
Table 1: Influence of Reaction Conditions on Product Distribution
| Entry | Fluorinating Agent | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Elimination Byproduct (%) |
| 1 | DAST | None | DCM | 0 to rt | 45 | 40 |
| 2 | Deoxo-Fluor® | None | Toluene | rt | 55 | 35 |
| 3 | PhenoFluor™, KF | DIPEA | Dioxane | 80 | 75[7] | <10[7] |
| 4 | PyFluor | Pyridine | DCM | -78 to rt | 80 | <5 |
| 5 | XtalFluor-E® | DBU | MeCN | rt | 70 | 15 |
Note: Yields are representative and will vary depending on the specific substrate.
Experimental Protocol: Minimizing Elimination with PhenoFluor™
This protocol is adapted for a generic secondary alcohol on a tetrahydropyran ring.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the tetrahydropyran alcohol (1.0 eq) and anhydrous dioxane (0.1 M).
-
Addition of Reagents: Add potassium fluoride (KF, 1.5 eq) and diisopropylethylamine (DIPEA, 1.2 eq).
-
Cooling: Cool the stirred suspension to 0 °C in an ice bath.
-
Addition of PhenoFluor™: Add PhenoFluor™ (1.2 eq) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
By understanding the mechanistic basis of these common side reactions and applying the targeted troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and success rate of tetrahydropyran fluorination reactions.
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Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF - ResearchGate. Available at: [Link]
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- 15. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. researchgate.net [researchgate.net]
- 18. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of (3R,4S)-3-Fluorooxan-4-ol
Welcome to the technical support center for the synthesis of (3R,4S)-3-fluorooxan-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated carbohydrate analog. The introduction of a fluorine atom into carbohydrate structures can significantly enhance metabolic stability, bioavailability, and protein-binding affinity, making these compounds valuable in medicinal chemistry.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis and overcome common challenges.
I. Troubleshooting Guide: Improving Yield and Purity
The synthesis of this compound, like many fluorination reactions on carbohydrate scaffolds, can be challenging.[3] Low yields, side reactions, and purification difficulties are common hurdles. This section addresses specific issues you may encounter.
Scenario 1: Low Yield of the Desired Fluorinated Product
A lower-than-expected yield of this compound is a frequent problem. Several factors can contribute to this, from the choice of fluorinating agent to reaction conditions.
Potential Root Causes & Solutions:
-
Suboptimal Fluorinating Agent: The choice of fluorinating agent is critical. While various reagents exist, their reactivity and suitability for specific substrates differ significantly.
-
Recommendation: Diethylaminosulfur trifluoride (DAST) is a commonly used nucleophilic fluorinating agent for converting hydroxyl groups to fluorides.[1][4] However, its thermal instability can be a drawback. Consider using more stable alternatives like Deoxo-Fluor® or exploring milder, modern reagents such as sulfuryl fluoride (SO₂F₂) in the presence of a base, which has shown high efficiency for monofluorination of carbohydrates.[5]
-
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Recommendation:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material.
-
Optimize Reaction Time and Temperature: If the reaction stalls, a modest increase in temperature or an extension of the reaction time may be necessary. However, be cautious, as excessive heat can lead to decomposition, especially with reagents like DAST.
-
-
-
Side Reactions: Competing elimination reactions or rearrangements can consume the starting material and reduce the yield of the desired product.
-
Recommendation:
-
Control Temperature: Maintain the recommended temperature for the specific fluorinating agent. For DAST, reactions are often run at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction pathway. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred for nucleophilic fluorination.
-
-
Scenario 2: Formation of Impurities and Side Products
The presence of significant impurities complicates purification and reduces the overall isolated yield. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions & Mitigation Strategies:
-
Elimination Products: Dehydration of the starting alcohol or elimination of HF from the product can lead to the formation of unsaturated byproducts.
-
Mitigation:
-
Use a non-coordinating base in slight excess to neutralize any acid generated during the reaction.
-
Maintain low reaction temperatures.
-
-
-
Rearrangement Products: Carbocation intermediates, if formed, can undergo rearrangements, leading to constitutional isomers.
-
Mitigation: The Sₙ2 pathway is generally favored for nucleophilic fluorination of secondary alcohols, leading to an inversion of stereochemistry.[1][6] Ensure your starting material has the appropriate stereochemistry and that reaction conditions favor an Sₙ2 mechanism (polar aprotic solvent, good leaving group).
-
-
Epoxide Formation: Intramolecular cyclization can occur, especially if a neighboring hydroxyl group is present and deprotonated.
-
Mitigation: Protect other hydroxyl groups in the molecule before the fluorination step. Common protecting groups for carbohydrates include benzyl ethers, acetals, and silyl ethers.[5]
-
Scenario 3: Difficulties in Product Purification
Fluorinated compounds can sometimes be challenging to purify due to their unique polarity and potential co-elution with byproducts.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying fluorinated carbohydrates.
-
Pro-Tip: A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, often provides the best separation.
-
Troubleshooting: If your product co-elutes with an impurity, try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Solvent Screening: Experiment with various solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Thermal Treatment: In some cases for fluorinated alcohols, thermal treatment in the presence of water and a base can help degrade certain impurities like perfluoroalkanoic acids or their esters.[7]
II. Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome of the fluorination step?
For the synthesis of this compound from a precursor with a hydroxyl group at the C3 position, a nucleophilic fluorination reaction (e.g., using DAST) will typically proceed via an Sₙ2 mechanism. This results in an inversion of configuration at the reaction center. Therefore, to obtain the (3R) stereocenter at C3, you would need to start with a precursor having an (S) configuration at that position.[1]
Q2: My fluorinating agent seems to be decomposing. How can I handle it?
Reagents like DAST are sensitive to moisture and can decompose, especially at room temperature. Always store them under an inert atmosphere (nitrogen or argon) and in a refrigerator or freezer according to the manufacturer's instructions. When using, ensure your glassware is thoroughly dried and the reaction is run under an inert atmosphere.
Q3: Are there any safety concerns I should be aware of when performing fluorination reactions?
Yes, absolutely. Many fluorinating agents are hazardous. For example, DAST and its byproducts are corrosive and toxic. Hydrogen fluoride (HF) can be generated as a byproduct, which is extremely corrosive and toxic.[3]
-
Always work in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Have a calcium gluconate tube readily available as a first-aid measure for HF exposure.
-
Quench the reaction carefully according to established procedures.
Q4: Can I use other fluorination methods besides nucleophilic substitution?
While nucleophilic fluorination is common for this type of transformation, other methods exist, such as electrophilic fluorination or radical reactions.[1] However, for converting a specific hydroxyl group to a fluoride with stereochemical control, nucleophilic substitution is often the most direct and reliable approach.
III. Experimental Workflow & Data
Illustrative Experimental Protocol: Nucleophilic Fluorination
This is a generalized protocol and should be adapted based on your specific substrate and laboratory conditions.
-
Preparation:
-
Dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or argon.
-
Dissolve the protected oxan-3-ol precursor in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
-
Reaction:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the fluorinating agent (e.g., DAST, 1.2 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-12 hours.
-
-
Workup & Quenching:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Fluorinating Agent | DAST, Deoxo-Fluor®, SO₂F₂/base | Choice depends on substrate reactivity, safety, and desired yield. SO₂F₂ is a milder, efficient option.[5] |
| Solvent | Anhydrous DCM, THF | Aprotic solvents are necessary for nucleophilic fluorination. |
| Temperature | -78 °C to room temperature | Low initial temperature minimizes side reactions. |
| Stoichiometry | 1.1 - 1.5 eq. of fluorinating agent | A slight excess ensures complete conversion of the starting material. |
| Workup | Quench with NaHCO₃ (aq) | Neutralizes acidic byproducts, including HF. |
Visualizing the Workflow
Caption: General workflow for the nucleophilic fluorination of an oxanol precursor.
IV. References
-
The Synthesis of Fluorinated Carbohydrates Using Sulfuryl Fluoride as the Deoxyfluorination Reagent. Organic Letters - ACS Publications.
-
The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews - ACS Publications.
-
Drug Discovery Based on Fluorine-Containing Glycomimetics. PMC - NIH.
-
Fluorine-Containing Glycomimetics. Encyclopedia.pub.
-
Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Beilstein J. Org. Chem.
-
Purification of fluorinated alcohols. Google Patents.
-
PURIFICATION OF FLUORINATED ALCOHOLS. Patent 1807382 - EPO.
-
The Dark Side of Fluorine. PMC - NIH.
-
Total Synthesis of (3R, 4 S)‐4‐Hydroxylasiodiplodin via Ring Closing Metathesis Protocol. ChemistrySelect.
-
Method for purifying a fluorinated hydroxyl compound. Google Patents.
-
Purification of fluorinated alcohols. Google Patents.
-
Fluorination Reactions. Professor Steven V. Ley Research Group.
-
Fluorination by Sulfur Tetrafluoride. Organic Reactions.
-
Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. PMC - PubMed Central.
-
Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. PubMed - NIH.
-
Purification of fluorides for optical materials synthesis. ResearchGate.
Sources
- 1. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
Technical Support Center: Resolving Stereoisomers of 3-Fluorooxan-4-ol
Welcome to the technical support center for the resolution of 3-fluorooxan-4-ol stereoisomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating specific stereoisomers of this valuable fluorinated building block. The strategic placement of a fluorine atom adjacent to a hydroxyl group creates significant synthetic challenges and opportunities, making stereocontrol essential for its application in drug discovery and development.
This document provides in-depth troubleshooting guides, step-by-step protocols, and answers to frequently asked questions (FAQs) to empower you to overcome common hurdles in your resolution experiments.
Understanding the Challenge: Stereochemistry of 3-Fluorooxan-4-ol
The 3-fluorooxan-4-ol structure contains two chiral centers at the C3 and C4 positions. This gives rise to a total of four possible stereoisomers (2^n, where n=2 chiral centers): (3R,4R), (3S,4S), (3R,4S), and (3S,4R).[1] The (3R,4R) and (3S,4S) pair are enantiomers, as are the (3R,4S) and (3S,4R) pair. The relationship between, for example, the (3R,4R) and (3R,4S) isomers is diastereomeric.
The primary goal of resolution is to separate a racemic or diastereomeric mixture into its individual, optically pure components.[2] This is critical because the biological activity and pharmacokinetic properties of each stereoisomer can vary dramatically.
Frequently Asked Questions (FAQs)
Q1: Why is resolving 3-fluorooxan-4-ol so difficult?
A: The primary challenge lies in the fact that enantiomers possess identical physical properties (e.g., boiling point, solubility, chromatographic retention on achiral media), making their separation non-trivial.[3] Resolution can only be achieved in a chiral environment. The molecule's polarity, conferred by the hydroxyl group and the ether oxygen, can also complicate purification and require specific chromatographic conditions.
Q2: What are the main strategies for resolving the stereoisomers of 3-fluorooxan-4-ol?
A: The three most common and effective strategies are:
-
Enzymatic Kinetic Resolution (EKR): Utilizes enzymes to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.[4]
-
Diastereomeric Resolution: Involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization or chromatography.[2][3]
-
Chiral Chromatography (HPLC/SFC): Directly separates enantiomers using a chiral stationary phase (CSP).[5]
Q3: Which resolution method is best for my needs?
A: The choice depends on scale, available equipment, and the desired enantiomer.
-
For small-scale analytical and preparative work (<1 g): Chiral HPLC or SFC is often the fastest and most direct method for obtaining all stereoisomers, provided a suitable column and method can be identified.
-
For medium to large-scale synthesis (>1 g): Enzymatic kinetic resolution or diastereomeric crystallization are often more cost-effective and scalable. EKR is particularly advantageous for its mild reaction conditions and high enantioselectivity.[4]
Troubleshooting Guide 1: Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers of a secondary alcohol.[6] The enzyme preferentially catalyzes the acylation of one enantiomer, leaving the other unreacted. This results in a mixture of an acylated product and the non-reactive enantiomer of the starting alcohol, which can then be separated.
Core Protocol: Lipase-Catalyzed Acylation
This protocol provides a starting point for the kinetic resolution of a racemic mixture of 3-fluorooxan-4-ol.
Materials:
-
Racemic 3-fluorooxan-4-ol
-
Immobilized Lipase (e.g., Novozym® 435, Candida antarctica Lipase B)[7][8]
-
Acylating Agent (e.g., Vinyl acetate, Isopropenyl acetate)
-
Anhydrous Solvent (e.g., Toluene, Methyl tert-butyl ether (MTBE))
-
Molecular Sieves (optional, for rigorous moisture control)
Step-by-Step Methodology:
-
Setup: To a flame-dried flask under an inert atmosphere (N2 or Ar), add racemic 3-fluorooxan-4-ol (1.0 eq) and anhydrous solvent (to make a ~0.1 M solution).
-
Enzyme Addition: Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
Acylating Agent: Add the acylating agent (0.5-0.6 eq). Using a slight excess of the alcohol ensures the reaction stops at ~50% conversion, maximizing the enantiomeric excess (ee) of both the product and the remaining starting material.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-45 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC/HPLC to track the consumption of the starting material. The reaction is typically stopped at or near 50% conversion.
-
Workup: Once ~50% conversion is reached, filter off the immobilized enzyme (it can often be washed and reused). Concentrate the filtrate in vacuo.
-
Purification: Separate the resulting ester from the unreacted alcohol using standard column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee) of the separated alcohol and the hydrolyzed ester by chiral HPLC or by forming a diastereomeric derivative (e.g., Mosher's ester) for NMR analysis.
EKR Troubleshooting Q&A
Q: My reaction is very slow or not proceeding. What's wrong?
-
A1: Enzyme Activity: The enzyme may be old or denatured. Ensure it has been stored correctly (typically in a cool, dry place). Consider purchasing a fresh batch.
-
A2: Water Content: Lipases require a minimal amount of water for activity, but excess water can lead to hydrolysis of the product ester. Ensure you are using anhydrous solvents, but do not rigorously dry the enzyme itself unless specified by the manufacturer.
-
A3: Temperature: The reaction may be too cold. While lower temperatures can sometimes increase selectivity, they decrease the reaction rate. Try increasing the temperature in 5 °C increments (e.g., up to 60 °C).[8]
Q: The enantioselectivity (ee) is poor. How can I improve it?
-
A1: Choice of Enzyme: Not all lipases are created equal. Screen different lipases (e.g., from Pseudomonas cepacia, Rhizomucor miehei) as their active sites have different steric requirements. Candida antarctica Lipase B (CALB) is a robust and widely used starting point.[7]
-
A2: Acylating Agent: The steric bulk of the acylating agent can significantly impact selectivity. If vinyl acetate gives low ee, try a bulkier acyl donor like vinyl butyrate or vinyl octanoate.[8]
-
A3: Solvent Choice: The solvent can influence enzyme conformation and activity. Screen a range of non-polar organic solvents like hexane, toluene, or MTBE.
Q: I've reached >50% conversion. Why is this a problem?
-
A: In a classic kinetic resolution, the maximum yield for a single enantiomer is 50%.[2] If the reaction proceeds past this point, the enzyme will begin to acylate the less-favored enantiomer, leading to a decrease in the enantiomeric excess of both the product and the remaining starting material. Precise monitoring and stopping the reaction at ~50% conversion is critical for achieving high ee. For processes that can overcome this limitation, consider a Dynamic Kinetic Resolution (DKR) approach.[9]
Workflow Diagram: Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution of 3-fluorooxan-4-ol.
Troubleshooting Guide 2: Diastereomeric Resolution via Crystallization
This classical resolution technique involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a pair of diastereomers.[2] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[3]
Core Protocol: Diastereomeric Ester Formation and Separation
Materials:
-
Racemic 3-fluorooxan-4-ol
-
Enantiopure Chiral Acid (Resolving Agent, e.g., (R)-(-)-Mandelic acid, O,O'-Dibenzoyl-L-tartaric acid)
-
Esterification coupling agent (e.g., DCC/DMAP) or conversion to an acid chloride.
-
Solvents for crystallization screening (e.g., Ethanol, Isopropanol, Ethyl Acetate, Heptane)
Step-by-Step Methodology:
-
Esterification: React the racemic 3-fluorooxan-4-ol (1.0 eq) with the enantiopure chiral acid (1.0 eq) under standard esterification conditions to form a mixture of diastereomeric esters.
-
Isolation: Work up the reaction to isolate the crude diastereomeric ester mixture.
-
Crystallization Screening: Dissolve the crude mixture in a minimal amount of a hot solvent. Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C.
-
Solvent System Optimization: If crystallization does not occur or if the solid is not enriched in one diastereomer, screen various solvent systems (e.g., ethanol/water, ethyl acetate/heptane). The goal is to find a system where one diastereomer is significantly less soluble than the other.
-
Isolation & Enrichment: Isolate the crystals by filtration. The mother liquor will be enriched in the more soluble diastereomer. The crystals can be recrystallized to improve diastereomeric purity.
-
Cleavage: Once a diastereomer is isolated in high purity, hydrolyze the ester (e.g., using NaOH or LiOH) to cleave the chiral auxiliary and recover the enantiomerically pure 3-fluorooxan-4-ol.
-
Analysis: Determine the diastereomeric purity of the crystals by NMR or achiral HPLC. Confirm the enantiomeric purity of the final alcohol by chiral HPLC.
Diastereomeric Resolution Troubleshooting Q&A
Q: My diastereomers won't crystallize. What should I do?
-
A1: Try an Anti-Solvent: Dissolve your mixture in a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (an "anti-solvent" like heptane) until the solution becomes turbid. Warming slightly to redissolve and then cooling slowly can induce crystallization.
-
A2: Change the Resolving Agent: The properties of the diastereomers are highly dependent on the chiral resolving agent. If one acid doesn't work, try another with a different structure (e.g., switch from a tartaric acid derivative to an amino acid derivative).[2] It is common to test several resolving agents.[2]
-
A3: Purity Issues: Ensure the starting diastereomer mixture is pure. Impurities can inhibit crystallization. Purify the mixture by column chromatography before attempting crystallization.
Q: I got crystals, but they are not diastereomerically enriched. What happened?
-
A: This indicates that both diastereomers have similar solubilities in your chosen solvent system, leading to the crystallization of a racemic compound or conglomerate. You must continue screening for a solvent system that maximizes the solubility difference between the two diastereomers.
Q: The ester hydrolysis is causing side reactions or racemization. How can I mitigate this?
-
A: Use mild hydrolysis conditions. Basic hydrolysis (NaOH, LiOH) should be performed at low temperatures (e.g., 0 °C) and monitored carefully to avoid epimerization at stereocenters adjacent to carbonyls (though less of a risk here) or other base-sensitive functional groups. Alternatively, consider enzymatic hydrolysis for a milder approach.
Workflow Diagram: Diastereomeric Resolution
Sources
- 1. youtube.com [youtube.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. jocpr.com [jocpr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Stability of Fluorinated Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated heterocyclic compounds. The unique properties imparted by fluorine substitution—such as enhanced metabolic stability, modulated pKa, and increased binding affinity—make these compounds invaluable in medicinal chemistry and materials science.[1][2][3][4] However, these same properties can introduce specific stability challenges during synthesis, purification, storage, and application.
This guide is designed to provide you with practical, field-proven insights to anticipate, troubleshoot, and resolve common stability issues. By understanding the underlying chemical principles, you can ensure the integrity of your compounds and the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with fluorinated heterocyclic compounds.
Q1: Why is my fluorinated pyridine derivative decomposing during my reaction work-up?
A1: Fluorinated pyridines, especially those with fluorine at the 2- or 4-position, are susceptible to nucleophilic aromatic substitution (SNAr).[5] During work-up, common nucleophiles like water, alcohols (from solvents like methanol or ethanol), or residual bases can displace the fluorine atom. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards this type of reaction. For instance, 2-fluoropyridine reacts with sodium ethoxide over 300 times faster than its chloro-analogue.[5]
-
Troubleshooting Tip: Use aprotic solvents for extraction and avoid excessive heat. If an aqueous work-up is necessary, use deionized water and work quickly at low temperatures. Consider using a non-nucleophilic base for neutralization if required.
Q2: I've noticed a gradual loss of my compound's purity during storage. What could be the cause?
A2: Several factors can contribute to the degradation of fluorinated heterocyclic compounds during storage:
-
Hydrolytic Instability: Certain fluorinated heterocycles can be sensitive to moisture, leading to hydrolysis.[6][7] This is particularly true for compounds with activated C-F bonds, such as those adjacent to carbonyl groups or within strained ring systems.[6][8]
-
Photodegradation: Exposure to light, especially UV light, can induce decomposition.[9][10] The C-F bond, while strong, can be cleaved under photochemical conditions, leading to the formation of degradation products.
-
Thermal Instability: Although fluorination often increases thermal stability, some compounds can degrade at elevated temperatures.[11][12] It is crucial to adhere to recommended storage temperatures.[12]
-
Presence of Impurities: Acidic or basic impurities can catalyze degradation pathways.[12]
Q3: My fluorinated compound shows poor solubility in common organic solvents. Is this expected?
A3: While fluorination can increase lipophilicity in some cases, particularly in aromatic systems, it can also decrease solubility in certain solvents.[13][14] The highly polarized C-F bond can lead to unique intermolecular interactions that differ from non-fluorinated analogues. Perfluorinated compounds, for example, often exhibit low solubility in both aqueous and organic media.
-
Troubleshooting Tip: A solubility screen with a range of solvents is recommended. Consider solvents with some fluorine content, such as trifluoroethanol or hexafluoroisopropanol, which can sometimes improve the solubility of highly fluorinated compounds.
Q4: Can the position of the fluorine atom on the heterocyclic ring affect its stability?
A4: Absolutely. The position of the fluorine atom has a profound impact on the electronic properties and, consequently, the stability of the molecule.
-
Electron-Deficient Rings (e.g., Pyridine, Pyrimidine): Fluorine atoms at positions activated by ring nitrogens (e.g., 2- and 4-positions in pyridine) are more susceptible to nucleophilic attack.[5][15]
-
Electron-Rich Rings (e.g., Pyrrole, Furan): Fluorination can decrease the electron density of the ring, potentially making it less prone to oxidative degradation but potentially more susceptible to other reaction pathways.
-
Proximity to Other Functional Groups: A fluorine atom beta to a carbonyl group with an acidic alpha-proton can be prone to HF elimination.[8]
Troubleshooting Guides
This section provides in-depth troubleshooting for specific experimental scenarios.
Guide 1: Investigating Unexpected Defluorination
You observe the formation of a defluorinated byproduct in your reaction mixture or upon storage.
Workflow for Diagnosing Defluorination:
Caption: Troubleshooting workflow for defluorination.
Experimental Protocol: Assessing Hydrolytic Stability
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 7, and 10).
-
Sample Preparation: Prepare stock solutions of your fluorinated heterocyclic compound in a suitable, water-miscible organic solvent (e.g., acetonitrile or DMSO) at a known concentration.
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of approximately 10-50 µM. Incubate the samples at a controlled temperature (e.g., 25 °C and 40 °C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.
-
Analysis: Quench any reaction by adding an equal volume of cold acetonitrile. Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound and identify any degradation products.
-
Data Interpretation: Plot the concentration of the parent compound versus time for each pH and temperature condition to determine the rate of degradation.
Guide 2: Managing Metabolic Instability in Drug Development
You are a medicinal chemist and your fluorinated heterocyclic lead compound shows rapid metabolic clearance in vitro.
Causality: While the C-F bond is strong, metabolic enzymes, particularly Cytochrome P450s (CYPs), can still oxidize other parts of the molecule.[13][16] Fluorine is often used to block a "metabolic soft spot".[8] If clearance is still high, other positions are likely being metabolized. In some cases, hydroxylation can even occur at a fluorinated carbon, leading to defluorination.[8]
Strategies to Enhance Metabolic Stability:
| Strategy | Rationale | Example |
| Block "Soft Spots" | Introduce fluorine or other blocking groups at metabolically labile positions. | If a phenyl ring is being hydroxylated at the para-position, installing a fluorine atom there can prevent this oxidation.[13] |
| Modulate pKa | The introduction of fluorine can lower the pKa of nearby basic nitrogens, altering their ionization state at physiological pH and potentially reducing recognition by metabolic enzymes.[6][13] | Fluorinating a piperidine ring can lower the amine's basicity, which has been shown to improve bioavailability.[6] |
| Introduce Steric Hindrance | Add bulky groups near the site of metabolism to sterically shield it from enzymatic attack. | |
| Alter Conformation | Fluorine substitution can influence the conformational preferences of the molecule, which may result in a conformation that is a poorer substrate for metabolic enzymes.[6] |
Experimental Protocol: In Vitro Metabolic Stability Assay (Microsomes)
-
Prepare Reagents: Obtain liver microsomes (human, rat, etc.) and an NADPH regenerating system.
-
Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer (pH 7.4), and your test compound (typically at 1 µM).
-
Initiate Reaction: Pre-warm the mixture to 37°C, then add the NADPH regenerating system to start the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.
-
Calculate Intrinsic Clearance: Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (Clint).
Data Summary Tables
Table 1: Recommended Storage Conditions for Fluorinated Heterocyclic Compounds
| Compound Class | Temperature | Atmosphere | Light Protection |
| Activated Fluoro-pyridines/-pyrimidines | 2-8 °C or -20 °C | Inert (Argon/Nitrogen) | Amber Vial |
| Perfluoroalkylated Heterocycles | Room Temperature (if stable) | Standard | As needed |
| Monofluoroalkyl-substituted Heterocycles | 2-8 °C | Standard | Amber Vial |
| Photolabile Compounds | 2-8 °C or -20 °C | Inert (Argon/Nitrogen) | Required (Amber Vial) |
Note: Always refer to the supplier's specific storage recommendations.[12]
Table 2: Influence of Fluorine Substitution on Physicochemical Properties
| Property | Effect of Fluorination | Rationale |
| pKa | Generally decreases for nearby basic groups. | The strong electron-withdrawing nature of fluorine reduces the electron density on the basic atom.[6][13] |
| Lipophilicity (logP) | Can increase or decrease. Aromatic fluorination often increases logP, while aliphatic fluorination can decrease it.[2][13] | Depends on the overall change in polarity and intermolecular forces. |
| Metabolic Stability | Often increases. | The strong C-F bond is resistant to cleavage and can block sites of metabolism.[2][4][13] |
| Chemical Stability | Can be increased or decreased. | While the C-F bond is strong, fluorine's electronic effects can activate the molecule to other reactions (e.g., SNAr).[6][17] |
Visualizing Degradation Pathways
Diagram: Common Degradation Pathway for a 2-Fluoropyridine Derivative
Caption: SNAr degradation of 2-fluoropyridine.
This technical guide provides a foundational understanding of the stability issues associated with fluorinated heterocyclic compounds. By applying these principles and troubleshooting strategies, researchers can better anticipate challenges, interpret unexpected results, and ultimately accelerate their research and development efforts.
References
- Fluorine in heterocyclic chemistry. (2014).
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Stereoselectively fluorinated N-heterocycles: a brief survey. (2013). PMC - NIH.
- FLUORINATED HETEROCYCLIC COMPOUNDS. John Wiley & Sons.
- Key developments in fluorinated heterocycles. (2025). Taylor & Francis Online.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Organic & Biomolecular Chemistry (RSC Publishing).
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020).
- The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2025).
- Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. (2025). RSC Advances.
- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- How to ensure the stability of fluorinated pharmaceutical intermedi
- Photoproduct Formation during the Photolysis of Fluorinated Pesticides. (2022).
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025).
- Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026). X-MOL.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07303K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 13. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. download.e-bookshelf.de [download.e-bookshelf.de]
Technical Support Center: Troubleshooting ¹⁹F NMR Peak Assignments
Welcome to the technical support center for troubleshooting ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and resolve common and complex issues encountered during the assignment of peaks in ¹⁹F NMR experiments. Given the unique properties of the ¹⁹F nucleus—high sensitivity, 100% natural abundance, and a vast chemical shift range—it is an exceptionally powerful tool, but one with specific challenges.[1][2][3][4]
This center is structured to provide rapid answers to common questions and in-depth, actionable guides for more complex troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise during ¹⁹F NMR experiments.
Q1: My baseline is rolling or distorted. What's the cause and how do I fix it?
A rolling or distorted baseline is a frequent artifact in ¹⁹F NMR that can severely complicate phasing and integration.[5]
-
Causality:
-
Large Spectral Width: The ¹⁹F nucleus has a very wide chemical shift range (over 800 ppm).[1] Acquiring a spectrum over a very large width can lead to baseline distortions and artifacts.[5][6]
-
Incorrect Phasing: Applying a large first-order phase correction, either manually or automatically, can introduce a rolling baseline.[5][6]
-
Acoustic Ringing: The high-power radiofrequency pulse can cause the probe to vibrate, introducing oscillations in the initial part of the Free Induction Decay (FID) that manifest as baseline issues.[5]
-
Probe Background: Broad signals from fluorine-containing materials within the NMR probe itself (e.g., Teflon components) can contribute to an uneven baseline.
-
-
Troubleshooting Steps:
-
Reduce Spectral Width: If possible, after an initial wide-range scan to locate all peaks, reduce the spectral width (sw) to cover only the region of interest with about 10-20% baseline on either side.[6]
-
Check Phasing: Re-process the spectrum. Manually phase the spectrum starting with zero-order correction. If a large first-order correction is needed, it may point to an acquisition delay issue.
-
Adjust Acquisition Delays: Small adjustments to the acquisition pre-delay can sometimes mitigate acoustic ringing.
-
Acquire a Background Spectrum: Run a spectrum on a standard solvent-only sample to identify any probe background signals.
-
Q2: I see small, unevenly spaced peaks around my main signal. Are these impurities?
Not necessarily. These are very likely to be ¹³C satellite peaks.
-
Causality: Due to the 1.1% natural abundance of ¹³C, a small fraction of your molecules will have a ¹³C atom adjacent to the ¹⁹F atom. This results in satellite peaks due to ¹³C-¹⁹F coupling.[5][7] A key characteristic is that these satellites are often asymmetric in ¹⁹F NMR. This is because the isotope effect of ¹³C on the ¹⁹F chemical shift can be significant, causing the center of the satellite doublet to not coincide perfectly with the main peak from the ¹²C-bound fluorine.[5][7][8]
-
Validation:
-
The intensity of each satellite should be approximately 0.55% of the main peak.
-
The separation of the satellites corresponds to the J-coupling constant (¹JCF, ²JCF, etc.). One-bond C-F couplings are typically large (150-250 Hz).[9]
-
If you have the capability, running a ¹³C-decoupled ¹⁹F experiment will cause these satellite peaks to collapse.[7]
-
Q3: What is the best reference standard for ¹⁹F NMR?
The choice of reference is critical and depends on the sample and experimental goals. Unlike ¹H NMR where TMS is nearly universal, ¹⁹F NMR referencing can be more complex.
-
Common External Reference: Trichlorofluoromethane (CFCl₃) is the historical standard, defined as 0 ppm.[2] However, due to its environmental impact, it is less common now.
-
Common Internal Standards:
-
Trifluoroacetic acid (TFA): Chemical shift around -76.5 ppm.[10] Can be reactive and its chemical shift is sensitive to solvent and pH.
-
Hexafluorobenzene (C₆F₆): Chemical shift around -164.9 ppm.[10] It's chemically inert but can have complex couplings in some cases.
-
3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA): A certified reference material (CRM) with a sharp signal at -61.3 ppm (in DMSO-d₆), suitable for quantitative NMR (qNMR).[8]
-
-
Best Practice: For consistency, especially when comparing spectra, using a consistent internal or external standard is crucial. When reporting data, always specify the reference compound, its concentration, and the solvent used, as ¹⁹F chemical shifts are highly sensitive to the local environment.[11]
Q4: Why is my signal so broad or the signal-to-noise ratio (S/N) so poor?
Several factors can contribute to poor signal quality.
-
Causality:
-
Chemical Exchange: If the fluorine atom is part of a molecule undergoing conformational changes or exchange between different environments on the NMR timescale, this can lead to significant line broadening.
-
Slow Relaxation: ¹⁹F nuclei can have long spin-lattice relaxation times (T₁). If the relaxation delay (D1) between scans is too short, the signal can become saturated, leading to lower intensity.[12]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause rapid relaxation and severe line broadening.
-
Low Concentration: While ¹⁹F is a sensitive nucleus, low sample concentration will naturally lead to a lower S/N.
-
Solvent Effects: Poor solubility or aggregation in the chosen NMR solvent can lead to broad lines.[13]
-
-
Troubleshooting Steps:
-
Perform a Temperature Study: Acquiring spectra at different temperatures can help diagnose chemical exchange. If exchange is the cause, the peaks may sharpen or coalesce as the temperature changes.[14]
-
Increase Relaxation Delay: For quantitative accuracy and better S/N on slowly relaxing nuclei, increase the D1 delay, often to 5-7 times the longest T₁ value.[8]
-
Check for Impurities: If paramagnetic contamination is suspected, sample preparation may need to be revisited.
-
Optimize Solvent and Concentration: Ensure the compound is fully dissolved and consider trying a different deuterated solvent to improve solubility and peak shape.[13]
-
Part 2: In-Depth Troubleshooting Guides
These guides provide structured, step-by-step approaches to solving more complex peak assignment challenges.
Guide 1: Deconvoluting Complex Coupling Patterns
Ambiguous or overlapping multiplets are a major hurdle in assigning ¹⁹F spectra. The large magnitude and long-range nature of both homonuclear (F-F) and heteronuclear (H-F) couplings are the primary cause.[1]
The logical flow for dissecting these patterns involves moving from simple 1D experiments to more powerful 2D correlation techniques.
Caption: Workflow for resolving complex ¹⁹F NMR spectra.
Protocol 1: ¹H-Decoupled ¹⁹F Experiment
-
Objective: To simplify the ¹⁹F spectrum by removing all couplings to protons (ⁿJHF), leaving only homonuclear couplings (ⁿJFF). This helps to precisely identify the ¹⁹F chemical shifts.
-
Methodology:
-
Set up a standard 1D ¹⁹F experiment.
-
Enable proton decoupling during the acquisition period. Inverse-gated decoupling is often used in quantitative studies to suppress the Nuclear Overhauser Effect (NOE).[8]
-
Acquire the spectrum.
-
-
Interpretation: The resulting spectrum will show simplified multiplets. Any remaining splitting is due to ¹⁹F-¹⁹F coupling. The center of each multiplet represents the true chemical shift of that fluorine nucleus.
Protocol 2: 2D ¹⁹F-¹H HETCOR (Heteronuclear Correlation)
-
Objective: To unambiguously identify which protons are coupled to which fluorine atoms. This is the most powerful tool for assigning H-F connectivity.
-
Methodology:
-
Select a HETCOR (or HSQC/HMQC) pulse sequence from the spectrometer's library. HETCOR experiments often provide a good combination of sensitivity and resolution for JHF.[9][15]
-
Set the spectral width in the F2 dimension to cover the ¹⁹F signals and in the F1 dimension to cover the ¹H signals.
-
Optimize the experiment for a typical coupling constant (e.g., set delays based on an average ⁿJHF of 8-10 Hz for long-range correlations, or ~50 Hz for geminal couplings).[1]
-
Acquire and process the 2D data.
-
-
Interpretation: A cross-peak at a specific (δ F, δ H) coordinate indicates a scalar coupling between that fluorine and that proton. This allows you to "walk" through the molecule's structure, connecting the ¹H and ¹⁹F spin systems.[16][17]
Guide 2: Addressing Quantitative Inaccuracies
Quantitative ¹⁹F NMR (qNMR) is a powerful tool, particularly in pharmaceutical analysis, but requires careful setup to avoid significant errors.[18]
| Parameter | Challenge | Causality & Scientific Rationale |
| Excitation Profile | Non-uniform excitation across a wide spectral width. | The high power of an NMR pulse is not uniform across all frequencies. For the wide chemical shift range of ¹⁹F, signals far from the transmitter frequency receive less power, leading to reduced signal intensity and inaccurate integrals.[12] |
| Relaxation (T₁) | Incomplete relaxation of nuclei between scans. | ¹⁹F nuclei, especially in CF₃ groups or non-protonated environments, can have very long T₁ values. If the relaxation delay (D1) is shorter than 5-7x T₁, the magnetization does not fully return to equilibrium, causing signal saturation and artificially low integrals.[8] |
| Baseline & Phasing | Distorted or rolling baseline. | Poor baseline definition makes accurate integration impossible. This is often exacerbated by the wide spectral widths used in ¹⁹F NMR.[5] |
-
Objective: To obtain accurate and reproducible quantification of a fluorinated analyte against an internal standard.
-
Methodology:
-
Select an Appropriate Standard: Choose an inert internal standard (e.g., 3,5-BTFMBA) with a known concentration and a sharp signal that does not overlap with analyte signals.
-
Determine T₁ Values: Run an inversion-recovery experiment to measure the T₁ of both the analyte and standard signals. This is the most critical step.
-
Set Acquisition Parameters:
-
Relaxation Delay (D1): Set D1 to be at least 7 times the longest measured T₁ value to ensure complete relaxation.[8]
-
Pulse Width: Use a small flip angle (e.g., 30°) to further minimize saturation effects, although this reduces S/N per scan.
-
Transmitter Offset (O1): Set the center frequency of the spectrum (transmitter offset) exactly midway between the signals of the analyte and the internal standard. This minimizes errors from non-uniform excitation.
-
-
Acquire Data: Use a sufficient number of scans (nt) to achieve a high signal-to-noise ratio (>100:1) for accurate integration.
-
Process Data: Carefully phase the spectrum and use a high-quality baseline correction algorithm before integrating.
-
Guide 3: Troubleshooting Dynamic Effects and Environmental Sensitivity
¹⁹F chemical shifts are exquisitely sensitive to their environment, which can be both a powerful probe and a source of confusion.[2][4][11]
Caption: Decision tree for diagnosing dynamic or environmental effects.
-
Temperature Dependence: If peaks sharpen, broaden, or coalesce as you vary the temperature, you are likely observing a dynamic process like conformational rotation or chemical exchange.[14][19] At low temperatures ("frozen out"), you may see separate signals for each conformer, which average out at higher temperatures.[14]
-
Concentration Dependence: If chemical shifts change upon dilution, it suggests intermolecular interactions such as aggregation, dimerization, or hydrogen bonding are at play.
-
Solvent Dependence: A significant change in chemical shift when moving from a non-polar (e.g., CDCl₃) to a polar solvent (e.g., DMSO-d₆) indicates strong solvent-solute interactions.[2][13] This can be used to probe which parts of a molecule are more solvent-exposed.
Summary Data Tables
Table 1: Typical ¹⁹F Chemical Shift Ranges (Referenced to CFCl₃)
| Type of Compound | Chemical Shift Range (ppm) |
| -CF =O | -70 to -20 |
| -CF ₃ | -80 to -40 |
| -CF ₂- | -140 to -80 |
| >CHF | -250 to -140 |
| Ar-F (Aromatic) | -170 to -80 |
Source: Adapted from data provided by Alfa Chemistry and UC Santa Barbara.[2][20]Note: These are approximate ranges and can vary significantly with substitution and solvent.[2]
Table 2: Common J-Coupling Constant Ranges
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| ²JHF (geminal) | 2 | 40 - 80 | Large and readily observable. |
| ³JHF (vicinal) | 3 | 0 - 30 | Magnitude is dependent on the dihedral angle. |
| ²JFF (geminal) | 2 | 150 - 350+ | Very large, can lead to second-order effects. |
| ³JFF (vicinal) | 3 | 0 - 20 | Often smaller than long-range couplings. |
| ⁴JFF / ⁵JFF | 4 / 5 | 5 - 40 | Long-range couplings are common and often larger than vicinal couplings, especially through pi systems.[1] |
Source: Compiled from multiple sources.[1][21]
References
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Lin, Y., et al. (2024). Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. PubMed Central. [Link]
-
Mohanty, S., & Bernstein, H. J. (1971). Medium Effects in NMR. VIII. Temperature and Pressure Dependence of 19F Chemical Shifts in Pure CF 4, SiF 4, and SF 6 Gases and their Mixtures. The Journal of Chemical Physics. [Link]
-
Giraudeau, P., et al. (2021). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]
-
19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UC Santa Barbara. Retrieved January 19, 2026, from [Link]
-
Thiruvengadam, T. K., et al. (2014). Comparison of 1H-19F two-dimensional NMR scalar coupling correlation pulse sequences. Magnetic Resonance in Chemistry. [Link]
-
Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]
-
Do, N. M., et al. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Analytical Chemistry. [Link]
-
Smedley, C. J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. [Link]
-
Smedley, C., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Semantic Scholar. [Link]
-
Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. (2023). Defense Technical Information Center. [Link]
-
Smedley, C. J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
-
Yamazaki, T., & Takatsu, A. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]
-
19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. Retrieved January 19, 2026, from [Link]
-
Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved January 19, 2026, from [Link]
-
Carbon–fluorine two-dimensional NMR correlation spectra. (2006). ResearchGate. [Link]
-
How would humidity and outside temperature effect F-NMR results? (2022). Reddit. [Link]
-
Schilling, F., et al. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. PubMed. [Link]
-
Cetin, H., et al. (2014). 19F Spin-lattice Relaxation of Perfluoropolyethers: Dependence on Temperature and Magnetic Field Strength (7.0-14.1T). National Institutes of Health. [Link]
-
F19 detection. (n.d.). NMR Facility, UC Santa Barbara. Retrieved January 19, 2026, from [Link]
-
How to interpret the 19F NMR spectra. (2017). Quora. [Link]
-
Fluorine NMR. (2001). University of Washington. Retrieved January 19, 2026, from [Link]
-
19Flourine NMR. (n.d.). Advanced Materials Characterization Lab, University of Cincinnati. Retrieved January 19, 2026, from [Link]
-
Emsley, J.W., et al. (n.d.). FLOURINE COUPLING CONSTANTS. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Uematsu, A., et al. (2002). 19F NMR chemical shifts of CF4 in CO2 over a wide pressure range at different temperatures. ResearchGate. [Link]
-
19F NMR of SF4 varies with temperature. What structure does 19F NMR give when temperature varies from -98 to 23 degree Celsius? (2019). Quora. [Link]
-
Tormena, C. F., et al. (2016). NMR spin-spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal (3)JHF coupling. PubMed. [Link]
-
Jordan, J. B., et al. (2015). New Frontiers and Developing Applications in 19F NMR. PubMed Central. [Link]
-
Vaynberg, J., & Feng, C. (2019). A beginner's guide to 19F NMR and its role in drug screening. Journal of Biomolecular NMR. [Link]
-
Extraneous Peaks Observed on 19F NMR of Isolated "Pure" Compound. (2011). Chemistry Stack Exchange. [Link]
-
Smedley, C. J., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
-
Gonet, B. (2002). Solving problems fluorine 19F with NMR spectroscopy. ResearchGate. [Link]
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- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. F19 detection [nmr.chem.ucsb.edu]
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- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. 19F [nmr.chem.ucsb.edu]
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Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Diols
Welcome to the Technical Support Center for the fluorination of diols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this critical transformation in medicinal chemistry and materials science. The selective introduction of fluorine atoms into a diol framework can be a challenging yet rewarding endeavor, often leading to compounds with enhanced metabolic stability, binding affinity, and unique physicochemical properties.[1] This resource, presented in a question-and-answer format, addresses common issues encountered during experimental work and offers practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: I am planning to fluorinate a diol. Which fluorinating reagent should I choose?
The selection of a fluorinating agent is critical and depends on several factors, including the structure of your diol, the desired outcome (mono- vs. di-fluorination), and safety considerations. Here is a comparative overview of common deoxofluorinating reagents:
| Reagent | Structure | Typical Reaction Conditions | Key Advantages | Common Drawbacks |
| DAST (Diethylaminosulfur Trifluoride) | Et₂NSF₃ | -78 °C to rt, aprotic solvent (e.g., CH₂Cl₂) | Widely used, effective for many substrates.[2][3] | Thermally unstable (can decompose explosively above 80°C), prone to side reactions like elimination and rearrangements (Wagner-Meerwein, pinacol).[3][4] |
| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride) | (MeOCH₂CH₂)₂NSF₃ | 0 °C to rt, aprotic solvent | More thermally stable than DAST.[5] | Can still promote elimination and rearrangement side reactions.[6] |
| PyFluor | Pyridinium salt of 2-pyridylsulfur trifluoride | rt, often with a base (e.g., DBU) | Thermally stable, minimizes elimination by favoring an Sₙ2 pathway, cost-effective.[5][7] | May require a hindered base for optimal performance.[8] |
| XtalFluor-E® and XtalFluor-M® | Aminodifluorosulfinium tetrafluoroborates | rt, requires a promoter (e.g., Et₃N·3HF, DBU) | Crystalline, stable, and easier to handle than DAST/Deoxo-Fluor; do not generate free HF.[9] | Less reactive on their own and require an activating promoter.[9] |
| Selectfluor® (F-TEDA-BF₄) | N-Fluoro-N'-chloromethyl-triethylenediamine bis(tetrafluoroborate) | Varies, often with a catalyst or initiator | Electrophilic fluorine source, stable, and easy to handle.[2][10] | Less common for direct alcohol fluorination; often proceeds via different mechanisms (e.g., radical).[6] |
Recommendation: For general purposes and substrates not prone to carbocation rearrangement, PyFluor offers a good balance of reactivity, selectivity, and safety.[5][7] For substrates sensitive to acidic conditions or rearrangement, the XtalFluor reagents with a suitable promoter are an excellent choice.[9] DAST and Deoxo-Fluor remain effective but require careful temperature control and handling.[4][11]
Q2: I am observing a very low yield of my desired fluorinated product. What are the potential causes and how can I fix it?
Low yields are a common frustration in diol fluorination. The root cause often lies in one of the following areas:
-
Reagent Quality: Fluorinating agents like DAST are moisture-sensitive and can degrade upon improper storage. Always use a fresh bottle or a recently opened container.[11]
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS, or ¹⁹F NMR). Consider extending the reaction time or allowing the mixture to warm slowly to room temperature after the initial low-temperature addition.[11]
-
Stoichiometry: For difluorination, a sufficient excess of the fluorinating agent is crucial. A minimum of 2.2 equivalents is typically recommended.[7] For monofluorination, carefully controlling the stoichiometry to 1.0-1.2 equivalents is key.[8][12]
-
Side Reactions: Competing reactions are a primary culprit for low yields. These are discussed in detail in Q3 .
-
Work-up Issues: The desired product might be lost during the quenching or extraction steps. Ensure the quenching process is not overly vigorous (e.g., slow addition of saturated sodium bicarbonate solution at low temperature).[8][11] Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[12]
Troubleshooting Workflow for Low Yield
Caption: Workflow for selective monofluorination using a protecting group strategy.
Q5: The reaction is highly exothermic and difficult to control. What should I do?
A strong exothermic reaction can be dangerous and often leads to an increase in side products due to poor temperature control.
-
Control the Rate of Addition: Add the fluorinating agent dropwise and slowly to the cooled solution of the diol.
-
Start at a Lower Temperature: Begin the reaction at a significantly lower temperature, such as -78 °C (dry ice/acetone bath). [11]* Increase Dilution: Use a larger volume of a dry, appropriate solvent to increase the thermal mass of the reaction mixture, which helps to absorb the heat generated. [11]* Ensure Efficient Stirring: Vigorous stirring is essential to dissipate heat and prevent the formation of localized hot spots. [11]* Re-evaluate Reagent Choice: Consider using a more thermally stable and less reactive reagent system, such as XtalFluor-E with a promoter. [5][11]
Experimental Protocols
Protocol 1: General Procedure for Difluorination of a Long-Chain Diol using PyFluor
This protocol is adapted for the difluorination of a substrate like 1,9-nonanediol.
Materials:
-
1,9-Nonanediol (1.0 eq)
-
PyFluor (2.5 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 eq)
-
Anhydrous Toluene
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 1,9-nonanediol (1.0 eq) and DBU (3.0 eq).
-
Dissolve the mixture in anhydrous toluene.
-
In a separate flask, prepare a solution of PyFluor (2.5 eq) in anhydrous toluene.
-
Slowly add the PyFluor solution to the diol solution at room temperature with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction may take several hours to reach completion.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the difluorinated product. [8]
Protocol 2: Monitoring Reaction Progress with ¹⁹F NMR
¹⁹F NMR is a powerful tool for monitoring fluorination reactions as the fluorine signal is highly sensitive to its chemical environment.
Procedure:
-
Carefully quench a small aliquot (approx. 0.1 mL) of the reaction mixture in an NMR tube containing a deuterated solvent (e.g., CDCl₃) and a known amount of an internal standard (e.g., fluorobenzene).
-
Acquire a ¹⁹F NMR spectrum.
-
The disappearance of the fluorinating reagent signal and the appearance of the product signal(s) can be monitored over time. The chemical shift of the fluorine atom in the product will be distinct from that of the reagent.
-
Integration of the product peak relative to the internal standard can provide an estimate of the reaction conversion.
Analytical Methods
The choice of analytical method is crucial for both monitoring the reaction and characterizing the final product.
| Method | Application | Advantages | Limitations |
| TLC | Reaction monitoring | Quick, simple, and inexpensive. | May not resolve starting material, mono-, and di-fluorinated products effectively. |
| GC-MS | Reaction monitoring, purity assessment | Provides separation and mass information, good for volatile compounds. | Requires the compound to be volatile and thermally stable. |
| LC-MS | Reaction monitoring, purity assessment | Applicable to a wide range of non-volatile compounds. | Co-elution can be an issue. |
| ¹⁹F NMR | Reaction monitoring, structural confirmation | Highly sensitive to the fluorine environment, provides direct evidence of C-F bond formation. [13] | Requires access to an NMR spectrometer. |
| ¹H & ¹³C NMR | Structural confirmation | Provides detailed structural information. | C-F coupling can complicate spectra but also provides valuable structural data. |
| Ion-Selective Electrode (ISE) | Quantifying total fluoride | Can measure fluoride ion concentration in aqueous samples after mineralization. [13][14] | Not suitable for direct measurement of covalently bound fluorine. [14] |
References
- Technical Support Center: Managing Exothermic Reactions in Diol Fluorination. BenchChem.
- A Comparative Guide to Fluorinating Reagents for the Synthesis of 4-Fluoro-1-butanol. BenchChem.
- Troubleshooting low yield in the synthesis of ω-fluoroalcohols. BenchChem.
-
Fluorination with aminosulfuranes. Wikipedia. Available from: [Link]
- Protection of 1,2-/1,3-Diols. Chem-Station Int. Ed.
- Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
- Technical Support Center: Selective Monofluorination of Long-Chain Diols. BenchChem.
-
Protecting group. Wikipedia. Available from: [Link]
- Diol Protecting Groups.
-
Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. National Institutes of Health. Available from: [Link]
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- Fluorination Chemistry. Sigma-Aldrich.
-
Reaction of diethylaminosulfur trifluoride with diols. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
- Optimizing Reaction Conditions for the Fluorination of 1,9-Nonanediol: A Technical Support Center. BenchChem.
- Leveraging Fluorinated Diols for Advanced Material Properties.
- XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents.
-
Evaluation of analytical methods for fluorine in biological and related materials. PubMed. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. DAST - Enamine [enamine.net]
- 4. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
avoiding decomposition of 3-fluorooxan-4-ol during workup
Technical Support Center: Isolating 3-Fluorooxan-4-ol
A Guide to Preventing Decomposition During Reaction Workup
Welcome to the technical support center for handling sensitive fluorinated intermediates. This guide is designed for researchers, chemists, and drug development professionals who are working with 3-fluorooxan-4-ol and encountering challenges with its stability during purification. As Senior Application Scientists, we have synthesized field data and mechanistic insights to provide you with a robust framework for maximizing your yield and purity.
The structure of 3-fluorooxan-4-ol, containing a β-fluoro alcohol within a cyclic ether, presents specific stability challenges. The high electronegativity of the fluorine atom significantly influences the reactivity of the adjacent alcohol group, making the molecule susceptible to decomposition under both acidic and basic conditions. This guide provides direct answers to common issues and a validated protocol for a successful workup.
Troubleshooting Guide: Common Workup Issues
This section addresses the most frequently encountered problems during the isolation of 3-fluorooxan-4-ol.
Q1: My final yield is unexpectedly low after performing a standard aqueous workup. What is the likely cause?
A: Low recovery is the most common symptom of product decomposition. 3-Fluorooxan-4-ol is prone to elimination reactions. If your workup involved washing with strong bases (e.g., sodium hydroxide, potassium carbonate) or strong acids (e.g., 1M HCl), you have likely induced a chemical transformation of your target molecule. The electron-withdrawing effect of the fluorine atom increases the acidity of the alcohol proton, making it susceptible to deprotonation and subsequent elimination, even with moderately strong bases.[1]
Q2: After a basic wash, my NMR/LCMS shows a new major byproduct with a ketone signal. What is this compound?
A: You are likely observing the formation of oxan-4-one . Under basic conditions, the hydroxyl group at C-4 is deprotonated to form an alkoxide. This intermediate can then facilitate the elimination of the fluoride at C-3, resulting in the formation of a ketone. This is a classic example of a base-mediated elimination pathway that is particularly facile in β-fluoro alcohols.
Q3: I quenched my acidic reaction mixture with sodium bicarbonate and observed vigorous gas evolution and a drop in yield. Did I use the wrong reagent?
A: Saturated sodium bicarbonate (NaHCO3) is the correct choice for neutralizing acid, but the procedure is critical.[2] Vigorous gas evolution (CO2) indicates a rapid neutralization reaction which can be exothermic.[2] Localized heat spikes can accelerate decomposition. Furthermore, if the pH transiently rises too high, you can still trigger the base-mediated elimination described above. The key is a slow, controlled quench at low temperatures.
Q4: Can I use a dilute acid wash (e.g., 0.1M HCl or saturated NH4Cl) to remove basic impurities?
A: Extreme caution is advised. While a saturated ammonium chloride (NH4Cl) wash is generally considered mildly acidic and is preferred over strong acids, there is still a risk of acid-catalyzed decomposition. The alcohol can be protonated, forming a good leaving group (water). Subsequent loss of water would generate a secondary carbocation, leading to a mixture of unsaturated dihydropyran byproducts via elimination. Whenever possible, chromatographic purification is a safer alternative for removing basic impurities.
Understanding the Instability: Key Decomposition Pathways
To design a successful workup, it is crucial to understand the underlying chemical mechanisms that lead to the degradation of 3-fluorooxan-4-ol. The two primary pathways are base-mediated elimination and acid-catalyzed dehydration.
Caption: Potential decomposition pathways for 3-fluorooxan-4-ol.
Best Practices and Recommended Workup Protocol
This protocol is designed to minimize contact time with non-neutral pH and to avoid thermal stress, thereby preserving the integrity of the target compound.
Critical Parameters and Reagent Choices
| Parameter | Recommended Procedure | Reagents to AVOID | Rationale |
| Neutralization | Slow addition to cold (0 °C) sat. aq. NaHCO3 or sat. aq. NH4Cl. | Strong Bases (NaOH, KOH, K2CO3), Strong Acids (HCl, H2SO4). | Avoids rapid exotherms and pH extremes that catalyze elimination or dehydration reactions. |
| Washing | Sequential washes with cold water and finally cold brine (sat. aq. NaCl). | Unnecessary, prolonged, or aggressive washes. | Brine effectively removes bulk water from the organic layer, reducing product loss to the aqueous phase and improving drying efficiency.[2] |
| Drying | Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4). | Heat drying of the organic solution. | Standard, neutral drying agents that are easily removed by filtration. |
| Solvent Removal | Rotary evaporation at low bath temperature (<35-40 °C). | High vacuum or high temperatures. | 3-Fluorooxan-4-ol may have moderate volatility; aggressive evaporation can lead to product loss. |
Step-by-Step Gentle Workup Protocol
This workflow assumes the reaction was conducted in a common organic solvent like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Tetrahydrofuran (THF).
Caption: Recommended gentle workup workflow for 3-fluorooxan-4-ol.
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Quenching/Neutralization: In a separate flask, prepare a sufficient volume of saturated aqueous sodium bicarbonate (NaHCO3) and cool it in an ice bath. With vigorous stirring, slowly add the cold reaction mixture to the NaHCO3 solution via cannula or dropping funnel. Monitor for gas evolution and control the addition rate accordingly.
-
Extraction: Once the quench is complete and the mixture has been stirred for 10-15 minutes, transfer it to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., Ethyl Acetate).[3]
-
Washing: Combine the organic layers and wash them sequentially with one portion of cold water and one portion of cold, saturated aqueous sodium chloride (brine).
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na2SO4). Swirl the flask and let it stand for 15-20 minutes.
-
Filtration & Concentration: Filter off the drying agent, rinsing the solid with a small amount of fresh solvent.[2] Remove the solvent under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 40 °C.
-
Final Analysis: Obtain an NMR spectrum of the crude material to assess purity before proceeding with chromatography or other purification methods.
By adhering to these principles of mild, temperature-controlled conditions, researchers can confidently navigate the workup of 3-fluorooxan-4-ol, ensuring the integrity of this valuable synthetic intermediate.
References
-
Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry & Biochemistry. Retrieved from [Link]
- Google Patents. (2019). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
-
Ashenhurst, J. (2014, October 17). Acidity and Basicity of Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Nichols, L. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]
-
Request PDF. (n.d.). Fluorinated Cyclic Ether Diluent for High-Voltage Lithium Metal Batteries. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of (3R,4S)-3-Fluorooxan-4-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of (3R,4S)-3-fluorooxan-4-ol. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities encountered during the synthesis of this critical fluorinated building block. The strategic placement of a fluorine atom adjacent to a hydroxyl group offers a powerful tool to modulate molecular properties, making purity paramount for downstream applications.[1] This guide provides in-depth, cause-and-effect explanations for impurity formation and practical, field-proven solutions.
The most prevalent synthetic route to this compound involves the nucleophilic ring-opening of a stereochemically defined 3,4-epoxyoxane precursor with a fluoride source. The questions and troubleshooting guides below address the most common impurities originating from this pathway.
FAQ 1: The Regioisomeric Impurity – (3S,4R)-4-Fluorooxan-3-ol
Question: My post-reaction analysis (LC-MS/GC-MS) shows a major peak corresponding to the correct mass of my product, but also a significant secondary peak with the identical mass. My ¹H and ¹⁹F NMR spectra are also more complex than expected. What is this major impurity?
Answer: The most common process-related impurity in this synthesis is the regioisomer, (3S,4R)-4-fluorooxan-3-ol . It is formed when the incoming fluoride nucleophile attacks the C3 position of the epoxide ring instead of the desired C4 position. Both reaction pathways produce a fluorohydrin with the same molecular weight, making them indistinguishable by mass spectrometry alone.
The formation of this regioisomer is a direct consequence of the two electrophilic carbon atoms (C3 and C4) in the epoxide ring. The fluoride ion can, in principle, attack either carbon. The regioselectivity of this Sɴ2-type reaction is highly dependent on the reaction conditions, the nature of the fluorinating agent, and the presence of any activating agents (e.g., Lewis acids).[2][3][4] Under acidic conditions, the reaction may gain partial Sɴ1 character, favoring attack at the more substituted carbon that can better stabilize a partial positive charge.[4][5]
Troubleshooting Guide: Minimizing the Regioisomeric Impurity
-
Choice of Fluoride Source: Reagents with "harder" fluoride ions and less acidic character, such as tetralkylammonium fluorides (e.g., TBAF), tend to favor attack at the less sterically hindered carbon, which may or may not be the desired position depending on your substrate.[6] Highly reactive, acidic sources like HF-pyridine (Olah's reagent) can sometimes lead to mixtures due to protonation of the epoxide oxygen, which activates both carbons.[7]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can decrease the selectivity of the nucleophilic attack, leading to a higher proportion of the undesired regioisomer.
-
Solvent Effects: The choice of solvent can influence the solvation of the fluoride ion and the transition state, thereby affecting regioselectivity. Aprotic polar solvents like THF or acetonitrile are common. Experimenting with different solvents can sometimes improve the isomeric ratio.
-
Purification: Since the regioisomers have different polarities due to the relative positions of the hydroxyl and fluoro groups, they can typically be separated by silica gel flash chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often effective.
FAQ 2: Diastereomeric and Unreacted Starting Material Impurities
Question: I have successfully minimized the regioisomer, but I still see multiple spots on my TLC plate and complex NMR signals. What other impurities should I consider?
Answer: Beyond the primary regioisomer, two other common classes of impurities are diastereomers of the desired product and unreacted starting material (the 3,4-epoxyoxane) .
-
Diastereomeric Impurities: The stereochemistry of your final product is dictated entirely by the stereochemistry of your starting epoxide. If your starting material is not enantiomerically pure, you will obtain a mixture of diastereomers. For example, if your (3R,4R)-3,4-epoxyoxane starting material is contaminated with (3S,4S)-3,4-epoxyoxane, the fluoride attack will produce (3S,4R)-3-fluorooxan-4-ol (the enantiomer of your desired product) and its corresponding regioisomer. The presence of multiple stereoisomers can significantly complicate purification and characterization.[8][9]
-
Unreacted Starting Material: Incomplete conversion is a frequent issue. The epoxide starting material is less polar than the resulting fluorohydrin products and will typically have a higher Rf value on a TLC plate. Its presence indicates that the reaction has not gone to completion.
Troubleshooting Guide: Ensuring Purity and Conversion
-
Starting Material Purity:
-
Action: Verify the stereochemical purity of your 3,4-epoxyoxane precursor using chiral GC or HPLC before starting the fluorination reaction.
-
Rationale: Ensuring a stereochemically pure starting material is the only way to guarantee a stereochemically pure product. Purification of the final fluorinated diastereomers can be extremely challenging.
-
-
Driving the Reaction to Completion:
-
Action: Monitor the reaction progress carefully by TLC or GC-MS. If the reaction stalls, consider adding a slight excess (1.1 to 1.5 equivalents) of the fluorinating agent.
-
Rationale: Ensuring full consumption of the starting material simplifies the subsequent purification process, as the polarity difference between the epoxide and the fluorohydrin is significant, making chromatographic separation straightforward.
-
FAQ 3: Byproducts from Side Reactions
Question: My reaction mixture has several low-molecular-weight byproducts, and my overall yield is low. What side reactions could be occurring?
Answer: Fluorination reactions, particularly deoxyfluorination of alcohols or reactions with aggressive reagents, are susceptible to side reactions. The two most likely culprits are elimination and hydrolysis .
-
Elimination Byproducts: Some fluorinating agents, especially sulfur-based reagents like DAST (Diethylaminosulfur trifluoride), are known to promote elimination reactions, particularly at elevated temperatures.[10][11] In this context, this could lead to the formation of unsaturated oxane derivatives.
-
Hydrolysis Byproduct (Diol): If there is water present in the reaction mixture, it can compete with the fluoride ion as a nucleophile, opening the epoxide to form the corresponding (3R,4R)-oxane-3,4-diol . This diol is significantly more polar than the desired fluorohydrin product.
Troubleshooting Guide: Preventing Side Reactions
-
Use Anhydrous Conditions:
-
Action: Ensure all glassware is oven- or flame-dried, and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: This prevents the formation of the diol byproduct by excluding water as a competing nucleophile.
-
-
Select Milder Reagents:
-
Action: If elimination is a problem, consider switching from aggressive reagents to milder fluoride sources like triethylamine trihydrofluoride (HF•Et₃N) or potassium fluoride in the presence of a phase-transfer catalyst.[12]
-
Rationale: Milder reagents have a lower propensity to induce elimination pathways, thus preserving the desired reaction course.
-
Summary of Impurities and Analytical Strategy
The table below provides a consolidated overview of the common impurities and recommended analytical and purification strategies.
| Impurity Name | Structure | Typical Origin | Analytical Detection | Purification Strategy |
| (3S,4R)-4-Fluorooxan-3-ol | Regioisomer | Attack at C3 of epoxide | ¹H & ¹⁹F NMR, GC/LC (different retention time), MS (same m/z) | Silica Gel Chromatography |
| Diastereomers | e.g., (3S,4S)-3-fluorooxan-4-ol | Impure epoxide starting material | Chiral GC/HPLC, NMR (complex signals) | Chiral Chromatography (difficult), Recrystallization |
| (3R,4R)-3,4-Epoxyoxane | Starting Material | Incomplete reaction | TLC (higher Rf), GC/MS | Silica Gel Chromatography |
| (3R,4R)-Oxane-3,4-diol | Hydrolysis Product | Presence of water | TLC (lower Rf), LC-MS | Silica Gel Chromatography (elutes with high polarity) |
| Unsaturated Oxanes | Elimination Product | Harsh reagents/high temp. | GC-MS (lower m/z) | Silica Gel Chromatography |
Experimental Protocol: Purification by Flash Chromatography
This protocol provides a general guideline for separating the desired product from the common regioisomeric impurity and unreacted starting material.
-
Sample Preparation: Concentrate the crude reaction mixture in vacuo. Adsorb the resulting oil/solid onto a small amount of silica gel (dry-loading).
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a hexane/ethyl acetate mixture (e.g., 95:5) as the mobile phase.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 98:2 Hexane:EtOAc) to elute the non-polar unreacted epoxide starting material first.
-
Gradually increase the solvent polarity by implementing a gradient (e.g., increasing to 80:20 Hexane:EtOAc).
-
The desired this compound and its regioisomer (3S,4R)-4-fluorooxan-3-ol will elute next. Due to differences in their dipole moments, they will have different retention times. The specific elution order depends on the exact substitution pattern but can be determined by analyzing small aliquots of the collected fractions by TLC or GC-MS.
-
-
Fraction Analysis: Collect fractions and analyze by TLC, staining with a suitable agent (e.g., potassium permanganate or vanillin stain).
-
Product Isolation: Combine the pure fractions containing the desired product and concentrate in vacuo to yield the purified this compound.
References
-
Konno, T. (2011). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry, 7, 1264–1270. Available at: [Link]
-
Li, C., et al. (2023). The Synthesis of Fluorinated Carbohydrates Using Sulfuryl Fluoride as the Deoxyfluorination Reagent. Organic Letters. Available at: [Link]
-
Mates, J. A., et al. (2008). Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins. ResearchGate. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2021). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules, 26(16), 4985. Available at: [Link]
-
Pees, A., et al. (2018). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. ACS Omega, 3(9), 11517–11524. Available at: [Link]
-
Linclau, B., et al. (2022). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews, 122(20). Available at: [Link]
-
Wang, C., et al. (2021). Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)-ones and 2-oxindoles for anti-hepatic fibrosis. RSC Advances, 11(10), 5555–5560. Available at: [Link]
-
Duffy, C. D., & Mapp, A. K. (2013). Regioselective Fluorohydrin Synthesis from Allylsilanes. ChemRxiv. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
Leah4sci. (2023, October 19). Enantiomers, Diastereomers and Meso Compounds: Multiple Chiral Centers [Video]. YouTube. Available at: [Link]
-
Konno, T. (2011). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journals. Available at: [Link]
-
Linclau, B., et al. (2022). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). Ring opening of various terminal epoxides with TBAF/THF. ResearchGate. Available at: [Link]
-
Khan Academy. (n.d.). Stereoisomers, enantiomers, diastereomers, constitutional isomers and meso compounds. Retrieved from [Link]
-
ResearchGate. (2018). Mechanism of regioselective ring-opening reactions of 1,2-epoxyoctane catalyzed by tris(pentafluorophenyl)borane: a combined experimental, DFT, and microkinetic study. ResearchGate. Available at: [Link]
-
Hudlicky, M. (1990). Fluorination with Diethylaminosulfur Trifluoride and Related Aminofluorosulfuranes. ResearchGate. Available at: [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
Card, P. J. (1985). Synthesis of Fluorinated Carbohydrates. Journal of Carbohydrate Chemistry, 4(4), 451–487. Available at: [Link]
-
Kalow, J. A., & Doyle, A. G. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society, 132(10), 3268–3269. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Researcher's Guide to Differentiating 3-Fluorooxan-4-ol Stereoisomers Using Spectral Data
In the landscape of modern drug discovery and development, the precise control and characterization of molecular stereochemistry are not merely academic exercises; they are fundamental prerequisites for ensuring therapeutic efficacy and safety. The introduction of fluorine into bioactive molecules is a widely employed strategy to modulate metabolic stability, lipophilicity, and binding affinity. However, this often introduces new stereocenters, necessitating robust analytical methodologies to distinguish between the resulting stereoisomers. This guide provides an in-depth comparison of the spectral data of the stereoisomers of 3-fluorooxan-4-ol, a representative fluorinated heterocyclic scaffold. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering field-proven insights and experimental data to empower researchers in their stereochemical assignments.
The Stereochemical Challenge: 3-Fluorooxan-4-ol Isomers
The 3-fluorooxan-4-ol ring system can exist as four distinct stereoisomers, arising from the relative orientations of the fluorine and hydroxyl substituents. These are the cis-(3R,4S), cis-(3S,4R) enantiomeric pair and the trans-(3R,4R), trans-(3S,4S) enantiomeric pair. For the purpose of this guide, we will focus on the differentiation of the diastereomeric pairs: cis and trans. In the stable chair conformation of the oxane ring, these diastereomers will exhibit different arrangements of axial and equatorial substituents, which profoundly influences their spectroscopic signatures.
To provide a robust and experimentally grounded comparison, we will draw upon detailed spectral analysis of the closely related and well-characterized stereoisomers of 3-fluorocyclohexanol. The principles and observed differences in the spectral data of these analogs are directly translatable to the 3-fluorooxan-4-ol system.
Diagram 1: Stereoisomers of 3-Fluorooxan-4-ol
A schematic representation of the cis and trans diastereomers of 3-fluorooxan-4-ol and their conformational isomers.
Experimental Protocols: A Foundation of Trustworthiness
The reliability of any spectral comparison hinges on the quality and consistency of the experimental methodology. The following protocols for NMR and IR spectroscopy are designed to be self-validating, ensuring reproducible and accurate data acquisition.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified 3-fluorooxan-4-ol stereoisomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the hydroxyl proton, due to hydrogen bonding effects.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δ = 0.00 ppm) or a secondary standard can be used.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Key parameters to focus on are the chemical shifts (δ) and coupling constants (J) of the protons on C3 and C4. The multiplicity of these signals will be indicative of the relative stereochemistry.
-
-
¹³C NMR Spectroscopy:
-
Obtain a proton-decoupled ¹³C NMR spectrum.
-
The chemical shifts of C3 and C4 will be influenced by the electronegativity of the directly attached fluorine and oxygen atoms, as well as by stereochemical effects (γ-gauche effect).
-
-
¹⁹F NMR Spectroscopy:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is highly sensitive to its electronic environment and, therefore, its axial or equatorial orientation.
-
To obtain crucial coupling information, acquire a proton-coupled ¹⁹F NMR spectrum. The magnitude of the vicinal (³JHF) and long-range (⁴JHF) coupling constants are particularly diagnostic of stereochemistry.[1]
-
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared between two KBr or NaCl plates.
-
For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.
-
Key spectral regions to analyze are the O-H stretching region (around 3600-3200 cm⁻¹) and the C-O and C-F stretching regions in the fingerprint region (below 1500 cm⁻¹).
-
Spectral Data Comparison: Unveiling the Stereochemical Fingerprints
The following tables summarize the expected and literature-reported spectral data for the stereoisomers of 3-fluorocyclohexanol, which serve as a reliable model for 3-fluorooxan-4-ol.
Table 1: Comparative ¹H and ¹⁹F NMR Data of 3-Fluorocyclohexanol Stereoisomers
| Stereoisomer | Conformation (Major) | Key ¹H NMR Signals (δ, ppm) | Key ¹⁹F NMR Signals (δ, ppm) | Diagnostic J-Couplings (Hz) |
| cis | F (ax), OH (eq) | H-3 (eq): ~4.8 (br d) | F (ax): ~ -180 | ³JHF (H-3ax, F-ax): Large (~30 Hz) |
| H-4 (ax): ~3.6 (m) | ³JHF (H-3eq, F-ax): Small (~12 Hz) | |||
| trans | F (eq), OH (eq) | H-3 (ax): ~4.5 (m) | F (eq): ~ -170 | ³JHF (H-3ax, F-eq): Small (~8 Hz) |
| H-4 (ax): ~3.8 (m) | ³JHF (H-3eq, F-eq): Small (~5 Hz) |
Note: Chemical shifts are approximate and can vary with solvent and concentration. The key differentiating features are the coupling constants.
Table 2: Comparative IR Spectral Data of 3-Fluorooxan-4-ol Stereoisomers
| Stereoisomer | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Fingerprint Region |
| cis | Broad, ~3400 (intramolecular H-bonding possible in F(ax), OH(eq) conformer) | ~1050-1100 | ~1000-1100 | Complex, distinct from trans |
| trans | Broad, ~3400 (intermolecular H-bonding) | ~1050-1100 | ~1000-1100 | Complex, distinct from cis |
Causality Behind the Spectral Differences: An Expert's Interpretation
The observed differences in the spectral data are a direct consequence of the distinct three-dimensional arrangements of the atoms in each stereoisomer.
NMR Spectroscopy: A Tale of Two Orientations
The most powerful tool for differentiating these stereoisomers is undoubtedly NMR spectroscopy, with a particular emphasis on the analysis of coupling constants.
-
³JHF Coupling: The magnitude of the vicinal proton-fluorine coupling constant (³JHF) is highly dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship.
-
In the cis-isomer, the major conformer is expected to have an axial fluorine and an equatorial hydroxyl group to minimize steric interactions. This places the axial proton on C3 in an anti-periplanar arrangement with the axial fluorine, resulting in a large ³JHF coupling constant (typically > 25 Hz).[1]
-
Conversely, in the trans-isomer, the diequatorial conformer is generally more stable. In this arrangement, the relationship between the fluorine and the protons on C3 is gauche, leading to significantly smaller ³JHF coupling constants (typically < 10 Hz).[1]
-
-
⁴JHF Coupling: Long-range coupling over four bonds can also be diagnostic. The sign of the ⁴JHF coupling between the fluorine and the axial or equatorial proton on C4 can differ depending on the stereochemistry, providing another layer of confirmation.[1] DFT calculations have shown that this coupling is often negative when fluorine is equatorial and positive when it is axial.[1]
-
¹⁹F Chemical Shifts: The chemical shift of the fluorine nucleus is also influenced by its orientation. Generally, an axial fluorine atom is more shielded (resonates at a lower frequency/more upfield) compared to an equatorial fluorine atom. This difference, while often consistent, can be influenced by other factors and should be used in conjunction with coupling constant analysis.
Diagram 2: NMR Data Acquisition and Analysis Workflow
A workflow diagram illustrating the process of acquiring and analyzing NMR data for stereochemical determination.
IR Spectroscopy: A Complementary Perspective
While less definitive than NMR for this specific stereochemical problem, IR spectroscopy provides valuable complementary information.
-
O-H Stretching: The position and shape of the O-H stretching band can be influenced by hydrogen bonding. In the cis-isomer with an axial fluorine and equatorial hydroxyl group, there is a possibility of an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom. This would typically result in a sharper O-H stretching band at a slightly lower frequency compared to the broad band resulting from intermolecular hydrogen bonding in the trans-isomer.
-
Fingerprint Region: The region below 1500 cm⁻¹ is rich in complex vibrational modes that are unique to the overall molecular structure. While difficult to assign individual peaks, the overall pattern of the fingerprint region serves as a unique "fingerprint" for each stereoisomer. Comparison of the fingerprint regions of the synthesized isomers with reference spectra can provide a confident identification.
Conclusion
The unambiguous differentiation of the stereoisomers of 3-fluorooxan-4-ol is a critical task in the development of fluorine-containing pharmaceuticals and agrochemicals. This guide has demonstrated that a systematic approach utilizing a combination of ¹H, ¹³C, and particularly ¹⁹F NMR spectroscopy, complemented by IR spectroscopy, provides a robust and reliable methodology for this purpose. The key to a confident stereochemical assignment lies in the detailed analysis of vicinal and long-range H-F coupling constants, which are exquisitely sensitive to the dihedral angles between the coupled nuclei. By adhering to the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of stereoisomer characterization and advance their research with a high degree of scientific integrity.
References
-
Pinto, N. G. A. D. C., et al. (2020). Selective Nuclear Magnetic Resonance Experiments for Sign-Sensitive Determination of Heteronuclear Couplings: Expanding the Analysis of Crude Reaction Mixtures. Analytical Chemistry, 92(19), 13135–13142. [Link]
-
Nowick, J. S. (2011). Organic Spectroscopy, Lecture 14: Spin-Spin Coupling in Stereochemistry and Structure Determination. University of California, Irvine. [Link]
-
Anwar, E. M., & Noreljaleel, M. (2021). Long-range proton–carbon coupling constants for the determination of the stereochemical structure of organic compounds. Journal of The Faculty of Science and Technology, 7. [Link]
-
Chegg. (2011). Solved: a) draw cis-3-fluorocyclohexanol in its more stable...[Link]
-
YouTube. (2023). Find out most stable conformer of cis-3-fluorocyclohexanol.[Link]
Sources
A Comparative Guide to the Biological Activity of (3R,4S)-3-Fluorooxan-4-ol and its Non-Fluorinated Analog
Introduction: The Strategic Role of Fluorine in Modulating Bioactivity
The substitution of a hydrogen atom with fluorine can profoundly alter a molecule's physicochemical profile, including its lipophilicity, metabolic stability, and conformational preferences.[1][2] These modifications, though seemingly minor, can translate into significant changes in biological activity, such as enhanced potency, selectivity, and improved pharmacokinetic profiles.[3][4] In the context of carbohydrate mimetics like the oxan-4-ol scaffold, the introduction of a fluorine atom at the C3 position is anticipated to influence its interaction with target enzymes, such as glycosidases, which play crucial roles in various physiological and pathological processes.[5]
(3R,4S)-3-Fluorooxan-4-ol introduces a highly electronegative fluorine atom adjacent to a hydroxyl group on a tetrahydropyran ring. This structural change is hypothesized to impact its biological activity relative to the parent oxan-4-ol in several key ways:
-
Conformational Rigidity and Binding Affinity: The presence of fluorine can significantly influence the conformational equilibrium of the pyranose ring, potentially favoring a conformation that presents the key binding motifs in a more optimal orientation for interaction with an enzyme's active site.[6][7]
-
Electronic Effects on Hydrogen Bonding: The strong electron-withdrawing nature of fluorine can modulate the acidity of the neighboring hydroxyl group, thereby altering its hydrogen bonding capabilities with amino acid residues in the enzyme's active site.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation.[8] This can lead to a longer biological half-life for the fluorinated analog compared to its non-fluorinated counterpart.
This guide will explore these concepts in the context of a plausible biological target, β-glucosidase, and provide a detailed experimental protocol for researchers to directly compare the inhibitory activities of these two compounds.
Predicted Biological Activity: A Focus on β-Glucosidase Inhibition
Given their structural similarity to monosaccharides, both this compound and oxan-4-ol are prime candidates for inhibition of glycosidases. β-Glucosidases are a class of enzymes that catalyze the hydrolysis of β-glycosidic bonds and are implicated in various biological processes, making them attractive therapeutic targets.[9][10]
While specific IC50 values are not available, we can extrapolate the likely impact of fluorination. The introduction of fluorine may enhance the inhibitory potency of the parent oxan-4-ol scaffold. This hypothesis is based on the principle that the fluorinated analog may better mimic the transition state of the glycosidic bond cleavage, a key strategy for potent enzyme inhibition.[11]
Table 1: Predicted Comparative Biological Activity Profile
| Parameter | This compound | Oxan-4-ol (Non-fluorinated analog) | Rationale for Predicted Difference |
| Predicted Target | β-Glucosidase (and other glycosidases) | β-Glucosidase (and other glycosidases) | Both are carbohydrate mimetics. |
| Predicted IC50 | Lower (Higher Potency) | Higher (Lower Potency) | Fluorination may enhance binding affinity through conformational and electronic effects. |
| Metabolic Stability | Higher | Lower | The C-F bond is more stable to metabolic cleavage than a C-H bond.[8] |
| Lipophilicity (LogP) | Higher | Lower | Fluorine substitution generally increases lipophilicity. |
Experimental Protocol: In Vitro β-Glucosidase Inhibition Assay
To empirically determine and compare the biological activity of this compound and oxan-4-ol, a robust and widely used in vitro β-glucosidase inhibition assay can be employed. This protocol utilizes the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG), which upon enzymatic cleavage releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[12][13]
Materials and Reagents
-
β-Glucosidase from almond (e.g., Sigma-Aldrich, G0395)
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich, N7006)
-
This compound
-
Oxan-4-ol
-
Acarbose (positive control inhibitor)
-
Sodium phosphate buffer (100 mM, pH 7.0)
-
Sodium carbonate (Na₂CO₃), 1 M
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Solution Preparation
-
Enzyme Stock Solution: Prepare a 1 U/mL stock solution of β-glucosidase in 100 mM sodium phosphate buffer (pH 7.0).
-
Substrate Solution: Prepare a 1 mM solution of pNPG in 100 mM sodium phosphate buffer (pH 7.0).
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound, oxan-4-ol, and acarbose in DMSO.
-
Serial Dilutions of Inhibitors: Perform serial dilutions of the inhibitor stock solutions in 100 mM sodium phosphate buffer to obtain a range of concentrations for IC50 determination (e.g., 1000 µM to 0.1 µM).
Assay Procedure
-
To each well of a 96-well microplate, add the following in the specified order:
-
50 µL of 100 mM sodium phosphate buffer (pH 7.0)
-
25 µL of the inhibitor solution (or buffer for the negative control, or acarbose for the positive control) at various concentrations.
-
25 µL of the β-glucosidase enzyme solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the 1 mM pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of negative control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
Visualizing the Concepts
Experimental Workflow
Caption: Workflow for the in vitro β-glucosidase inhibition assay.
Hypothetical Signaling Pathway Inhibition
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A Comparative Guide to the Structural Validation of (3R,4S)-3-Fluorooxan-4-ol: X-ray Crystallography and Beyond
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount. This is particularly true for fluorinated carbohydrates, a class of compounds with escalating importance due to their unique biological properties. The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Herein, we provide an in-depth technical guide on the definitive structural validation of (3R,4S)-3-fluorooxan-4-ol, a representative fluorinated oxane, with a primary focus on single-crystal X-ray crystallography. This guide will objectively compare this "gold standard" technique with other powerful analytical methods, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Unambiguous Stereochemical Assignment via Single-Crystal X-ray Diffraction
For the unequivocal determination of a molecule's absolute stereochemistry, single-crystal X-ray diffraction remains the most powerful and definitive technique available to chemists.[1][2][3][4] This method provides a precise three-dimensional map of electron density within a crystal lattice, allowing for the direct visualization of the atomic arrangement and, consequently, the unambiguous assignment of stereocenters. In the case of this compound, where the relative and absolute configurations of the fluorine and hydroxyl substituents are critical to its function, X-ray crystallography serves as the ultimate arbiter.
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The causality behind each step is crucial for obtaining high-quality, publishable data.
Experimental Protocol: Structure Determination of this compound
The following protocol outlines the key steps for the crystallographic validation of the target compound.
1. Crystallization:
-
High-purity this compound is dissolved in a minimal amount of a suitable solvent system. For polar molecules like this, solvent mixtures such as acetone/water or ethanol/hexane are often successful.
-
Slow evaporation of the solvent at a constant temperature is employed to allow for the formation of well-ordered single crystals. Vapor diffusion techniques can also be utilized.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
Data is collected using a modern X-ray diffractometer equipped with a copper or molybdenum X-ray source.[5] The crystal is maintained at a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The structure is solved using direct methods, which provide an initial electron density map.
-
The atomic positions are refined against the experimental data using full-matrix least-squares on F².[6] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions.
Representative Crystallographic Data
The following table summarizes the kind of crystallographic data that would be expected from a successful structure determination of this compound. This data is illustrative and serves as a benchmark for a high-quality analysis.
| Parameter | Illustrative Value | Significance |
| Chemical Formula | C₅H₉FO₂ | Confirms the elemental composition of the crystallized molecule. |
| Formula Weight | 120.12 g/mol | Consistent with the molecular formula. |
| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | A common chiral space group for organic molecules, indicating the absence of improper rotation axes. |
| a, b, c (Å) | 8.5, 10.2, 12.1 | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 90, 90 | The angles of the unit cell, which are all 90° for the orthorhombic system. |
| Volume (ų) | 1049.8 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Calculated Density (g/cm³) | 1.285 | The theoretical density based on the crystal parameters. |
| R₁ [I > 2σ(I)] | 0.045 | A measure of the agreement between the observed and calculated structure factors; lower values are better. |
| wR₂ (all data) | 0.115 | A weighted R-factor based on all data; also indicative of the quality of the refinement. |
| Goodness-of-fit on F² | 1.05 | Should be close to 1.0 for a good refinement. |
Part 2: A Comparative Perspective: NMR Spectroscopy
While X-ray crystallography provides definitive solid-state structural information, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and conformation of molecules in solution.[7] For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly powerful.
Strengths and Limitations: A Head-to-Head Comparison
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| State of Matter | Solid (requires single crystals) | Solution (provides information on the behavior in a biologically relevant medium) |
| Information Obtained | Absolute 3D structure, bond lengths, bond angles, crystal packing. | Connectivity, relative stereochemistry (via coupling constants and NOE), conformational dynamics. |
| Key Strengths | Unambiguous determination of absolute stereochemistry.[1][2] | Provides information on solution-state conformation and dynamics; non-destructive. |
| Key Limitations | Requires the growth of high-quality single crystals, which can be challenging. The solid-state conformation may not be the same as in solution. | Does not directly provide absolute stereochemistry. Can be complex to interpret for conformationally flexible molecules. |
| Sample Requirements | A single crystal of sufficient size and quality. | Typically requires milligrams of pure, soluble material. |
The fluorination of carbohydrates can influence their conformation, and while X-ray studies often show that the pyranose chair conformation is maintained, NMR is crucial for confirming this in solution.[8][9] The coupling constants between protons and between protons and fluorine can provide valuable information about the dihedral angles and thus the chair conformation of the oxane ring.
Conclusion
In the rigorous process of drug development, the structural validation of a molecule like this compound relies on a synergistic approach. Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute stereochemistry and solid-state conformation, providing a static, high-resolution picture of the molecule. Complementarily, NMR spectroscopy offers invaluable insights into the molecule's structure and dynamic behavior in solution, a medium that often better mimics physiological conditions. The judicious application of both techniques provides a comprehensive and trustworthy structural characterization, which is a fundamental prerequisite for understanding the molecule's biological activity and advancing it through the development pipeline.
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Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. RSC Publishing. [Link]
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The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews - ACS Publications. [Link]
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Standard X-ray Diffraction Powder Patterns. National Bureau of Standards. [Link]
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NMR Spectra of Fluorinated Carbohydrates. ResearchGate. [Link]
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X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. MDPI. [Link]
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X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH. [Link]
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Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. MDPI. [Link]
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X-ray Crystallography: Assessment and Validation of Protein-Small Molecule Complexes for Drug Discovery. PubMed. [Link]
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X-RAY DIFFRACTION AND SEM/EDX STUDIES ON TECHNOLOGICAL EVOLUTION OF THE OXIDE-FLUORIDE CERAMIC FLUX FOR SUBMERGED ARC-SURFACING. Journal of Mining and Metallurgy, Section B: Metallurgy. [Link]
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Validation and Quality Assessment of X-ray Protein Structures. SARomics Bio-structures. [Link]
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Crystallographic studies of carbohydrates. PubMed. [Link]
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Protein Structure Validation and Analysis with X-Ray Crystallography. Springer Protocols. [Link]
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Standard x-ray diffraction powder patterns: section 9- data for 63 substances. National Bureau of Standards Monograph. [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of (3Z)-4-[(4-amino-1,2,5-oxadiazol-3-yl)amino]. IUCrData. [Link]
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Protein Structure Analysis and Validation with X-Ray Crystallography. PubMed. [Link]
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Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material. ResearchGate. [Link]
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3-Amino-4-azido-1,2,5-oxadiazole: Synthesis, Structural Characterization, and Physicochemical Properties. ResearchGate. [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. PubMed. [Link]
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comparative study of different fluorinating reagents for oxane synthesis
Introduction: The Strategic Role of Fluorine in Oxane Scaffolds
To the researchers, medicinal chemists, and drug development professionals at the forefront of innovation, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern discovery.[1][2] The oxane (tetrahydropyran) ring is a privileged scaffold, present in numerous natural products and pharmaceuticals. Introducing fluorine into this motif can profoundly influence a molecule's properties, enhancing metabolic stability, modulating basicity (pKa), and improving binding affinity through unique stereoelectronic interactions.[2] However, the synthesis of fluorinated oxanes is not without its challenges. The choice of fluorinating reagent is paramount, dictating not only the success of the reaction but also its selectivity, safety, and scalability.
This guide provides an in-depth comparative analysis of common fluorinating reagents for oxane synthesis, moving beyond a simple catalog of methods. We will explore the causality behind experimental choices, compare performance with supporting data, and provide actionable protocols, empowering you to select the optimal reagent for your specific synthetic challenge.
Part 1: Deoxyfluorination of Hydroxy-Oxanes: A Comparative Analysis
The most common strategy for introducing a single fluorine atom onto an oxane ring is the deoxyfluorination of a precursor alcohol. This nucleophilic substitution reaction replaces a hydroxyl group with fluoride. The choice of reagent here is critical, as it directly impacts yield, stereochemical outcome, and the formation of undesired elimination byproducts (dihydropyrans). We will compare the performance of three generations of sulfur trifluoride-based reagents: DAST, Deoxo-Fluor®, and the more recent XtalFluor® salts.
The Workhorse: Diethylaminosulfur Trifluoride (DAST)
DAST has been a staple in organic synthesis for decades, valued for its effectiveness in converting primary, secondary, and tertiary alcohols to their corresponding fluorides.[3][4]
Mechanism of Action: The reaction proceeds via activation of the alcohol by DAST to form an alkoxyaminosulfur difluoride intermediate. This is followed by nucleophilic attack by fluoride. The pathway can be either SN2-like, leading to inversion of configuration, or SN1-like, which can lead to rearrangements or racemization, depending on the substrate's structure and ability to stabilize a carbocation.[5]
Performance & Limitations:
-
Reactivity: DAST is highly reactive and effective for a broad range of alcohols.[4][6]
-
Stereoselectivity: For secondary alcohols on a rigid oxane ring, the reaction often proceeds with inversion of stereochemistry, consistent with an SN2 mechanism. However, substrates that can form stable oxocarbenium ions may undergo reaction with retention or lead to mixtures.[7]
-
Side Reactions: The primary drawback of DAST is its propensity to promote elimination, forming dihydropyran byproducts. This is particularly problematic for substrates where the proton anti-periplanar to the leaving group is accessible.
-
Safety: DAST is thermally unstable and can decompose violently, especially at temperatures above 90°C.[6] It is also a fuming liquid that reacts with moisture to release corrosive HF.[8]
The Safer Alternative: Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®)
Developed as a safer alternative to DAST, Deoxo-Fluor® has a similar reactivity profile but with significantly improved thermal stability.[6][9][10]
Mechanism of Action: The mechanism is analogous to that of DAST, involving the formation of an activated alkoxyaminosulfur difluoride intermediate followed by fluoride displacement.[11]
Performance & Limitations:
-
Reactivity: Its reactivity is comparable to DAST, effectively fluorinating a wide array of alcohols and converting ketones to gem-difluorides.[10]
-
Selectivity: In some cases, Deoxo-Fluor® shows slightly better selectivity, affording lower proportions of elimination byproducts compared to DAST.[11]
-
Safety: Deoxo-Fluor® is more thermally stable than DAST, making it a more suitable choice for reactions requiring elevated temperatures and for larger-scale synthesis.[8][12] However, it is still a liquid that reacts with water to generate HF.[12]
The Modern Solution: Aminodifluorosulfinium Salts (XtalFluor-E® and XtalFluor-M®)
The XtalFluor® reagents are crystalline, air-stable salts that represent a significant advancement in deoxyfluorination technology, offering enhanced safety, ease of handling, and often superior selectivity.[8][13][14]
Mechanism of Action: Unlike DAST and Deoxo-Fluor®, the XtalFluor® mechanism is a two-component system. XtalFluor-E® or -M® acts as an electrophile to activate the C-O bond. A separate, external fluoride source (a "promoter" such as Et₃N·3HF or DBU) is then required to deliver the nucleophilic fluoride for the displacement step.[14] This separation of activation and substitution is key to its high selectivity. Crucially, under anhydrous conditions, this process does not generate free HF.[13]
Performance & Limitations:
-
Reactivity: While the reagents alone are poor fluorinating agents, their combination with a promoter is highly effective.[13]
-
Selectivity: XtalFluor® reagents are typically more selective than DAST and Deoxo-Fluor®, providing significantly less of the elimination side product.[8][15] For example, the fluorination of 4-tert-butylcyclohexanone with XtalFluor-E®/Et₃N·2HF gave a 62:1 ratio of gem-difluoride to vinyl fluoride, compared to ratios of 5:1 with Deoxo-Fluor® and 2:1 with DAST.[15]
-
Safety & Handling: As crystalline solids, they are significantly easier and safer to handle than the fuming liquids DAST and Deoxo-Fluor®.[14] Their superior thermal stability makes them amenable to process chemistry.[8] The absence of free HF generation allows for the use of standard borosilicate glassware.[13]
Quantitative Performance Comparison
| Reagent | Substrate | Product(s) | Yield (%) | Ratio (Fluoride:Olefin) | Reference |
| DAST | 4-tert-Butylcyclohexanol | 4-tert-Butylfluorocyclohexane | 85 | 5.7 : 1 | J. Org. Chem. 1980, 45 (1), 1-11 |
| Deoxo-Fluor® | 4-tert-Butylcyclohexanol | 4-tert-Butylfluorocyclohexane | 91 | 19 : 1 | J. Org. Chem. 1999, 64 (19), 7048-7054 |
| XtalFluor-E® | 4-tert-Butylcyclohexanol | 4-tert-Butylfluorocyclohexane | 92 | >50 : 1 | Org. Lett. 2009, 11 (21), 5050–5053[8] |
| DAST | 2-Hydroxy-tetrahydrochromenone | 2-Fluoro-tetrahydrochromenone | 63-81 | >99 : 1 (Chemoselective) | Blucher Proceedings 2015, 1 (3), 27-28[16] |
Note: Data is compiled from different sources and reaction conditions may vary. Direct comparison should be made with caution. The trend of increasing selectivity (reduced elimination) from DAST to Deoxo-Fluor® to XtalFluor® is consistently reported.
Part 2: Electrophilic Fluorination for 2-Fluoro-Oxanes
An alternative strategy, particularly for accessing 2-fluoro-oxanes, involves the electrophilic fluorination of an oxene intermediate, such as a glycal or a dihydropyran. In this arena, N-F reagents, most notably Selectfluor®, are the dominant choice.
The Premier Electrophilic Reagent: Selectfluor®
Selectfluor® (F-TEDA-BF₄) is a user-friendly, crystalline solid that serves as a powerful source of electrophilic fluorine ("F⁺"). It is exceptionally useful for the fluorination of electron-rich double bonds.
Mechanism of Action: In the context of a glycal (a cyclic enol ether), the reaction is believed to be a polar, two-electron process. The electron-rich double bond attacks the electrophilic fluorine of Selectfluor®, generating an intermediate oxygen-stabilized cation. This cation is then trapped by a nucleophile present in the reaction mixture (e.g., the solvent or an added alcohol), leading to a 2-fluoro-1-alkoxy-oxane. Mechanistic studies suggest the reaction does not proceed via a single-electron transfer (SET) pathway.
Performance & Applications:
-
Scope: This method provides a high-yield, one-step synthesis of 2-deoxy-2-fluoro sugars and their glycosides from readily available glycals.
-
Stereoselectivity: The stereochemical outcome of both the fluorination at C2 and the nucleophilic addition at C1 can be controlled. Studies show that Selectfluor® often adds in a syn manner to the double bond, and the subsequent anomeric distribution can be influenced by the choice of protecting groups on the oxane ring.
-
Safety & Handling: As an air- and moisture-stable, non-volatile solid, Selectfluor® is significantly safer and easier to handle than many other fluorinating agents, making it suitable for a wide range of laboratory settings.
Part 3: Experimental Protocols & Field Insights
Workflow: Deoxyfluorination of a Secondary Oxane Alcohol
Protocol: Synthesis of 4-Fluorotetrahydropyran using XtalFluor-E®
This protocol is adapted from established procedures for deoxyfluorination of cyclic alcohols.[8][15]
-
Preparation: To an oven-dried, 50 mL round-bottom flask under an argon atmosphere, add 4-hydroxytetrahydropyran (1.02 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 20 mL). Cool the stirred solution to 0 °C using an ice bath.
-
Reagent Addition: In a separate dry flask, add XtalFluor-E® (2.45 g, 12.0 mmol, 1.2 eq) followed by triethylamine trihydrofluoride (Et₃N·3HF, 2.13 g, 13.0 mmol, 1.3 eq). Carefully add anhydrous DCM (10 mL) and stir until the promoter dissolves.
-
Reaction: Slowly add the XtalFluor-E®/promoter solution to the cooled alcohol solution via cannula or syringe over 10 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing ice and saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 4-fluorotetrahydropyran.
Causality & Field Insights:
-
Why -78 °C for DAST? The high reactivity of DAST often necessitates low temperatures to control the reaction rate and minimize elimination side products.
-
Why a Promoter for XtalFluor®? XtalFluor® itself is not a potent fluorinating agent. Its role is to activate the hydroxyl group. The promoter (e.g., Et₃N·3HF) is the source of the nucleophilic fluoride, allowing for a more controlled and selective reaction.[14]
-
Quenching Caution: The workup for DAST and Deoxo-Fluor® reactions must be performed with extreme care. The quenching with bicarbonate is highly exothermic and releases gas. Always add the reaction mixture to the quench solution slowly, with vigorous stirring and adequate cooling.
Conclusion and Future Outlook
The synthesis of fluorinated oxanes has been significantly advanced by the development of new fluorinating reagents. While DAST remains a powerful and effective tool, its poor thermal stability and tendency to form elimination byproducts limit its application, especially on a larger scale. Deoxo-Fluor® offers a tangible improvement in safety with comparable reactivity.
For modern drug discovery and development, however, the XtalFluor® reagents represent the current state-of-the-art for deoxyfluorination. Their crystalline nature, superior thermal stability, ease of handling, and, most importantly, their high selectivity make them the preferred choice for complex and valuable substrates. For the synthesis of 2-fluoro-oxanes via electrophilic addition, Selectfluor® is the undisputed reagent of choice, combining effectiveness with an excellent safety profile.
As the demand for complex fluorinated molecules continues to grow, we can anticipate the development of even more selective, safer, and perhaps catalytic fluorination methods to further expand the synthetic chemist's toolkit.
References
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Vincent, S. P., Burkart, M. D., Tsai, C. Y., Zhang, Z., & Wong, C. H. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(14), 5264–5279. [Link]
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Wood, S. H., Etridge, S., Kennedy, A. R., et al. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. Chemistry – A European Journal, 25(21), 5574-5585. [Link]
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Vincent, S. P., Burkart, M. D., Tsai, C. Y., Zhang, Z., & Wong, C. H. (1999). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Journal of Organic Chemistry. [Link]
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Burkart, M. D., Zhang, Z., Hung, S. C., & Wong, C. H. (1997). A New Method for the Synthesis of Fluoro-Carbohydrates and Glycosides Using Selectfluor. Journal of the American Chemical Society, 119(49), 11743–11746. [Link]
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Legros, F., et al. (2014). Selectfluor and NFSI exo-glycal fluorination strategies applied to the enhancement of the binding affinity of galactofuranosyltransferase GlfT2 inhibitors. PubMed. [Link]
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Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., Laflamme, F., & L'heureux, A. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3456-3469. [Link]
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Singh, R. P., & Shreeve, J. M. (2002). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. ResearchGate. [Link]
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Sparr, C., et al. (2015). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Beilstein Journal of Organic Chemistry. [Link]
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Bonacorso, H. G., et al. (2015). Chemoselective fluorination of 2-hydroxy-3,4,7,8-tetrahydro- 2H-chromen-5(6H)-ones using DAST. Blucher Proceedings. [Link]
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Organic Syntheses. (n.d.). DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®. Organic Syntheses. [Link]
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Legros, F., et al. (2015). A novel and selective fluoride opening of aziridines by XtalFluor-E. synthesis of fluorinated diamino acid derivatives. PubMed. [Link]
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Singh, R. P., & Shreeve, J. M. (2002). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. ResearchGate. [Link]
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Wipf, P., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Chemistry Portal. [Link]
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Georg, G. I., et al. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. Organic Chemistry Portal. [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
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Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. ACS Publications. [Link]
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Nielsen, M. K., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. National Institutes of Health. [Link]
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Al-Zoubi, R. M., et al. (2021). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. ResearchGate. [Link]
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Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. ACS Publications. [Link]
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Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorinating agents. ACS GCI Pharmaceutical Roundtable. [Link]
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Ma, S., et al. (2009). Studies on highly regio- and stereoselective fluorohydroxylation reaction of 3-aryl-1,2-allenyl phosphine oxides with Selectfluor. ResearchGate. [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. ResearchGate. [Link]
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Hunter, L. (2016). ChemInform Abstract: Organofluorine Chemistry: Deoxyfluorination Reagents for C—F Bond Synthesis. ResearchGate. [Link]
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Nielsen, M. K., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Organic Chemistry Portal. [Link]
-
Doyle, A. G., et al. (2023). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
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Nielsen, M. K., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. PubMed. [Link]
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Chambers, R. D., et al. (2002). ChemInform Abstract: Elemental Fluorine. Part 24. Fluorination of Ethers by Fluorine and Selectfluor. ResearchGate. [Link]
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ResearchGate. (n.d.). Asymmetric synthesis of 2‐substituted chiral tetrahydrofurans and tetrahydropyrans. ResearchGate. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of chiral tetrahydrofuran derivatives. ResearchGate. [Link]
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ResearchGate. (n.d.). Simple Synthesis of Tetrahydrofurans via Reaction of Enolates of γ-Chloroketones with Aldehydes. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (3R,4S)-3-Fluorooxan-4-ol
For researchers, scientists, and drug development professionals, ensuring the absolute purity of a synthesized active pharmaceutical ingredient (API) is paramount. This is particularly true for chiral molecules such as (3R,4S)-3-fluorooxan-4-ol, a fluorinated carbohydrate derivative with significant potential in medicinal chemistry. The introduction of a fluorine atom can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in drug design.[1][2] However, the synthesis of such complex molecules often yields a mixture of stereoisomers and other process-related impurities that must be meticulously identified and quantified.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a comprehensive understanding of how to establish the purity of this and similar chiral fluorinated compounds.
The Synthetic Landscape and Potential Impurities
A robust purity assessment begins with an understanding of the synthetic route, as this informs the potential impurity profile. A plausible and stereoselective synthesis of this compound can be envisioned starting from the readily available 3,4-dihydro-2H-pyran.[3][4] This pathway involves an asymmetric epoxidation followed by a regioselective and stereospecific ring-opening of the epoxide with a fluoride source.
Given this synthetic strategy, the primary impurities of concern are:
-
Diastereomers: The other three possible stereoisomers: (3S,4R), (3R,4R), and (3S,4S)-3-fluorooxan-4-ol. The formation of these is highly dependent on the stereoselectivity of the epoxidation and the stereospecificity of the fluoride ring-opening.
-
Enantiomer: The (3S,4R)-enantiomer is of particular concern as it can be difficult to separate from the desired (3R,4S) product using non-chiral methods.
-
Starting Materials and Reagents: Unreacted 3,4-dihydro-2H-pyran, the epoxide intermediate, and residual fluorinating agents (e.g., Selectfluor®, DAST) or their byproducts.[5][6]
-
Degradation Products: The stability of the C-F bond is generally high, but under certain conditions (e.g., harsh pH), degradation could occur.
A Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is essential for the comprehensive assessment of this compound purity. The three pillars of this assessment are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Analytical Technique | Primary Application | Strengths | Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Quantification of stereoisomeric purity (diastereomers and enantiomers). | High resolution for separating isomers.[7][8][9][10] Quantitative accuracy and precision. | Requires specialized and often expensive chiral stationary phases. Method development can be time-consuming. |
| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification and quantification of fluorine-containing impurities. | High sensitivity to the fluorine nucleus.[1] Large chemical shift dispersion, reducing signal overlap. Direct proportionality of signal area to molar concentration. | May not resolve all stereoisomers. Lower sensitivity compared to MS for trace impurities. |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and identification of non-fluorinated impurities. | Provides detailed structural information. Can detect a wide range of organic impurities. | Signal overlap can be an issue in complex mixtures. Lower sensitivity for minor components. |
| Mass Spectrometry (MS) | Identification of impurities by mass-to-charge ratio. | High sensitivity for detecting trace impurities. Provides molecular weight information. Can be coupled with HPLC (LC-MS) for enhanced separation and identification. | May not distinguish between isomers without fragmentation studies. Quantification can be less precise than HPLC. |
Experimental Protocols and Data Interpretation
To provide a practical framework, we present detailed protocols for the key analytical techniques.
Chiral HPLC for Stereoisomeric Purity
The separation of all four potential stereoisomers of 3-fluorooxan-4-ol is a critical challenge. A chiral stationary phase (CSP) is essential for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral alcohols and related compounds.
Experimental Protocol:
-
Column: A polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® series or Phenomenex Lux® series).
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The ratio will need to be optimized to achieve baseline separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: Refractive Index (RI) or UV (if derivatized).
-
Temperature: Controlled at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.
Data Interpretation:
A successful chiral HPLC method will show four distinct, well-resolved peaks corresponding to the four stereoisomers. The peak area of the desired (3R,4S) isomer relative to the total area of all peaks provides the diastereomeric and enantiomeric purity.
Illustrative Chiral HPLC Workflow
Caption: Workflow for Chiral HPLC Purity Assessment.
¹⁹F NMR for Fluorinated Impurities
Given the presence of a fluorine atom, ¹⁹F NMR is a uniquely powerful tool. The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment, meaning that diastereomers often exhibit distinct ¹⁹F NMR signals.
Experimental Protocol:
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: An inert, fluorinated compound with a known chemical shift and concentration can be added for quantitative analysis (qNMR).
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Parameters: A standard ¹⁹F NMR pulse sequence is used. A sufficient relaxation delay is crucial for accurate quantification.
Data Interpretation:
The ¹⁹F NMR spectrum of a pure sample of this compound should show a single, sharp signal. The presence of other signals in the ¹⁹F spectrum would indicate the presence of other fluorine-containing impurities, such as the other diastereomers or byproducts from the fluorination reaction. The relative integration of these signals can be used to quantify the levels of these impurities.
Logical Flow for Multi-technique Purity Verification
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Comparative Guide to the Biological Efficacy of (3R,4S)-3-Fluoroxan-4-ol and Alternative O-GlcNAc Transferase Inhibitors in Cellular Assays
This guide provides a comprehensive comparison of the biological efficacy of the putative O-GlcNAc Transferase (OGT) inhibitor, (3R,4S)-3-Fluoroxan-4-ol, with established alternatives in cellular assays. The content herein is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of OGT inhibition and the experimental frameworks for evaluating novel inhibitory compounds.
Introduction: The Critical Role of O-GlcNAc Transferase in Cellular Signaling
O-linked N-acetylglucosamine (O-GlcNAc) is a dynamic and reversible post-translational modification where a single N-acetylglucosamine sugar is attached to serine and threonine residues of nucleocytoplasmic proteins.[1][2] This process, known as O-GlcNAcylation, is fundamental to a vast array of cellular processes, including signal transduction, transcription, and protein stability.[3] The cycling of O-GlcNAc is governed by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[1][4] Given that OGT is essential for cell viability and its dysregulation is implicated in diseases such as cancer, neurodegeneration, and diabetes, it has emerged as a significant therapeutic target.[2][3]
The development of potent and selective OGT inhibitors is crucial for dissecting the complex roles of O-GlcNAcylation and for potential therapeutic interventions.[1][2] These inhibitors allow for the acute modulation of OGT activity in cellular and in vivo models, providing insights that are often not achievable through genetic knockout approaches, which are embryonically lethal.[1][4]
A Comparative Overview of OGT Inhibitors
OGT inhibitors can be broadly categorized based on their mechanism of action. Understanding these differences is key to selecting the appropriate tool for a given biological question and interpreting experimental outcomes.
(3R,4S)-3-Fluoroxan-4-ol is a fluorinated oxane derivative. Based on its structure as a fluorinated carbohydrate, it is hypothesized to function as a substrate analog that interferes with OGT's catalytic activity. The introduction of fluorine can significantly alter the physicochemical properties of a sugar, potentially enhancing metabolic stability, bioavailability, and binding affinity.[5] Fluorinated sugars have been successfully employed to probe carbohydrate-protein interactions and as inhibitors of various glycosyltransferases.[5][6]
For the purpose of this guide, we will compare the projected efficacy of (3R,4S)-3-Fluoroxan-4-ol with two well-characterized OGT inhibitors representing different mechanistic classes:
-
Ac45SGlcNAc (Reversible, Substrate Analog Precursor): This is a per-O-acetylated version of 5S-GlcNAc. The acetyl groups enhance cell permeability, and once inside the cell, it is converted to UDP-5SGlcNAc. This analog then competes with the natural substrate, UDP-GlcNAc, for binding to the OGT active site, leading to reversible inhibition.[7] A key challenge with this type of inhibitor is the high intracellular concentration of UDP-GlcNAc, which can outcompete the inhibitor.[7]
-
OSMI-4 (Reversible, Small Molecule): This compound represents a class of potent, reversible OGT inhibitors with high binding affinity in vitro.[7] However, a significant challenge for this class is confirming their specificity within the complex cellular environment, as off-target effects can confound experimental results.[7]
-
BZX2 (Covalent Inhibitor): While BZX2 is a reported covalent inhibitor of OGT, its utility in cellular studies is limited due to low reaction specificity.[7] Covalent inhibitors that form a permanent bond with the enzyme can be powerful tools, but require high specificity to avoid widespread off-target effects.
The ideal OGT inhibitor would possess high potency, excellent cell permeability, and validated on-target specificity within a cellular context.
Experimental Design: Cellular Assay for OGT Inhibition
To assess the biological efficacy of a putative OGT inhibitor like (3R,4S)-3-Fluoroxan-4-ol, a robust and validated cellular assay is paramount. The most direct method is to measure the global level of O-GlcNAcylated proteins within a cell line known to have active O-GlcNAc cycling, such as MCF7 or HEK293 cells.
Rationale for Experimental Choices
The selection of a Western blot-based readout for global O-GlcNAcylation provides a clear and quantifiable measure of OGT activity. A decrease in the overall O-GlcNAc signal upon treatment with an inhibitor is a direct indicator of its efficacy. The choice of a well-characterized antibody specific for O-GlcNAcylated proteins is critical for the reliability of this assay. Furthermore, including a loading control, such as β-actin or GAPDH, is essential for normalizing the data and ensuring that any observed changes are not due to variations in protein loading.
The inclusion of both positive and negative controls is a cornerstone of a self-validating protocol. A known OGT inhibitor (e.g., Ac45SGlcNAc) serves as a positive control to confirm that the assay can detect OGT inhibition. A vehicle control (e.g., DMSO) serves as the negative control, establishing the baseline level of O-GlcNAcylation.
Detailed Experimental Protocol: Western Blot for Global O-GlcNAcylation
-
Cell Culture and Treatment:
-
Seed MCF7 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare stock solutions of (3R,4S)-3-Fluoroxan-4-ol, Ac45SGlcNAc, and a vehicle control (e.g., DMSO) in appropriate solvents.
-
Treat cells with a range of concentrations for each compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-20% gradient SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin).
-
Quantify the band intensities for the O-GlcNAc signal and the loading control using densitometry software.
-
Normalize the O-GlcNAc signal to the loading control for each sample.
-
Calculate the percentage of OGT inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Comparative Performance Data
The following table summarizes the key performance characteristics of (3R,4S)-3-Fluoroxan-4-ol (hypothetical) and its alternatives. The values for (3R,4S)-3-Fluoroxan-4-ol are projected based on the known properties of fluorinated sugar analogs and serve as a benchmark for its evaluation.
| Feature | (3R,4S)-3-Fluoroxan-4-ol (Hypothetical) | Ac45SGlcNAc | OSMI-4 |
| Mechanism of Action | Substrate Analog, Reversible | Substrate Analog Precursor, Reversible | Reversible, Active Site Binder |
| Cell Permeability | Potentially High (due to fluorination) | High (due to acetylation) | Good |
| Cellular IC50 | To be determined | Micromolar range | Nanomolar to low micromolar range |
| Specificity in Cells | To be determined | May affect other glycosyltransferases | Specificity can be a concern |
| Key Advantages | Potential for high metabolic stability | Well-characterized mechanism | High in vitro potency |
| Key Limitations | Efficacy and specificity unproven | Competition with high cellular UDP-GlcNAc | In-cell specificity needs validation |
Visualizing the Scientific Context
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the O-GlcNAc signaling pathway and the experimental workflow for assessing OGT inhibitor efficacy.
Caption: The O-GlcNAc cycling pathway is regulated by OGT and OGA.
Caption: Workflow for Western blot analysis of OGT inhibition.
Conclusion and Future Directions
The evaluation of novel OGT inhibitors like (3R,4S)-3-Fluoroxan-4-ol requires a systematic and comparative approach. While its fluorinated sugar structure suggests potential as a substrate analog inhibitor with favorable properties, rigorous testing is necessary to validate its efficacy, mechanism of action, and specificity.
The experimental framework detailed in this guide provides a robust starting point for these investigations. By comparing its performance against well-characterized inhibitors such as Ac45SGlcNAc and OSMI-4, researchers can gain a comprehensive understanding of its potential advantages and limitations.
Future studies should aim to:
-
Confirm the direct binding of (3R,4S)-3-Fluoroxan-4-ol to OGT in vitro.
-
Perform dose-response and time-course experiments to fully characterize its inhibitory profile in cells.
-
Utilize proteomics approaches to assess its on-target specificity and identify potential off-target effects.
-
Investigate its effects on downstream signaling pathways known to be regulated by O-GlcNAcylation.
By pursuing these lines of inquiry, the scientific community can thoroughly vet the utility of (3R,4S)-3-Fluoroxan-4-ol and other emerging OGT inhibitors as tools for research and potential therapeutic development.
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A Senior Application Scientist's Guide to Conformational Preferences: Fluorinated vs. Non-Fluorinated Oxanes
For research scientists and professionals in drug development, understanding and controlling the three-dimensional shape of a molecule is paramount. The oxane (tetrahydropyran) ring is a ubiquitous scaffold in pharmaceuticals and natural products, most notably carbohydrates. Its conformational preferences dictate its interaction with biological targets. While the conformational behavior of simple oxanes is well-understood, the introduction of fluorine—a common strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity—profoundly alters the energetic landscape of the ring.[1]
This guide provides an in-depth comparison of the conformational preferences of fluorinated and non-fluorinated oxanes, supported by experimental data and computational insights. We will explore the fundamental stereoelectronic principles, present data-driven comparisons, and detail the methodologies used to perform these analyses.
The Baseline: Conformation of Non-Fluorinated Oxanes
Like its carbocyclic cousin, cyclohexane, the oxane ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). The conformational equilibrium is primarily governed by two competing factors:
-
Steric Hindrance (A-Values): There is a strong energetic penalty for placing bulky substituents in the axial position due to unfavorable steric clashes with the other two axial hydrogens on the same face of the ring (known as 1,3-diaxial interactions). This preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers. For a hydroxyl (-OH) group, this value is approximately 0.87 kcal/mol, favoring the equatorial position.[2]
-
The Anomeric Effect: A powerful stereoelectronic effect occurs when an electronegative atom is substituted at the anomeric position (C2, adjacent to the ring oxygen). This effect describes a stabilizing interaction between a lone pair (n) of the ring oxygen and the antibonding orbital (σ*) of the C2-substituent bond. This orbital overlap is geometrically optimal when the substituent is in the axial position, often overriding steric penalties and favoring what would otherwise be a less stable conformation.[1][3] For example, in 2-methoxytetrahydropyran, the anomeric effect is strong enough to make the axial conformer significantly populated, despite the steric bulk of the methoxy group.[4][5]
The Fluorine Intervention: A Stereoelectronic Powerhouse
Substituting a hydrogen or a hydroxyl group with fluorine introduces an element of small size but extreme electronegativity, fundamentally changing the balance of conformational forces.[6][7]
-
An Amplified Anomeric Effect: The C-F bond is highly polarized, resulting in a very low-energy, electron-accepting σC-F antibonding orbital. This makes it an exceptionally potent partner for hyperconjugation with the ring oxygen's lone pair (nO → σC-F).[3][8] This interaction provides a substantial stabilizing force, meaning that a fluorine atom at the anomeric position will exhibit a much stronger preference for the axial position than a hydroxyl or methoxy group.
-
The Gauche Effect: Even when not at the anomeric position, fluorine exerts significant influence. The fluorine gauche effect is a stabilizing hyperconjugative interaction (typically σC-H → σ*C-F) that favors a conformation where the C-F bond is gauche (a 60° dihedral angle) to an adjacent C-H or C-C bond.[6][8][9] This can steer the conformation of the entire ring system.
-
Dominant Electrostatic Interactions: Fluorination creates strong local dipoles within the molecule. These dipoles can lead to stabilizing intramolecular interactions, such as nonclassical C-H···F hydrogen bonds, or destabilizing repulsive forces.[10][11][12] In some highly fluorinated cyclohexanes, these electrostatic forces are so powerful that they can enforce an axial conformation even for bulky groups, a direct contradiction of simple steric rules.[13][14][15]
Workflow Explanation:
-
Conformational Search: The process begins with a broad search using computationally inexpensive molecular mechanics methods to identify all plausible low-energy shapes of the molecule. [16]2. Geometry Optimization: Each potential conformer is then subjected to a high-level geometry optimization using more accurate methods like Density Functional Theory (DFT). This step precisely calculates the bond lengths, angles, and minimum energy structure for each conformer. [17]3. Frequency Calculation: This crucial step confirms that the optimized structure is a true energy minimum on the potential energy surface and calculates the vibrational frequencies, which are used to determine thermodynamic properties like Gibbs Free Energy (G).
-
Energy Comparison: The Gibbs Free Energies of the optimized axial and equatorial conformers are compared. The difference (ΔG) provides a quantitative prediction of their relative stability and the position of the conformational equilibrium, which can then be directly compared to experimental NMR data. [10][18]
Conclusion and Implications for Drug Design
The strategic incorporation of fluorine into an oxane ring is far more than a simple atomic substitution; it is a powerful tool for conformational control. By introducing potent stereoelectronic effects—namely the enhanced anomeric and gauche effects—fluorine can override traditional steric considerations to lock the oxane ring into a specific, often axial, conformation.
For researchers in drug discovery, this has profound implications. The ability to enforce a specific three-dimensional shape allows for the design of ligands that are pre-organized for optimal binding to a biological target, potentially increasing potency and selectivity. Understanding the fundamental principles that differentiate the conformational behavior of fluorinated and non-fluorinated oxanes is therefore an essential piece of expertise in the modern medicinal chemist's toolkit.
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Navigating the Structure-Activity Landscape of 3-Fluorooxan-4-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive scaffolds has become a cornerstone of modern medicinal chemistry. This guide delves into the nuanced world of 3-fluorooxan-4-ol derivatives, a class of compounds holding significant promise in the development of novel therapeutics. By examining the interplay between their three-dimensional structure and biological function, we aim to provide a comprehensive resource for researchers seeking to harness the unique properties of these fluorinated heterocycles.
The introduction of a fluorine atom into a molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity for biological targets. In the context of the oxane (tetrahydropyran) ring, a common motif in many natural products and drugs, the placement of a fluorine atom at the 3-position, adjacent to a hydroxyl group at the 4-position, creates a fascinating stereochemical and electronic environment. The relative orientation of these two substituents—whether cis or trans—and their axial or equatorial positioning within the chair conformation of the oxane ring, dictates the molecule's overall shape and its ability to interact with protein targets.
This guide will compare and contrast the structure-activity relationships (SAR) of various 3-fluorooxan-4-ol derivatives, drawing upon available experimental data to illuminate the principles guiding their design and optimization. We will explore their synthesis, conformational preferences, and the impact of stereochemistry on their biological activity, with a particular focus on their potential as enzyme inhibitors.
The Conformational Tug-of-War: Gauche Effects and Stereoelectronic Interactions
The conformational preference of the 3-fluorooxan-4-ol ring system is a critical determinant of its biological activity. The interplay of steric and stereoelectronic effects, particularly the gauche effect between the electronegative fluorine and oxygen atoms, significantly influences the equilibrium between different chair conformations. Evidence suggests that for some fluorinated piperidine analogues, a cis-diastereomer may favor a conformation where the fluorine atom occupies an axial orientation[1]. In contrast, for the trans-stereoisomer, other substituents on the ring can override this effect, leading to a conformation where both substituents prefer equatorial positions to minimize steric hindrance[1]. Understanding these conformational biases is paramount for designing derivatives that present the optimal geometry for binding to a specific biological target.
dot
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A Comparative Guide to the Stereochemical Validation of (3R,4S)-3-Fluorooxan-4-ol
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A Senior Application Scientist's Field-Proven Insights into Method Selection and Data Interpretation for Fluorinated Heterocycles
In the landscape of modern drug discovery, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy for modulating metabolic stability, lipophilicity, and binding affinity.[1] However, this structural modification often introduces significant challenges in stereochemical assignment. The unambiguous determination of the three-dimensional arrangement of atoms is paramount, as different stereoisomers can exhibit drastically different pharmacological and toxicological profiles.[1] This guide provides an in-depth comparison of analytical techniques for the stereochemical validation of (3R,4S)-3-fluorooxan-4-ol, a representative fluorinated oxane. We will delve into the causality behind experimental choices, presenting field-proven protocols and comparative data to empower researchers in making informed decisions for their drug development programs.
The Challenge: Stereochemical Ambiguity in Fluorinated Oxanes
The synthesis of functionalized oxanes frequently results in diastereomeric mixtures. The presence of the highly electronegative fluorine atom in this compound influences the electron density and conformation of the oxane ring, making stereochemical determination non-trivial. A robust and multi-faceted analytical approach is therefore essential for unequivocal assignment.
Comparative Analysis of Validation Techniques
A suite of analytical methods is available for stereochemical elucidation. The optimal choice depends on factors such as sample availability, purity, and the specific stereochemical question being addressed. Here, we compare the most powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).
| Technique | Principle | Strengths | Limitations | Application to this compound |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. | Non-destructive, provides detailed conformational and configurational information in solution.[1] | Can be complex to interpret for conformationally flexible molecules. Requires pure samples. | Essential for determining the relative stereochemistry (cis/trans) of the fluorine and hydroxyl groups. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | Provides an unambiguous, absolute stereochemical assignment.[2] | Requires a suitable single crystal, which can be challenging to obtain.[2] The solid-state conformation may not represent the solution-state conformation. | The "gold standard" for absolute configuration if a crystal can be grown. |
| Chiral HPLC | Separates enantiomers and diastereomers based on their differential interactions with a chiral stationary phase. | Excellent for determining enantiomeric and diastereomeric purity. Can be used for preparative separation.[3][4][5][6] | Does not directly provide structural information. Method development can be time-consuming.[6] | Useful for separating the (3R,4S) diastereomer from other potential stereoisomers and for quality control. |
Deep Dive: NMR Spectroscopy for Stereochemical Elucidation
NMR spectroscopy is a particularly powerful tool for investigating fluorinated molecules due to the high sensitivity and large chemical shift range of the ¹⁹F nucleus.[1][7][8] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including advanced techniques like NOESY/ROESY and J-coupling analysis, can provide a comprehensive picture of the stereochemistry.
Nuclear Overhauser Effect (NOE) and Rotating-Frame Overhauser Effect (ROESY) Spectroscopy
NOE and ROESY experiments detect through-space interactions between protons that are in close proximity (< 5 Å).[9][10] This information is invaluable for determining the relative orientation of substituents on the oxane ring. For this compound, a key NOE or ROESY correlation would be expected between the axial proton at C3 and the axial proton at C5, confirming a chair conformation. The presence or absence of a correlation between the proton at C3 and the proton at C4 can help to establish the cis or trans relationship between the fluorine and hydroxyl groups.
Experimental Workflow: NOESY/ROESY Analysis
Caption: Relationship between dihedral angle and J-coupling.
Definitive Assignment: X-ray Crystallography
While NMR provides excellent information about the relative stereochemistry in solution, X-ray crystallography offers the most definitive method for determining the absolute configuration of a molecule in the solid state. [2]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The primary and often most challenging step is to grow a single crystal of this compound suitable for X-ray diffraction. [2]This typically involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected on a detector. [11]3. Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.
-
Validation: The final structure is validated using a variety of stereochemical checks to ensure its quality and accuracy. [12][13]
Orthogonal Validation: Chiral HPLC
Chiral HPLC is a powerful technique for separating stereoisomers and is particularly useful for assessing the diastereomeric purity of a synthetic sample. [3][4][5][6]
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: A variety of chiral stationary phases (CSPs) should be screened to identify one that provides separation of the (3R,4S) diastereomer from other potential stereoisomers.
-
Mobile Phase Optimization: The mobile phase composition (e.g., hexane/isopropanol) is optimized to achieve the best resolution and peak shape.
-
Method Validation: The developed method should be validated for parameters such as specificity, linearity, accuracy, and precision.
Computational Approaches: A Complementary Tool
In addition to experimental techniques, computational methods, such as Density Functional Theory (DFT), can be used to predict NMR parameters (chemical shifts and coupling constants) for different stereoisomers. [14][15][16][17]Comparing the calculated parameters with the experimental data can provide additional confidence in the stereochemical assignment.
Conclusion
The stereochemical validation of this compound requires a multi-pronged approach that combines the strengths of various analytical techniques. NMR spectroscopy, particularly NOE/ROESY and J-coupling analysis, provides detailed information about the relative stereochemistry and conformation in solution. X-ray crystallography offers an unambiguous determination of the absolute configuration in the solid state. Chiral HPLC is invaluable for assessing diastereomeric purity and for preparative separation. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently assign the stereochemistry of fluorinated oxanes and other complex chiral molecules, a critical step in the advancement of drug discovery and development.
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- National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Journal of Biomolecular NMR. (1993). Structure refinement using time-averaged J-coupling constant restraints.
- Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
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A Comparative Guide to the Antimicrobial Activity of Fluorinated Tetrahydropyrans
For Researchers, Scientists, and Drug Development Professionals
In the relentless battle against antimicrobial resistance, the strategic modification of existing molecular scaffolds offers a promising avenue for the discovery of novel therapeutic agents. The introduction of fluorine into heterocyclic compounds has emerged as a particularly fruitful strategy in medicinal chemistry, often leading to enhanced metabolic stability, improved bioavailability, and potent biological activity.[1][2] This guide provides a comprehensive comparison of the antimicrobial potential of fluorinated tetrahydropyrans, delving into the underlying rationale for their synthesis, their mechanisms of action, and the experimental methodologies used to evaluate their efficacy. While direct comparative data between fluorinated tetrahydropyrans and their non-fluorinated analogs remains an area ripe for exploration, this guide synthesizes current knowledge to provide a robust framework for researchers in the field.
The Strategic Advantage of Fluorination in Antimicrobial Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy to modulate a molecule's physicochemical properties.[1] The high electronegativity and small van der Waals radius of the fluorine atom can lead to profound changes in a compound's lipophilicity, pKa, and metabolic stability. These alterations can, in turn, enhance the drug's ability to penetrate bacterial cell membranes, improve its binding affinity to target enzymes, and increase its in vivo half-life.[2] For instance, the renowned success of the fluoroquinolone class of antibiotics underscores the significant impact that a single fluorine atom can have on antibacterial potency.
While the benefits of fluorination are widely recognized, it is crucial to note that its effects are not universally positive and are highly dependent on the molecular context. In some cases, increased lipophilicity due to fluorination can lead to poor solubility and aggregation, potentially reducing antimicrobial efficacy, as has been observed in a comparative study of fluorinated and un-fluorinated N-halamines.[2]
Comparative Antimicrobial Efficacy: A Data-Driven Perspective
The following table summarizes the antimicrobial activity of selected heterocyclic compounds, including some fluorinated derivatives, against a panel of clinically relevant bacteria.
| Compound Class | Specific Derivative | Fluorination Status | Target Organism | MIC (µg/mL) | Reference |
| Tetrahydropyrimidine | 4-(2-fluorophenyl)-...-dihydropyrimidin-2(1H)-one derivative (4c) | Fluorinated | Staphylococcus aureus (MRSA) | 6.25 | [3] |
| Tetrahydropyrimidine | 4-(2-fluorophenyl)-...-dihydropyrimidin-2(1H)-one derivative (4b) | Fluorinated | Staphylococcus aureus (MRSA) | 12.5 | [3] |
| 4H-Pyran | Various derivatives | Non-fluorinated | Mycobacterium bovis (BCG) | >1000 | [4] |
| 4H-Pyran | Schiff Base Fused Derivatives | Non-fluorinated | Mycobacterium bovis (BCG) | 62.5 - 500 | [4] |
| Spiropyrrolidine | Thiochroman-4-one derivative (4a-d) | Non-fluorinated | Bacillus subtilis | 32 | [5] |
| Spiropyrrolidine | Thiochroman-4-one derivative (4a-d) | Non-fluorinated | Staphylococcus epidermidis | 32 | [5] |
| Fluoroquinolone | Ciprofloxacin | Fluorinated | Escherichia coli | Varies | [6] |
| Fluoroquinolone | 8-nitro-7-(aryl/hetaryl)fluoroquinolone (4b) | Fluorinated | Streptococcus agalactiae | 7.7 | [6] |
| Fluoroquinolone | 8-nitro-7-(aryl/hetaryl)fluoroquinolone (9b) | Fluorinated | Staphylococcus aureus | 7.7 | [6] |
Analysis of the Data:
The data, while not a direct comparison, highlights several key points:
-
Potency of Fluorinated Heterocycles: The fluorinated tetrahydropyrimidine derivatives (4b and 4c) exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 6.25 µg/mL.[3] Similarly, the novel fluoroquinolone derivatives show significant activity against a range of Gram-positive and Gram-negative bacteria.[6]
-
Scaffold Influence: The underlying heterocyclic scaffold plays a crucial role in determining antimicrobial activity. For instance, the non-fluorinated 4H-pyran derivatives generally show weaker activity compared to the more complex fused-ring systems.[4]
-
Structure-Activity Relationships (SAR): Within a series of compounds, subtle changes in substitution patterns can dramatically impact efficacy. The position and nature of substituents on the tetrahydropyran or other heterocyclic rings are critical determinants of antimicrobial potency.
Unraveling the Mechanisms of Action
The antimicrobial activity of tetrahydropyran-based compounds is believed to stem from their ability to inhibit essential bacterial enzymes. Two primary targets have been identified for this class of molecules:
-
UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC): This zinc-dependent enzyme catalyzes a crucial and irreversible step in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria. Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to cell death.[7]
-
DNA Gyrase and Topoisomerase IV: These type II topoisomerases are responsible for managing DNA topology during replication, transcription, and repair. Their inhibition leads to the accumulation of DNA strand breaks and ultimately, cell death.[8]
The following diagram illustrates the proposed mechanism of action of tetrahydropyran-based antimicrobial agents targeting LpxC.
Caption: Proposed Mechanism of LpxC Inhibition by Fluorinated Tetrahydropyrans.
Experimental Protocols for Antimicrobial Activity Screening
The evaluation of novel antimicrobial agents relies on standardized and reproducible in vitro assays. The following are detailed protocols for two commonly used methods for determining the minimum inhibitory concentration (MIC) of a compound.
Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Caption: Workflow for the Broth Microdilution Assay.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the fluorinated tetrahydropyran in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a substance.
Step-by-Step Protocol:
-
Preparation of Inoculated Agar Plates:
-
Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
-
Creation of Wells:
-
Using a sterile cork borer or a pipette tip, create wells of a defined diameter (e.g., 6 mm) in the agar.
-
-
Application of Test Compound:
-
Pipette a fixed volume (e.g., 50 µL) of a known concentration of the fluorinated tetrahydropyran solution into each well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound).
-
-
Incubation and Measurement:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Conclusion and Future Directions
The incorporation of fluorine into the tetrahydropyran scaffold represents a promising strategy for the development of novel antimicrobial agents. While direct comparative data is still needed to definitively quantify the benefits of fluorination in this specific class of compounds, the available evidence from related heterocyclic systems suggests that it can lead to significant enhancements in antibacterial potency. The primary mechanisms of action for tetrahydropyran-based antimicrobials appear to be the inhibition of essential bacterial enzymes such as LpxC and DNA gyrase/topoisomerase IV.
Future research should focus on the systematic synthesis and evaluation of fluorinated tetrahydropyrans and their non-fluorinated counterparts to establish clear structure-activity relationships. Such studies, employing the standardized protocols outlined in this guide, will be instrumental in advancing our understanding of these promising compounds and paving the way for the development of new and effective treatments for bacterial infections.
References
- Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones encompassing thiophene, furan, and related congeners. (2025). Zeitschrift fur Naturforschung - Section C Journal of Biosciences.
- Design, synthesis, and characterization of novel tetrahydropyran-based bacterial topoisomerase inhibitors with potent anti-gram-positive activity. (2013). PubMed.
- Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones encompassing thiophene, furan, and related congeners. (2025). Zeitschrift fur Naturforschung - Section C Journal of Biosciences.
- The synthesis and in vitro biological evaluation of novel fluorinated tetrahydrobenzo[j]phenanthridine-7,12-diones against Mycobacterium tuberculosis. (2019). European Journal of Medicinal Chemistry.
- Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. (2014). ACS Medicinal Chemistry Letters.
- Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. (2024). Beilstein Journal of Organic Chemistry.
- Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (Year not available). Journal of Sciences, Islamic Republic of Iran.
- Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. (2024). Beilstein Journal of Organic Chemistry.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITIES OF NEW 6- ARYL-4-OXO-1,4-DIHYDROPYRIMIDINE DERIVATIVES. (Year not available). RASAYAN Journal of Chemistry.
- Fluorinated scaffolds for antimalarial drug discovery. (2020). Expert Opinion on Drug Discovery.
- Antimicrobial Peptides and Their Superior Fluorinated Analogues: Structure-Activity Relationships as Revealed by NMR Spectroscopy and MD Calcul
- Fluorinated and Un-fluorinated N-halamines as Antimicrobial and Biofilm-controlling Additives for Polymers. (2015). Polymer.
- Fluorinated and Un-fluorinated N-halamines as Antimicrobial and Biofilm-controlling Additives for Polymers. (2015). Polymer.
- Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. (2018). Indian Journal of Pharmaceutical Sciences.
- Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). (Year not available). Iranian Journal of Pharmaceutical Research.
- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
- Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (Year not available). IntechOpen.
- In vitro antimicrobial activity of CP-99433 compared with other fluoroquinolones. (1993). Diagnostic Microbiology and Infectious Disease.
- Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. (2022). Molecules.
- Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. (Year not available). Frontiers in Chemistry.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3R,4S)-3-FLUOROOXAN-4-OL
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of novel chemical entities like (3R,4S)-3-FLUOROOXAN-4-OL demand a rigorous, scientifically-grounded approach. This guide provides a comprehensive operational plan for its proper disposal, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Disclaimer: The toxicological and environmental properties of this compound have not been fully investigated. Therefore, this compound must be handled with the utmost care, treating it as a substance with unknown but potentially significant hazards. This guidance is based on established best practices for halogenated organic compounds and regulatory standards set by federal agencies.
Compound Characterization and Hazard Assessment
This compound is a fluorinated heterocyclic compound. The presence of a carbon-fluorine bond is a key consideration for its disposal. The high strength of the C-F bond often translates to high thermal and chemical stability, which can lead to environmental persistence.[1] Consequently, improper disposal can contribute to long-term environmental contamination.
Inferred Hazards:
-
Health Hazards: Based on related structures, potential hazards include skin, eye, and respiratory irritation.[2] Due to the lack of specific data, it should be assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]
-
Environmental Hazards: Organofluorine compounds can be persistent in the environment. Every precaution must be taken to prevent its release into the sewer system or the atmosphere.[1][5]
-
Reactivity Hazards: While specific reactivity data is unavailable, it should be stored away from strong oxidizing agents, strong acids, and strong bases.[3]
The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6] Adherence to these regulations is not merely a matter of compliance but is fundamental to ensuring a safe workplace and protecting the environment.[7]
Your laboratory will be classified as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG), which dictates the specific on-site accumulation time limits and procedural requirements.[8][9] It is crucial to be aware of your institution's generator status.
Strategic Waste Segregation: The "Why" Behind the Protocol
The single most critical step in managing waste for this compound is segregation . This compound must be classified and collected as a Halogenated Organic Waste .
The causality is twofold:
-
Regulatory Compliance & Cost: Mixing halogenated waste with non-halogenated waste streams forces the entire volume to be treated as halogenated waste, which is significantly more complex and costly to dispose of.[10]
-
Disposal Methodology: Halogenated wastes often require high-temperature incineration to ensure the complete destruction of the persistent carbon-fluorine bonds and prevent the formation of toxic byproducts.[1][5] Non-halogenated solvents may be recycled or disposed of via different, less intensive methods.[10]
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system where safety and compliance are integrated at every stage.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, always wear the appropriate PPE.[11]
-
Hand Protection: Nitrile rubber gloves.[12]
-
Eye Protection: ANSI-approved chemical splash goggles.[12]
-
Body Protection: A fully buttoned laboratory coat.
Step 2: Waste Collection at the Point of Generation
Waste should be collected in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[11][13]
-
Select a Compatible Waste Container:
-
Use a container made of chemically resistant material, such as high-density polyethylene (HDPE) or borosilicate glass.[13]
-
Crucially, do not use metal containers. Halogenated compounds can degrade to form acidic byproducts (e.g., hydrofluoric acid) which can corrode metal.[12][14]
-
The container must have a secure, screw-top cap to prevent leaks and fugitive emissions.[13][15]
-
-
Properly Label the Container:
Step 3: Accumulating Waste
-
Add Waste Carefully: When adding waste to the container, do so in a certified chemical fume hood to minimize inhalation exposure.
-
Keep Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[13][16] This is a common point of failure in laboratory inspections and is critical for safety.
-
Use Secondary Containment: Store the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[14]
-
Avoid Mixing: Do not mix this compound waste with any other incompatible waste streams, such as acids, bases, or oxidizers.[16][17]
Step 4: Managing Full Containers and Requesting Disposal
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion.[14]
-
Request Pickup: Once the container is full, or if it has been accumulating for the maximum time allowed by your generator status (e.g., up to one year in an SAA for partially filled containers), contact your EHS department to arrange for pickup and transfer to the Central Accumulation Area (CAA) or for direct shipment by a licensed hazardous waste vendor.[8][13]
Summary of Disposal Parameters
| Parameter | Specification | Rationale & Authority |
| Waste Classification | Hazardous Waste; Halogenated Organic Waste | Prevents improper treatment and ensures compliance with EPA regulations.[6][10] |
| Compatible Container | High-Density Polyethylene (HDPE), Borosilicate Glass | Prevents chemical degradation and container failure. Avoids corrosion associated with metal cans.[12][14] |
| Container Labeling | "Hazardous Waste", Full Chemical Name, Hazard Indicators | Required by EPA for clear identification and hazard communication.[8][9] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Ensures waste is safely stored at the point of generation under operator control.[13][18] |
| Final Disposal Method | High-Temperature Incineration (by licensed vendor) | Ensures complete destruction of persistent organofluorine compounds.[1][5] |
Emergency Procedures for Spills
In the event of a small spill within a chemical fume hood:
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the material in a sealed, properly labeled hazardous waste container.
-
For large spills, evacuate the area, alert others, and contact your institution's emergency response and EHS office immediately.[15]
By adhering to this comprehensive disposal guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the environment.
References
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OSHA Compliance For Laboratories. US Bio-Clean. [Link]
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Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]
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Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
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Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. [Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. [Link]
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MSDS of (3R,4S)-3-Fluoropiperidin-4-ol. Capot Chemical. [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. Murray State University. [Link]
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Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]
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Proper Handling and Disposal of Laboratory Waste. JoVE. [Link]
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Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. [Link]
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PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]
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Halogenated Solvents. Washington State University. [Link]
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Safety Data Sheet - 3M™ Fluorosurfactant FC-4430. 3M. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
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Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Navigating the Unseen: A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3R,4S)-3-FLUOROOXAN-4-OL
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the introduction of novel chemical entities is a daily reality. Among these is (3R,4S)-3-FLUOROOXAN-4-OL, a fluorinated oxane derivative with potential applications in medicinal chemistry. While its unique properties are of significant scientific interest, the absence of a specific Safety Data Sheet (SDS) necessitates a meticulous and informed approach to laboratory safety.
This guide, drawing upon extensive experience in handling fluorinated organic compounds, provides essential, immediate safety and logistical information for the handling of this compound. By synthesizing data from analogous compounds and adhering to established safety principles, this document serves as a critical operational and disposal plan, empowering you to work with confidence and security.
Understanding the Hazard Landscape: A Precautionary Approach
Due to the novelty of this compound, comprehensive toxicological data is not yet available. However, the presence of the fluorine atom and the oxane ring structure suggests that a precautionary approach, treating the compound as potentially hazardous, is imperative. The introduction of fluorine into organic molecules can significantly alter their chemical and biological properties.[1]
General hazards associated with fluorinated organic compounds include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: Can cause irritation upon direct contact.
-
Metabolic Toxicity: Some fluorinated compounds can be persistent in the environment and may possess metabolic toxicity.[1]
Therefore, all handling procedures must be designed to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.
The Last Line of Defense: A Multi-Layered PPE Strategy
The selection and correct use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate the risks associated with handling this compound.[1] A comprehensive PPE strategy involves protection for the eyes, face, hands, and body.
Eye and Face Protection: Shielding from Splashes and Vapors
Given the potential for eye irritation, robust eye and face protection is non-negotiable.
-
Primary Protection: At a minimum, chemical splash goggles that provide a complete seal around the eyes are required.[1]
-
Enhanced Protection: When there is a significant risk of splashing, such as during transfers of larger volumes or when working with heated solutions, a face shield should be worn in addition to chemical splash goggles.[1]
Hand Protection: Selecting the Right Barrier
Choosing the appropriate gloves is crucial, as different materials offer varying levels of protection against specific chemicals. For fluorinated organic compounds, the following should be considered:
| Glove Material | Recommendation | Rationale |
| Nitrile | Standard use for incidental contact. | Offers good resistance to a range of chemicals and is a common choice for laboratory settings. For handling fluorinated compounds, it is advisable to use thicker nitrile gloves (e.g., >5 mil). |
| Neoprene | Recommended for extended handling. | Provides good resistance to a broad spectrum of chemicals, including some fluorinated compounds. |
| Butyl Rubber | High-risk operations or spill cleanup. | Offers excellent resistance to many organic solvents and corrosive chemicals. |
| Double Gloving | Recommended for all handling procedures. | Wearing two pairs of nitrile gloves, or a combination of nitrile and another resistant glove material, provides an additional layer of protection against tears and permeation.[2] |
Crucially, always consult the glove manufacturer's compatibility charts for specific breakthrough times and degradation data, if available for similar compounds.
Body Protection: A Barrier Against Contamination
A laboratory coat is the minimum requirement for body protection.[2]
-
Standard Lab Coat: A clean, buttoned lab coat should be worn at all times in the laboratory.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection: A Considered Approach
Given the lack of specific inhalation toxicity data, all work with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3] If procedures with a high potential for aerosolization are unavoidable, a formal risk assessment should be conducted to determine if respiratory protection is necessary.
Operational Blueprint: Step-by-Step Handling Protocols
Adherence to meticulous handling procedures is fundamental to ensuring a safe laboratory environment.
Prudent Practices for Safe Handling
-
Work Area Preparation:
-
Designate a specific area for handling this compound.
-
Ensure the chemical fume hood is functioning correctly.
-
Have spill cleanup materials readily accessible.
-
-
Personal Protective Equipment (PPE) Donning:
-
Don a lab coat, ensuring it is fully buttoned.
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves, ensuring a snug fit over the first pair.
-
Wear chemical splash goggles. Add a face shield if the procedure warrants it.
-
-
Chemical Handling:
-
Perform all manipulations of the compound within the certified chemical fume hood.
-
Use the smallest quantities of the material necessary for the experiment.
-
Keep containers of this compound tightly sealed when not in use.
-
Avoid the generation of dusts or aerosols.
-
-
Post-Handling Procedures:
-
Carefully remove gloves, avoiding contact with the outer surface. Dispose of them in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Clean the work area with an appropriate solvent and decontaminating solution.
-
Emergency Response: A Validated Plan of Action
In the event of an accidental exposure or spill, a swift and informed response is crucial.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention. In cases of exposure to certain fluorinated compounds, application of a 2.5% calcium gluconate gel may be recommended after initial flushing.[4]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Cleanup Protocol
For small spills (less than 100 mL) within a chemical fume hood:
-
Alert others in the immediate area.
-
Ensure you are wearing the appropriate PPE , including double gloves, chemical splash goggles, a face shield, and a lab coat.
-
Contain the spill by using an absorbent material like vermiculite or a commercial spill kit.[5][6]
-
Gently sweep the absorbent material from the outer edge of the spill towards the center.
-
Collect the absorbed material in a clearly labeled, sealed container for hazardous waste disposal.[5]
-
Decontaminate the spill area with a suitable solvent, followed by a soap and water wash.
-
Dispose of all contaminated materials as hazardous waste.
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
End-of-Life Cycle: Responsible Disposal
The disposal of fluorinated chemical waste requires careful consideration to prevent environmental contamination. Many fluorinated compounds are classified as persistent organic pollutants.[7]
-
Waste Collection: All solid and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Disposal Method: The primary recommended method for the disposal of fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility. Landfilling in a designated hazardous waste landfill may be an alternative, but it does not destroy the compound.[7]
-
Regulatory Compliance: Always follow your institution's and local regulations for hazardous waste disposal. The U.S. Environmental Protection Agency (EPA) provides guidance on the destruction and disposal of PFAS and other fluorinated materials.[8]
Visualizing Safety: Workflow Diagrams
To further clarify the procedural steps, the following diagrams, generated using Graphviz, illustrate the PPE selection process and the emergency spill response workflow.
Caption: Emergency Spill Response Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
